molecular formula C7H4F2O2 B044384 2,2-Difluoro-1,3-benzodioxole CAS No. 1583-59-1

2,2-Difluoro-1,3-benzodioxole

Cat. No.: B044384
CAS No.: 1583-59-1
M. Wt: 158.1 g/mol
InChI Key: DGCOGZQDAXUUBY-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-benzodioxole, also known as this compound, is a useful research compound. Its molecular formula is C7H4F2O2 and its molecular weight is 158.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole
Source PubChem
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InChI

InChI=1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCOGZQDAXUUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60166398
Record name 2,2-Difluoro-1,3-benzodioxole
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Molecular Weight

158.10 g/mol
Source PubChem
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CAS No.

1583-59-1
Record name 2,2-Difluoro-1,3-benzodioxole
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Record name 2,2-Difluoro-1,3-benzodioxole
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Record name 2,2-Difluoro-1,3-benzodioxole
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Record name 2,2-difluoro-1,3-benzodioxole
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Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,2-Difluoro-1,3-benzodioxole, a fluorinated heterocyclic compound, serves as a crucial building block in the synthesis of advanced pharmaceutical and agrochemical products.[1][2] The incorporation of the difluorobenzodioxole moiety into molecular structures can significantly enhance physicochemical properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[3] This document provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and key applications of this compound, with a focus on its role in drug discovery and development.

Core Properties of this compound

This compound is a colorless liquid at room temperature.[4][5] Its key physical and chemical data are summarized below for quick reference.

Physical and Chemical Data
PropertyValueSource(s)
IUPAC Name This compound[6]
Synonyms 2,2-Difluorobenzodioxole[4]
CAS Number 1583-59-1[4][6]
EC Number 216-431-4[6]
Molecular Formula C₇H₄F₂O₂[4][6]
Molecular Weight 158.10 g/mol [4][6]
Appearance Colorless to Yellow Liquid[4][7]
Density 1.303 - 1.308 g/mL at 25 °C[4][5]
Boiling Point 129 - 130 °C[4][7]
Flash Point 32 °C (89.6 °F)[7][8]
Refractive Index n20/D 1.443 - 1.444[4]
Purity (Assay) ≥97.0%[5]
Storage Temperature 2-8°C
Spectral Information

While detailed spectral data (NMR, IR, MS) are not fully enumerated in the provided search results, such information is critical for compound characterization. Researchers can obtain spectral data for related derivatives, such as this compound-4-carboxylic acid, from specialized databases.[9][10]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[6][7][8] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][11][12] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[11] It should be stored in a well-ventilated place, away from heat, sparks, and open flames.[7][11]

Applications and Biological Significance

The unique properties conferred by the difluorinated benzodioxole ring make this compound a valuable intermediate in several high-value industries.[4]

Pharmaceutical and Medicinal Chemistry

The this compound core is a privileged structure in drug discovery, recognized for enhancing bioavailability and metabolic stability.[3][13]

  • Cystic Fibrosis Treatment: This scaffold is a key component in the development of innovative small molecule chaperones, such as Lumacaftor and Tezacaftor, used to treat cystic fibrosis.[3][13] The difluoro-1,3-benzodioxol-5-yl group binds to the mutant CFTR protein during its biosynthesis, correcting folding defects and preventing its premature degradation.[13]

  • Drug Design: It serves as a foundational fragment for creating novel drug candidates through molecular linking, expansion, and modification.[14] The strategic incorporation of fluorine atoms can profoundly influence the pharmacological properties of a molecule.[3]

Agrochemical Industry

This compound is a crucial intermediate in the synthesis of modern pesticides, herbicides, and fungicides.[1][2][15] The fluorine atoms are critical for the biological activity of the resulting agrochemicals, enhancing their potency and stability.[3]

Experimental Research
  • Auxin Receptor Agonists: Derivatives of 1,3-benzodioxole (B145889) have been designed and synthesized as potent auxin receptor agonists, demonstrating a remarkable ability to promote root growth in plants like Arabidopsis thaliana and Oryza sativa.[16]

  • Biodegradation Studies: Research has shown that the bacterium Pseudomonas putida F1 can biodegrade and defluorinate this compound. This process is initiated by the enzyme toluene (B28343) dioxygenase.[17]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the fluorination of a dichlorinated precursor.

Primary Synthesis Route: Fluorination of 2,2-Dichloro-1,3-benzodioxole (B1313652)

This method involves a halogen exchange reaction where the chlorine atoms on the dioxole ring are replaced with fluorine.

  • Reactants:

    • 2,2-Dichloro-1,3-benzodioxole (starting material)[15]

    • Fluorinating Agent: Potassium Fluoride (B91410) (KF) is commonly used.[1][15] Alternatively, liquid hydrogen fluoride (HF) can be employed, though it requires specialized equipment.[15][18]

  • Catalyst: The reaction with KF is facilitated by a catalyst such as potassium hydrogen fluoride (KHF₂), sodium hydrogen fluoride, or quaternary ammonium (B1175870) hydrogen fluoride.[1][15][19] The catalyst quantity is typically between 5% and 20% by weight relative to the dichloro-precursor.[15]

  • Solvent: The reaction can be carried out in solvents like tetramethylene sulfone or benzotrifluoride.[15][18]

  • Reaction Conditions:

    • Temperature: The reaction is typically heated to between 100°C and 200°C, with a common temperature being 140°C.[15] When using HF, the temperature is much lower, ranging from 0°C to 10°C.[18]

    • Molar Ratio: The molar ratio of KF to 2,2-dichloro-1,3-benzodioxole is preferably between 2:1 and 3.4:1.[15]

  • Procedure Outline:

    • Anhydrous KF and the catalyst are charged into a suitable reaction vessel.

    • 2,2-Dichloro-1,3-benzodioxole and the solvent are added.

    • The mixture is heated with stirring for several hours (e.g., 7-8 hours).[15][19]

    • Reaction progress is monitored by gas chromatography (GC).[15]

    • Upon completion, the mixture is cooled, and water is added to dissolve the inorganic salts.

    • The organic phase, containing the product, separates and is purified by distillation.[15][19]

  • Yield: This process can achieve high yields, with reports of up to 83%.[15][19]

Synthesis of the Precursor: 2,2-Dichloro-1,3-benzodioxole

The required precursor, 2,2-dichloro-1,3-benzodioxole, can be synthesized from 1,3-benzodioxole.

  • Method: The process involves reacting 1,3-benzodioxole with chlorine gas in a suitable solvent like benzotrifluoride, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or UV light.[18]

  • Reaction Conditions: The reaction is typically performed at a temperature between 80°C and 100°C.[18]

Visualization of Synthesis Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Fluorination A 1,3-Benzodioxole B 2,2-Dichloro-1,3-benzodioxole A->B  + Chlorine (Cl₂)  + Radical Initiator (e.g., AIBN)  Solvent: Benzotrifluoride  Temp: 80-100°C C This compound B->C  + Potassium Fluoride (KF)  + Catalyst (e.g., KHF₂)  Temp: 100-200°C

Fig 1: General synthesis pathway for this compound.

Advanced Topics: Biodegradation Pathway

Recent studies have explored the microbial degradation of fluorinated aromatic compounds. Research on Pseudomonas putida F1 has revealed a specific pathway for the defluorination of this compound.

  • Initiating Enzyme: The process is initiated by toluene dioxygenase, a highly versatile enzyme.[17]

  • Mechanism: Toluene dioxygenase oxidizes the benzodioxole ring, leading to the formation of an unstable intermediate. This is followed by a series of reactions including C-O bond breakage, rearomatization, and the opening of the five-membered dioxole ring, which ultimately results in the release of fluoride ions.[17]

Visualization of Biodegradation Pathway

G A This compound (DFBD) B 4,5-Dihydro-dihydroxy-DFBD A->B Toluene Dioxygenase Oxidation C Unstable Intermediates B->C Decomposition D Pyrogallol + Fluoride Ions C->D C-O Breakage & Ring Opening

Fig 2: Proposed biodegradation pathway by Pseudomonas putida F1.

Conclusion

This compound is a cornerstone intermediate with significant utility in medicinal chemistry and agrochemical development. Its synthesis is well-established, and its strategic use allows for the fine-tuning of molecular properties to achieve desired biological activities. The ability to enhance metabolic stability and target affinity makes it an invaluable scaffold for developing next-generation therapeutics, particularly in areas like cystic fibrosis. Further research into its derivatives and biological interactions will continue to unlock new opportunities in drug discovery and beyond.

References

A Comprehensive Technical Guide to 2,2-Difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, chemical synthesis, and drug development, this document provides an in-depth overview of 2,2-Difluoro-1,3-benzodioxole, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide details its chemical structure, IUPAC nomenclature, physicochemical properties, and established synthesis protocols.

Structure and IUPAC Name

This compound is a fluorinated heterocyclic compound. Its structure consists of a benzene (B151609) ring fused to a five-membered dioxole ring, where the two hydrogen atoms on the methylene (B1212753) bridge are replaced by fluorine atoms.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] It is also known by synonyms such as 1,2-(Difluoromethylenedioxy)benzene.[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[5] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₄F₂O₂[3][5]
Molecular Weight 158.10 g/mol [3][5]
CAS Number 1583-59-1[1][3]
Appearance Colorless liquid[5][6]
Boiling Point 129-130 °C[5]
Density 1.303 - 1.308 g/mL at 25 °C[5]
Refractive Index n20/D 1.443 - 1.444[5]
Purity (typical) ≥98.0% (GC)[5]
Flash Point 32 °C (89.6 °F)

Experimental Protocols: Synthesis

The most common method for the synthesis of this compound is through a halogen exchange reaction from its chlorinated precursor, 2,2-dichloro-1,3-benzodioxole (B1313652).[2][7][8]

Synthesis from 2,2-Dichloro-1,3-benzodioxole

This procedure involves the reaction of 2,2-dichloro-1,3-benzodioxole with a fluorinating agent, typically potassium fluoride (B91410) (KF), in the presence of a catalyst.[2][8]

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous potassium fluoride (KF)

  • Catalyst (e.g., potassium hydrogen fluoride - KHF₂)

  • Solvent (e.g., tetramethylene sulfone)

Procedure:

  • A mixture of anhydrous potassium fluoride and the catalyst is prepared in a suitable reaction vessel equipped with a stirrer and condenser.

  • The solvent is added to the mixture.

  • 2,2-dichloro-1,3-benzodioxole is then introduced into the reaction vessel.

  • The reaction mixture is heated to a temperature between 100 °C and 200 °C with constant stirring.[8]

  • The progress of the reaction is monitored until the conversion of the starting material is complete.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This can be achieved by adding water to dissolve the inorganic salts and the solvent, leading to the separation of the organic phase containing this compound.[2]

  • The crude product is then purified by distillation.

A visual representation of the synthesis workflow is provided below.

G cluster_synthesis Synthesis of this compound start Start: 2,2-Dichloro-1,3-benzodioxole reactants Add Potassium Fluoride (KF) and Catalyst (e.g., KHF₂) in Solvent start->reactants heating Heat mixture to 100-200 °C with stirring reactants->heating reaction Halogen Exchange Reaction heating->reaction isolation Cool and Isolate Organic Phase reaction->isolation purification Purify by Distillation isolation->purification end End Product: This compound purification->end

Caption: Workflow for the synthesis of this compound.

Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1][2][8] The introduction of the difluoromethylenedioxy group can significantly influence the metabolic stability and bioavailability of a molecule, making it a valuable moiety in drug design.[7] It is utilized in the preparation of compounds such as renin inhibitors and Kv3 inhibitors.[1]

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Difluoro-1,3-benzodioxole (CAS Number: 1583-59-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Difluoro-1,3-benzodioxole, identified by the CAS number 1583-59-1. This fluorinated organic compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Its unique structural features, conferred by the difluoromethylenedioxy group, make it a valuable building block in medicinal chemistry and materials science.[2] This document summarizes its core physical and chemical characteristics, outlines relevant experimental methodologies for their determination, and provides a visual representation of its synthesis pathway.

Core Physical and Chemical Properties

The physical and chemical data for this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₇H₄F₂O₂[3][4][5]
Molecular Weight 158.10 g/mol [3][4][5]
Appearance Colorless liquid[3][6]
Boiling Point 129-130 °C[1][3]
Density 1.303 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.444[4]
Flash Point 32 °C (89.6 °F)[4]
Chemical Identifiers
IdentifierValueSource(s)
CAS Number 1583-59-1[1][3][4]
InChI 1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H[4][5]
InChIKey DGCOGZQDAXUUBY-UHFFFAOYSA-N[4][5]
SMILES FC1(F)Oc2ccccc2O1[4][5]
EC Number 216-431-4[4][7]

Experimental Protocols

The following sections detail generalized methodologies for the determination of key physical and chemical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.[9]

Procedure:

  • A small amount of the liquid sample is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[9]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[10]

Procedure:

  • The mass of a clean and dry graduated cylinder is measured using an electronic balance.[11]

  • A specific volume of the liquid is added to the graduated cylinder, and the volume is recorded.[11]

  • The combined mass of the graduated cylinder and the liquid is measured.[11]

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

  • The density is then calculated by dividing the mass of the liquid by its volume.[10]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent when it enters the liquid. This can be determined using a refractometer or through methods based on Snell's Law.[12]

Procedure using an Abbe Refractometer:

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prism is closed, and the light source is adjusted.

  • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is then read directly from the instrument's scale.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules.[13][14]

Procedure:

  • A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).[13]

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • ¹H NMR and ¹³C NMR spectra are acquired to determine the chemical environment and connectivity of the hydrogen and carbon atoms in the molecule.[13][15]

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is used to separate and analyze volatile compounds in a mixture, and to determine the purity of a substance.[16][17]

Procedure:

  • A small, precise volume of the liquid sample is injected into the gas chromatograph's injection port.[18]

  • The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase.[16][17]

  • The components of the sample separate based on their differential partitioning between the mobile and stationary phases.[18]

  • A detector at the end of the column registers the elution of each component, producing a chromatogram. The area under each peak is proportional to the amount of that component in the sample.[16]

Synthesis Workflow

This compound is typically synthesized from 2,2-dichloro-1,3-benzodioxole (B1313652) through a halogen exchange reaction. A common method involves the use of potassium fluoride.[19][20]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 2,2-dichloro-1,3-benzodioxole reaction Halogen Exchange Reaction reactant1->reaction reactant2 Potassium Fluoride (KF) reactant2->reaction catalyst Catalyst (e.g., KHF₂) catalyst->reaction facilitates solvent Solvent (e.g., Tetramethylene sulfone) solvent->reaction medium temperature Heat (100-200 °C) temperature->reaction drives product This compound reaction->product

Caption: Synthesis of this compound from 2,2-dichloro-1,3-benzodioxole.

References

Spectroscopic Profile of 2,2-Difluoro-1,3-benzodioxole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Difluoro-1,3-benzodioxole (CAS No. 1583-59-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of complete, published datasets, this document synthesizes expected spectroscopic values based on the compound's structure and typical data for related functional groups, alongside detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are predicted based on standard spectroscopic principles and data for analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.0 - 7.2Multiplet-Aromatic Protons (4H)

Note: The aromatic protons are expected to exhibit a complex multiplet pattern due to second-order coupling effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 142 - 145C3a, C7a (Quaternary, O-C-O)
~ 125 - 128C5, C6 (Aromatic CH)
~ 115 - 120 (triplet)C2 (CF₂)
~ 110 - 113C4, C7 (Aromatic CH)

Note: The C2 carbon signal is expected to be a triplet due to coupling with the two fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~ -45 to -55SingletCF₂

Note: Referenced to CFCl₃ at 0.00 ppm. The exact chemical shift can be influenced by the solvent.

Table 4: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 1600, 1480Medium-StrongAromatic C=C Bending
~ 1250 - 1100StrongC-O Stretch (Ether)
~ 1100 - 1000StrongC-F Stretch
~ 900 - 675StrongAromatic C-H Out-of-Plane Bending
Table 5: Predicted Mass Spectrometry (MS) Fragmentation Data
m/zProposed Fragment
158[M]⁺ (Molecular Ion)
139[M - F]⁺
129[M - CHO]⁺
110[M - 2F]⁺ or [M - HF - F]⁺
93[C₆H₄OH]⁺
76[C₆H₄]⁺

Note: Fragmentation patterns are predicted for a standard 70 eV electron ionization (EI) source.

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard of CFCl₃ may be used.

  • Instrumentation: Spectra are acquired on a 300, 400, or 500 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: A range appropriate for organofluorine compounds (e.g., +50 to -250 ppm).

    • Number of Scans: 64-128.

    • Relaxation Delay: 1-2 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): As this compound is a liquid, a single drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is used.[2]

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is then recorded from approximately 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced via direct infusion or, more commonly, through a Gas Chromatography (GC) system for separation prior to analysis.

  • Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound, involving the fluorination of a dichlorinated precursor.

Synthesis_Workflow Synthesis of this compound Catechol Catechol Dichloro 2,2-Dichloro-1,3-benzodioxole Catechol->Dichloro Reaction with Phosgene, then Chlorination Phosgene Phosgene (or equivalent) Chlorination Chlorination (e.g., PCl5) FinalProduct This compound Dichloro->FinalProduct Fluorination Fluorination Fluorinating Agent (e.g., KF, SbF3) Purification Purification (Distillation) FinalProduct->Purification Crude Product Purification->FinalProduct Pure Product

Caption: Synthetic route to this compound.

Spectroscopic Analysis Workflow

This diagram outlines the logical flow of spectroscopic analysis for structural elucidation.

Spectroscopic_Analysis Spectroscopic Analysis Workflow Sample Pure Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups (C-F, C-O, C=C) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for structural analysis using spectroscopy.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 2,2-Difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 2,2-Difluoro-1,3-benzodioxole, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document details the expected spectral data, outlines experimental protocols for acquiring high-quality NMR spectra, and illustrates the key structural relationships through signaling pathway diagrams.

Introduction to this compound and its NMR Analysis

This compound is a fluorinated heterocyclic compound with the molecular formula C₇H₄F₂O₂. The presence of the difluoromethylenedioxy group significantly influences the electronic environment of the aromatic ring, making NMR spectroscopy an indispensable tool for its structural characterization and purity assessment. Both ¹H and ¹⁹F NMR are crucial for unambiguously identifying the molecule and understanding its electronic properties. ¹H NMR provides information about the aromatic protons, while ¹⁹F NMR directly probes the fluorine nuclei, offering high sensitivity and a wide chemical shift range that minimizes signal overlap.

Predicted ¹H and ¹⁹F NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4, H-7~7.0 - 7.2Multiplet-
H-5, H-6~6.9 - 7.1Multiplet-

Note: The aromatic protons are expected to appear as a complex multiplet due to second-order effects and potential long-range couplings with the fluorine atoms.

Table 2: Predicted ¹⁹F NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CF₂-45 to -55Singlet (proton decoupled) or complex multiplet (proton coupled)-

Note: The ¹⁹F chemical shift is referenced to CFCl₃ at 0.00 ppm. The multiplicity will be a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, a more complex pattern may arise due to through-space or through-bond J-couplings to the aromatic protons.

Experimental Protocols

Acquiring high-resolution ¹H and ¹⁹F NMR spectra is critical for the accurate analysis of this compound. The following are detailed methodologies for sample preparation and data acquisition.

Sample Preparation

Proper sample preparation is paramount for obtaining high-quality NMR data.

  • Solvent Selection: A high-purity deuterated solvent that completely dissolves the sample should be used. Chloroform-d (CDCl₃) is a common choice for this compound. Other suitable solvents include acetone-d₆ and benzene-d₆.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹⁹F NMR, a similar or slightly lower concentration can be used due to the high sensitivity of the ¹⁹F nucleus.

  • Internal Standard: For accurate chemical shift referencing, an internal standard is recommended. Tetramethylsilane (TMS) is the standard for ¹H NMR (δ = 0.0 ppm). For ¹⁹F NMR, an inert, volatile fluorinated compound with a known chemical shift, such as trifluorotoluene or hexafluorobenzene, can be used as an internal or external reference.

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, the final solution should be filtered through a pipette plugged with glass wool directly into a clean, dry NMR tube.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹⁹F NMR spectra on a standard 400 MHz or 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 12-15 ppm, centered around 5-6 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

¹⁹F NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is recommended to simplify the spectrum to a singlet. For observing H-F couplings, a non-decoupled experiment can be run.

  • Temperature: 298 K.

  • Spectral Width: A wide spectral width of at least 200 ppm should be used initially to ensure the signal is captured, centered around -50 ppm.

  • Number of Scans: 16 to 128 scans are typically sufficient.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

  • Acquisition Time: 1-2 seconds.

Visualization of NMR Analysis Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the NMR analysis and the key through-bond and through-space relationships within the this compound molecule.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound This compound NMR_Tube Filtered Sample in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS, C6F6) Standard->NMR_Tube H1_NMR 1H NMR Experiment NMR_Tube->H1_NMR F19_NMR 19F NMR Experiment NMR_Tube->F19_NMR H1_Spectrum 1H Spectrum Analysis (Chemical Shift, Multiplicity) H1_NMR->H1_Spectrum F19_Spectrum 19F Spectrum Analysis (Chemical Shift) F19_NMR->F19_Spectrum Structure Structural Confirmation H1_Spectrum->Structure F19_Spectrum->Structure

NMR Analysis Workflow

Molecular_Coupling cluster_aromatic Aromatic Ring cluster_dioxole Dioxole Ring C4 H-4 C5 H-5 C4->C5 JHH F1 F C4->F1 JHF (through-space) C6 H-6 C5->C6 JHH C7 H-7 C6->C7 JHH F2 F C7->F2 JHF (through-space) C2 C F1->C2 F2->C2

Key NMR Coupling Relationships

Conclusion

The ¹H and ¹⁹F NMR analysis of this compound provides a robust and efficient method for its structural verification and purity assessment. The distinct signals in both proton and fluorine spectra, when analyzed using the protocols outlined in this guide, allow for unambiguous characterization, which is essential for its application in research, development, and quality control within the pharmaceutical and agrochemical industries. The provided diagrams offer a clear visual representation of the analytical workflow and the intramolecular interactions that govern the NMR spectra.

The Theoretical Fragmentation Pathway of 2,2-Difluoro-1,3-benzodioxole in Mass Spectrometry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 2,2-Difluoro-1,3-benzodioxole. Due to a lack of publicly available experimental mass spectral data for this specific compound, this document presents a theoretical fragmentation pathway based on established principles of mass spectrometry. The proposed mechanisms and resulting fragment ions provide a foundational understanding for researchers encountering this moiety in their work.

Introduction

This compound is a fluorinated organic compound with a molecular weight of 158.10 g/mol and an empirical formula of C₇H₄F₂O₂. Its structure, featuring a benzene (B151609) ring fused to a five-membered dioxole ring with a difluorinated carbon, suggests a unique fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial for its identification and structural elucidation in complex mixtures.

Predicted Fragmentation Pathway

Upon electron ionization, a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion (M•+). The stability of this molecular ion and the subsequent fragmentation pathways are dictated by the molecule's structure, including the presence of the aromatic ring, ether linkages, and the geminal difluoro group.

The logical flow of the predicted fragmentation is outlined in the diagram below.

Fragmentation_Pathway M This compound (M) m/z = 158 M_ion Molecular Ion (M•+) m/z = 158 M->M_ion Ionization F1 Loss of F• [M-F]+ m/z = 139 M_ion->F1 α-cleavage F2 Loss of COF₂ [M-COF₂]•+ m/z = 92 M_ion->F2 Rearrangement & Cleavage F3 Loss of CO [C₆H₄O]•+ m/z = 92 F1->F3 Loss of CO F4 Loss of H• [C₆H₃O]+ m/z = 91 F2->F4 Loss of H• F5 Loss of CO [C₅H₃]+ m/z = 63 F4->F5 Loss of CO

Caption: Predicted fragmentation pathway of this compound.

Detailed Fragmentation Steps and Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.

m/zProposed Fragment IonProposed Neutral LossMechanism
158[C₇H₄F₂O₂]•+-Molecular Ion (M•+) : Formed by the initial ionization of the molecule.
139[C₇H₄FO₂]+F•Alpha-Cleavage : The loss of a fluorine radical is a common fragmentation pathway for fluorinated compounds. This results in a relatively stable cation.
92[C₆H₄O]•+COF₂Rearrangement and Cleavage : A plausible rearrangement could lead to the elimination of a neutral difluorophosgene (carbonyl difluoride) molecule. This would result in a benzofuran-like radical cation.
92[C₆H₄O]•+COSequential Loss : Following the formation of the m/z 139 ion, the subsequent loss of a carbon monoxide molecule can also lead to an ion at m/z 92.
91[C₆H₃O]+H•Hydrogen Loss : The ion at m/z 92 could lose a hydrogen radical to form a stable aromatic cation.
63[C₅H₃]+CODecarbonylation : The fragment at m/z 91 may undergo further fragmentation by losing a molecule of carbon monoxide, a common process for phenolic-type ions.

Experimental Protocols: A Theoretical Approach

As no specific experimental data was found, a general protocol for analyzing this compound by gas chromatography-mass spectrometry (GC-MS) with electron ionization is proposed.

1. Sample Preparation:

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 200.

  • Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from damaging the detector.

The logical workflow for this proposed experiment is illustrated below.

Experimental_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample This compound Solvent Dichloromethane Sample->Solvent Solution 1 mg/mL Solution Solvent->Solution Injection Inject into GC Solution->Injection Separation Separation on Capillary Column Injection->Separation Elution Elution Separation->Elution Ionization Electron Ionization (70 eV) Elution->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analysis (m/z 40-200) Fragmentation->Detection Data Data Detection->Data Mass Spectrum

An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of 2,2-Difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2,2-Difluoro-1,3-benzodioxole (CAS No: 1583-59-1). Due to the proprietary nature of spectral databases, a publicly available, detailed quantitative peak list for this compound is not readily accessible. However, based on the known chemical structure and established principles of infrared spectroscopy, this guide outlines the expected characteristic absorption bands, their vibrational assignments, and a detailed experimental protocol for acquiring the spectrum.

Molecular Structure and Expected Vibrational Modes

This compound is an aromatic heterocyclic compound with the molecular formula C₇H₄F₂O₂. Its structure consists of a benzene (B151609) ring fused to a five-membered dioxole ring, with two fluorine atoms attached to the methylene (B1212753) carbon. The key functional groups that give rise to characteristic infrared absorptions are:

  • Aromatic C-H bonds

  • Aromatic C=C bonds

  • Aryl ether C-O-C linkages

  • Aliphatic C-F bonds

The presence of these groups dictates the principal features of the FT-IR spectrum.

Predicted FT-IR Spectral Data

The following table summarizes the predicted significant FT-IR absorption bands for this compound, their expected wavenumber ranges, and their corresponding vibrational assignments. These predictions are derived from established FT-IR correlation tables and analysis of structurally similar compounds.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000Medium to WeakAromatic C-H stretching
1620 - 1580Medium to WeakAromatic C=C stretching
1500 - 1450StrongAromatic C=C stretching
1270 - 1200StrongAsymmetric C-O-C stretching (aryl ether)
1100 - 1000StrongSymmetric C-O-C stretching (aryl ether)
1150 - 1050StrongC-F stretching
900 - 675StrongAromatic C-H out-of-plane bending

Experimental Protocol: FT-IR Analysis of Liquid this compound

This section details a standard operating procedure for obtaining the FT-IR spectrum of liquid this compound using a modern FT-IR spectrometer, such as the Bruker Tensor 27, which has been identified as an instrument used for this analysis.[1] The "neat" sampling technique, where the pure liquid is analyzed directly, is appropriate for this compound.[1]

3.1. Instrumentation and Materials

  • Spectrometer: Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a deuterated lanthanum α-alanine doped triglycine (B1329560) sulfate (B86663) (DLaTGS) detector.

  • Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal.

  • Sample: this compound (liquid).

  • Cleaning Supplies: Reagent-grade isopropanol (B130326) or acetone, and lint-free laboratory wipes.

3.2. Procedure

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol, followed by a dry wipe.

    • Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • If using a pressure clamp, lower the anvil to ensure good contact between the liquid sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and atmospheric compensation if necessary to obtain a clean spectrum.

    • Use the peak-picking function in the software to identify the wavenumbers of the absorption maxima.

  • Cleaning:

    • Thoroughly clean the ATR crystal and pressure anvil with isopropanol and lint-free wipes to remove all traces of the sample.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a liquid sample like this compound.

FTIR_Workflow start Start instrument_prep Instrument Preparation (Power On, Purge) start->instrument_prep background_scan Acquire Background Spectrum (Clean ATR Crystal) instrument_prep->background_scan apply_sample Apply Liquid Sample to ATR Crystal background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Data Processing (Baseline Correction, Peak Picking) sample_scan->process_data end End process_data->end

FT-IR Analysis Workflow

Interpretation of the Spectrum

The FT-IR spectrum of this compound is expected to be characterized by several key regions:

  • Aromatic Region (3100-3000 cm⁻¹ and 1620-1450 cm⁻¹): The presence of sharp, medium-to-weak bands above 3000 cm⁻¹ confirms the existence of C-H bonds on an aromatic ring. The strong absorptions in the 1620-1450 cm⁻¹ range are characteristic of the C=C stretching vibrations within the benzene ring.

  • Ether and Fluoroalkane Region (1270-1000 cm⁻¹): This region is anticipated to be dominated by strong, broad absorptions. The asymmetric and symmetric C-O-C stretching vibrations of the aryl ether groups in the dioxole ring typically appear here. Overlapping with these will be the strong C-F stretching vibrations from the difluoromethyl group. The confluence of these strong bands makes this a complex but highly characteristic region of the spectrum.

  • Fingerprint Region (below 1000 cm⁻¹): This region will contain a unique pattern of peaks corresponding to various bending and skeletal vibrations, including the C-H out-of-plane bending modes of the substituted benzene ring. The specific substitution pattern on the aromatic ring can often be deduced from the absorptions in the 900-675 cm⁻¹ range.

This technical guide provides a foundational understanding of the FT-IR characteristics of this compound for professionals in research and drug development. While direct quantitative data is limited in the public domain, the predictive analysis and detailed experimental protocol herein offer a robust framework for the spectroscopic analysis of this compound.

References

The 2,2-Difluoro-1,3-benzodioxole Moiety: A Technical Guide to its Reactivity and Stability for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,2-difluoro-1,3-benzodioxole core is a pivotal structural motif in modern medicinal chemistry, renowned for its ability to enhance the metabolic stability and bioavailability of drug candidates.[1][2] This technical guide provides a comprehensive overview of the reactivity and stability of this important moiety, offering valuable insights for its application in drug design and development. The strategic incorporation of the difluoromethylene group into the benzodioxole scaffold significantly alters the physicochemical properties of parent molecules, making it a valuable tool for overcoming common challenges in drug discovery.[2]

Physicochemical Properties

The this compound moiety is a colorless liquid at room temperature with a molecular formula of C₇H₄F₂O₂ and a molecular weight of 158.10 g/mol .[3] Key physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₄F₂O₂[3]
Molecular Weight 158.10 g/mol [3]
Appearance Colorless liquid[4]
Density 1.303 - 1.308 g/mL at 25 °C
Boiling Point 129-130 °C
Refractive Index n20/D 1.444
Flash Point 32 °C (89.6 °F)

Synthesis of the this compound Core

The most common and efficient method for synthesizing the this compound core is through a halogen exchange reaction, starting from the corresponding 2,2-dichloro-1,3-benzodioxole (B1313652).[5] This precursor can be synthesized from catechol.[6]

Synthesis of 2,2-Dichloro-1,3-benzodioxole

A common route to 2,2-dichloro-1,3-benzodioxole involves the reaction of 4-methyl-1,3-benzodioxole (B1620311) with phosphorus pentachloride in carbon tetrachloride, followed by the introduction of chlorine gas.[7]

Halogen Exchange Reaction

The conversion of 2,2-dichloro-1,3-benzodioxole to this compound is typically achieved using potassium fluoride (B91410) (KF) as the fluorinating agent in the presence of a catalyst.[5][8]

Reaction Scheme:

Synthesis reactant 2,2-Dichloro-1,3-benzodioxole reagents KF, Catalyst Solvent, Heat reactant->reagents product This compound reagents->product

Figure 1: General scheme for the synthesis of this compound.

Quantitative Data for Synthesis:

ParameterValueReference(s)
Reactants 2,2-Dichloro-1,3-benzodioxole, Anhydrous KF[5][8]
Catalyst Potassium hydrogen fluoride (KHF₂)[5][8]
Solvent Tetramethylene sulfone (sulfolane)[5]
Temperature 140 °C[5]
Reaction Time 8 hours[5]
Conversion 100%[5]
Yield 83%[8]

Reactivity Profile

The reactivity of the this compound moiety is significantly influenced by the two strongly electron-withdrawing fluorine atoms. This electronic effect deactivates the fused aromatic ring, making it less susceptible to classical electrophilic aromatic substitution reactions.[2]

Stability of the Moiety

The difluoromethylenedioxy group is generally considered a bioisostere of a methoxy (B1213986) group and is introduced into molecules to block metabolic oxidation at that position, thereby enhancing metabolic stability.

pH Stability
Thermal Stability

The thermal stability of the this compound moiety is an important consideration in synthetic chemistry and material science applications. While specific Arrhenius parameters for the thermal decomposition of the parent compound are not reported, studies on related benzodioxole structures provide insights into their decomposition pathways. For instance, the thermal decomposition of 2,3-dihydro-1,4-benzodioxin proceeds through a biradical intermediate.[10] A general protocol for assessing thermal lability is included in the experimental section.

Metabolic Stability

The inclusion of the this compound moiety is a key strategy to improve the metabolic stability of drug candidates. The electron-withdrawing fluorine atoms are thought to shield the molecule from metabolism by cytochrome P450 enzymes.[11] While quantitative data on the in vitro metabolic stability of the core moiety is scarce, its presence in successful drug molecules highlights its effectiveness. A standard protocol for assessing metabolic stability using liver microsomes is detailed in the experimental protocols section.

One study on the biodegradation of this compound by Pseudomonas putida F1 revealed that the compound can be defluorinated at a high rate, suggesting a potential environmental degradation pathway.[12]

Application in Drug Discovery: A Case Study in Cystic Fibrosis

The this compound moiety is a key component of several corrector molecules developed for the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[13] The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation through the ubiquitin-proteasome pathway.[14]

Corrector molecules, such as lumacaftor (B1684366) and tezacaftor, which contain the this compound group, act as pharmacological chaperones. They bind directly to the first transmembrane domain (TMD1) of the F508del-CFTR protein, stabilizing its conformation and allowing it to escape ER-associated degradation (ERAD) and traffic to the cell surface.[2][13]

CFTR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Nascent_CFTR Nascent F508del-CFTR Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Misfolding Ubiquitination Ubiquitination Misfolded_CFTR->Ubiquitination Corrector Corrector Molecule (e.g., Lumacaftor) Misfolded_CFTR->Corrector Proteasome Proteasomal Degradation Ubiquitination->Proteasome Stabilized_CFTR Stabilized F508del-CFTR Corrector->Stabilized_CFTR Binding & Stabilization of TMD1 Processing Further Processing & Glycosylation Stabilized_CFTR->Processing Trafficking Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR Insertion

Figure 2: Role of this compound-containing correctors in the CFTR pathway.

Experimental Protocols

Synthesis of this compound[6]

Materials:

  • 2,2-Dichloro-1,3-benzodioxole (1.18 mol, 226 g)

  • Anhydrous Potassium Fluoride (KF) (3.61 mol, 210 g), dried in vacuum at 150 °C

  • Potassium Hydrogen Fluoride (KHF₂) (23 g)

  • Tetramethylene sulfone (500 g)

  • Three-necked round-bottom flask

  • Central stirrer

  • Vertical condenser

  • Heating mantle

Procedure:

  • Charge the three-necked round-bottom flask with anhydrous KF, KHF₂, tetramethylene sulfone, and 2,2-dichloro-1,3-benzodioxole.

  • Heat the mixture to 140 °C with stirring.

  • Monitor the reaction progress by gas chromatography (GC).

  • After 8 hours, the reaction should be complete (100% conversion of the starting material).

  • Cool the reaction mixture and add 2000 g of water to dissolve the salts and the solvent.

  • An organic phase consisting of this compound will separate.

  • Purify the product by distillation to obtain pure this compound (yield: ~83%).

Forced Degradation Study[10]

Objective: To assess the intrinsic stability of a compound containing the this compound moiety under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent before analysis.

    • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

In Vitro Metabolic Stability Assay Using Liver Microsomes[16][17]

Objective: To determine the metabolic stability of a compound containing the this compound moiety.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein concentration), and 0.1 M phosphate (B84403) buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37 °C, then initiate the metabolic reaction by adding NADPH (final concentration of 1 mM). A control incubation without NADPH should also be performed.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated as 0.693/k, and the intrinsic clearance (CLᵢₙₜ) can be determined.

Conclusion

The this compound moiety is a valuable building block in drug discovery, offering a strategic approach to enhance metabolic stability and bioavailability. Its synthesis is well-established, and its mechanism of action in modulating protein folding, as exemplified in the context of cystic fibrosis, is increasingly understood. While more quantitative data on the intrinsic reactivity and stability of the core moiety would be beneficial, the available information and established experimental protocols provide a solid foundation for its effective utilization in the design of new and improved therapeutic agents.

References

The Strategic Incorporation of the Difluoromethylene Group in Benzodioxole Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-benzodioxole (B145889) moiety is a prevalent scaffold in numerous biologically active compounds. However, its susceptibility to metabolic degradation, particularly the cleavage of the methylenedioxy bridge by cytochrome P450 enzymes, can limit its therapeutic potential. The substitution of the methylene (B1212753) hydrogen atoms with fluorine to form a difluoromethylene group (CF₂) has emerged as a key strategy in medicinal chemistry to address this liability. This technical guide provides an in-depth analysis of the role of the difluoromethylene group in benzodioxole scaffolds, focusing on its impact on physicochemical properties, metabolic stability, and biological activity. Detailed experimental protocols and visualizations of relevant biological pathways are provided to support drug discovery and development efforts.

Introduction: The Rationale for Difluorination

The methylenedioxy group of the benzodioxole scaffold is prone to oxidative metabolism by cytochrome P450 (CYP450) enzymes. This process can lead to the formation of a reactive carbene intermediate, which can inactivate the enzyme through covalent binding, a phenomenon known as mechanism-based inhibition.[1][2][3][4] This can result in unpredictable drug-drug interactions and potential toxicity.

The difluoromethylene group serves as a bioisosteric replacement for the methylene group. The strong carbon-fluorine bonds are significantly more resistant to oxidative cleavage, thereby blocking this metabolic pathway.[5] This strategic fluorination is intended to enhance the metabolic stability of the molecule, leading to a more predictable pharmacokinetic profile and potentially reduced toxicity.[5] Prominent examples of drugs utilizing this strategy include the cystic fibrosis transmembrane conductance regulator (CFTR) modulators, Lumacaftor and Tezacaftor.[6]

Physicochemical Properties: The Impact of Fluorine

The introduction of two fluorine atoms significantly alters the electronic properties of the benzodioxole ring. Fluorine is the most electronegative element, and its strong electron-withdrawing nature influences key physicochemical parameters like lipophilicity (logP) and acidity/basicity (pKa).

Lipophilicity (logP)

The effect of fluorination on lipophilicity is complex. While the substitution of a single hydrogen with fluorine generally increases lipophilicity, the introduction of multiple fluorine atoms can have varied effects. For the benzodioxole scaffold, the replacement of the methylene group with a difluoromethylene group is expected to impact lipophilicity.

CompoundlogP (Experimental)logP (Calculated)Source
1,3-Benzodioxole1.98-[7]
2,2-Difluoro-1,3-benzodioxoleNot Available2.5PubChem[8]
Acidity/Basicity (pKa)

Metabolic Stability: Blocking the Major Metabolic Hotspot

The primary advantage of incorporating a difluoromethylene group into the benzodioxole scaffold is the significant enhancement of metabolic stability.

The Mechanism of CYP450 Inhibition by Benzodioxoles

Methylenedioxyphenyl compounds are known mechanism-based inhibitors of CYP450 enzymes.[1][2][9] The proposed mechanism involves the oxidative cleavage of the methylenedioxy bridge to form a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.

Benzodioxole Benzodioxole Scaffold CYP450 Cytochrome P450 (e.g., CYP3A4) Benzodioxole->CYP450 Metabolism ReactiveIntermediate Reactive Carbene Intermediate CYP450->ReactiveIntermediate Oxidative Cleavage InactiveCYP450 Inactive CYP450 (Covalent Adduct) ReactiveIntermediate->InactiveCYP450 Covalent Binding

CYP450 Inhibition by Benzodioxole Scaffolds.
Enhanced Stability of Difluoromethylated Analogs

The difluoromethylene group is resistant to this oxidative cleavage, thus preventing the formation of the reactive intermediate and subsequent enzyme inactivation. While direct comparative quantitative data for a simple pair of benzodioxole and difluorobenzodioxole is scarce, the clinical success of drugs like Lumacaftor and Tezacaftor, which are not extensively metabolized, provides strong evidence for the increased metabolic stability conferred by the difluoromethylene group.[10][11]

CompoundKey Metabolic InformationSource
Lumacaftor Not extensively metabolized, with the majority excreted unchanged in the feces.[12]
Tezacaftor Extensively metabolized, primarily by CYP3A4 and CYP3A5, but not at the difluorobenzodioxole core.[11]

Biological Activity: Case Studies

The difluoromethylene benzodioxole scaffold has been successfully incorporated into drugs targeting a variety of biological pathways.

CFTR Modulators: Lumacaftor and Tezacaftor

Lumacaftor and Tezacaftor are correctors of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This mutation leads to misfolding and premature degradation of the CFTR protein.[13] The difluoro-1,3-benzodioxol-5-yl group is a key component of these molecules, contributing to their binding and mechanism of action.[6]

Signaling Pathway: Correction of F508del-CFTR Trafficking

The F508del mutation impairs the proper folding of the CFTR protein in the endoplasmic reticulum (ER), leading to its recognition by the ER quality control (ERQC) machinery and subsequent degradation by the proteasome. Lumacaftor and Tezacaftor bind to the misfolded F508del-CFTR protein, stabilizing its conformation and allowing it to bypass the ERQC and traffic to the cell surface, where it can function as a chloride channel.

cluster_ER Endoplasmic Reticulum (ER) Nascent_CFTR Nascent F508del-CFTR Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Folding ERQC ER Quality Control (ERQC) Misfolded_CFTR->ERQC Recognition Lumacaftor Lumacaftor/ Tezacaftor Misfolded_CFTR->Lumacaftor Binding Proteasome Proteasomal Degradation ERQC->Proteasome Targeting Corrected_CFTR Corrected F508del-CFTR Lumacaftor->Corrected_CFTR Conformational Stabilization Golgi Golgi Apparatus Corrected_CFTR->Golgi Trafficking Cell_Surface Cell Surface (Functional Channel) Golgi->Cell_Surface Trafficking

Correction of F508del-CFTR by Lumacaftor/Tezacaftor.
Serotonin (B10506) Reuptake Transporter (SERT) Ligands: DFMDA

Difluoromethylenedioxyamphetamine (DFMDA) is a difluorinated analog of 3,4-methylenedioxyamphetamine (MDA). It was developed with the hypothesis that blocking the metabolic cleavage of the dioxole ring would reduce the formation of potentially neurotoxic metabolites.[5] In vitro binding studies have shown that DFMDA has an affinity for the serotonin transporter (SERT) that is intermediate between that of MDA and MDMA.[5] Specific Ki or IC50 values for a direct comparison are not consistently reported in the literature.

CompoundSERT Affinity (Qualitative)Source
MDA High[5]
DFMDA Intermediate (between MDA and MDMA)[5]
MDMA Lower than MDA[5]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a compound containing a difluoromethylene benzodioxole scaffold.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (human or other species)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test and control compounds by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the microsomal suspension to the appropriate wells.

    • Add the working solutions of the test and control compounds.

    • Include negative control wells without the NADPH regenerating system to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

A Prepare Solutions (Compound, Microsomes, NADPH) B Pre-warm to 37°C A->B C Incubate Compound with Microsomes B->C D Initiate Reaction with NADPH C->D E Collect Samples at Time Points (0, 5, 15, 30, 60 min) D->E F Terminate Reaction (Cold Acetonitrile + Internal Standard) E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis (Calculate t½ and CLint) H->I

Workflow for an In Vitro Microsomal Stability Assay.
Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the fluorination of the corresponding 2,2-dichloro-1,3-benzodioxole (B1313652).

Example Protocol: Fluorination of 2,2-Dichloro-1,3-benzodioxole [14]

Materials:

  • 2,2-Dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (KF)

  • Potassium Hydrogen Fluoride (KHF₂) (catalyst)

  • Tetramethylene sulfone (solvent)

  • Water

  • Standard laboratory glassware for heating and distillation

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, condenser, and heating mantle, charge anhydrous KF, KHF₂, and tetramethylene sulfone.

  • Add 2,2-dichloro-1,3-benzodioxole to the flask.

  • Heat the reaction mixture with stirring to approximately 140°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC).

  • After the reaction is complete, cool the mixture.

  • Add water to dissolve the inorganic salts and the solvent.

  • The organic phase, consisting mainly of this compound, will separate.

  • Isolate the organic phase and purify by distillation to obtain the final product.

Conclusion

The incorporation of a difluoromethylene group into the benzodioxole scaffold is a powerful and validated strategy in modern drug design. This modification effectively blocks a key metabolic liability, leading to improved metabolic stability and a more desirable pharmacokinetic profile. The successful clinical development of drugs like Lumacaftor and Tezacaftor underscores the therapeutic potential of this approach. While direct quantitative comparisons of physicochemical and metabolic properties with their non-fluorinated counterparts are not always readily available, the collective evidence strongly supports the benefits of this fluorination strategy. This technical guide provides researchers and drug development professionals with a comprehensive overview of the role of the difluoromethylene group in benzodioxole scaffolds, along with practical experimental protocols to aid in the design and evaluation of novel therapeutic agents.

References

The Discovery of 2,2-Difluoro-1,3-benzodioxole: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-1,3-benzodioxole is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its discovery and the development of efficient synthetic routes have been pivotal for the advancement of fluorine chemistry in life sciences. This technical guide provides an in-depth review of the discovery and synthesis of this compound, presenting detailed experimental protocols, comparative data on synthetic methods, and a historical overview of its first preparation.

Introduction: A Versatile Fluorinated Moiety

This compound, a fluorinated analog of 1,3-benzodioxole (B145889), has garnered significant attention in medicinal and agricultural chemistry. The introduction of the difluoromethylene group (-CF2-) into the benzodioxole scaffold imparts unique physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These modifications can lead to improved pharmacokinetic profiles and enhanced biological activity of drug candidates and crop protection agents. The compound serves as a crucial intermediate for the synthesis of various active pharmaceutical ingredients (APIs), including Kv3 inhibitors and renin inhibitors, which are targeted for neurological and cardiovascular diseases, respectively.[1]

The Genesis of this compound: A Patent-Led Discovery

The initial disclosure of the synthesis of this compound appears to have originated in the patent literature, rather than in a peer-reviewed academic journal. A key early document is the European Patent EP-A-0,006,987, which describes a method for chlorine-fluorine exchange in 2,2-dichloro-1,3-benzodioxole (B1313652) using liquid hydrogen fluoride (B91410). This suggests that the compound was known and its synthesis was being explored by the late 1970s or early 1980s for its potential industrial applications.

Subsequent patents in the early 1990s, such as US5432290A and CA2027016C, focused on refining and improving the synthesis, indicating the growing importance of this compound as a chemical intermediate.[2][3] These patents detail more practical and scalable methods, moving away from the use of highly hazardous liquid hydrogen fluoride towards solid-phase fluorinating agents like potassium fluoride with various catalysts.

Synthetic Methodologies: From Precursors to Product

The synthesis of this compound primarily revolves around the fluorination of a dichlorinated precursor. The overall synthetic pathway can be visualized as a two-step process starting from catechol.

Synthesis of the Key Precursor: 2,2-Dichloro-1,3-benzodioxole

The precursor, 2,2-dichloro-1,3-benzodioxole, can be synthesized through several reported methods. One common approach involves the reaction of catechol with a chlorinating agent. Another documented method is the photochlorination of 1,2-methylenedioxybenzene.[2][3] Historical methods for the preparation of this precursor are also cited in early 20th-century chemical literature, such as the Journal of the Chemical Society from 1908 and Chemische Berichte from 1963.

Fluorination of 2,2-Dichloro-1,3-benzodioxole

The conversion of 2,2-dichloro-1,3-benzodioxole to its difluoro-analog is the critical step. The most extensively documented method is a halogen exchange reaction using an alkali metal fluoride, typically potassium fluoride (KF), in the presence of a catalyst.

Experimental Workflow: Synthesis of this compound

G cluster_precursor Precursor Synthesis cluster_fluorination Fluorination cluster_purification Purification Catechol Catechol Phosgene Phosgene Catechol->Phosgene or CCl4 Pyrocatechol_carbonate Pyrocatechol_carbonate Phosgene->Pyrocatechol_carbonate Formation Dichloro_precursor 2,2-Dichloro-1,3-benzodioxole Pyrocatechol_carbonate->Dichloro_precursor Chlorination Reaction_mixture Reaction_mixture Dichloro_precursor->Reaction_mixture Add to reactor Heating Heating Reaction_mixture->Heating Heat (e.g., 140°C) KF Potassium Fluoride (KF) KF->Reaction_mixture Catalyst Catalyst (e.g., KHF2) Catalyst->Reaction_mixture Solvent Solvent (e.g., Sulfolane) Solvent->Reaction_mixture Product_mixture Product_mixture Heating->Product_mixture Reaction Quenching Quenching Product_mixture->Quenching Cool and add water Phase_separation Phase_separation Quenching->Phase_separation Separate organic layer Distillation Distillation Phase_separation->Distillation Purify by distillation Final_product This compound Distillation->Final_product Isolated Product

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on the procedures described in the patent literature.

Protocol 1: Synthesis via Halogen Exchange with KF and KHF2 Catalyst (from US5432290A)

Reaction Scheme:

G reactant 2,2-Dichloro-1,3-benzodioxole product This compound reactant->product KF, KHF2 Sulfolane, 140°C

Caption: Halogen exchange reaction for the synthesis of this compound.

Materials:

  • 2,2-dichloro-1,3-benzodioxole: 226 g (1.18 mol)

  • Anhydrous potassium fluoride (KF): 210 g (3.61 mol)

  • Potassium hydrogen fluoride (KHF2): 23 g

  • Tetramethylene sulfone (sulfolane): 500 g

Procedure:

  • A glass three-necked round-bottom flask is equipped with a central stirrer, a vertical condenser, and a heating mantle.

  • The flask is charged with anhydrous KF, KHF2, tetramethylene sulfone, and 2,2-dichloro-1,3-benzodioxole.

  • The reaction mixture is heated to 140°C with stirring.

  • The progress of the reaction is monitored by gas chromatography (GC).

  • After 8 hours, the reaction is complete (100% conversion of the starting material).

  • The reaction mixture is cooled, and 2000 g of water is added to dissolve the salts and the solvent.

  • The organic phase, consisting mainly of this compound, separates and is collected.

  • The crude product is purified by distillation to yield 155 g (0.98 mol) of pure this compound.

Yield: 83%

Protocol 2: Synthesis starting from 1,3-Benzodioxole (from US20210363127A1)

This patent describes a two-step process starting from 1,3-benzodioxole, which is first chlorinated and then fluorinated.

Reaction Scheme:

G reactant1 1,3-Benzodioxole intermediate 2,2-Dichloro-1,3-benzodioxole reactant1->intermediate Cl2, Radical Initiator Benzotrifluoride (B45747) product This compound intermediate->product HF Autoclave, 0°C

Caption: Two-step synthesis of this compound from 1,3-benzodioxole.

Step 1: Preparation of 2,2-dichloro-1,3-benzodioxole

  • This step involves the reaction of 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator.

Step 2: Preparation of this compound Materials:

  • 2,2-dichloro-1,3-benzodioxole: 2.0 moles

  • Hydrogen fluoride (HF): 4.0 moles

Procedure:

  • 2,2-dichloro-1,3-benzodioxole is continuously added to hydrogen fluoride in an autoclave at a temperature of 0°C over 2-3 hours.

  • After the addition is complete, the reaction mass is stirred at 0°C for one hour to ensure complete conversion.

  • Excess hydrogen fluoride is vented off by heating the mass up to 80°C.

  • Adhered hydrogen fluoride is removed by washing with a sodium bicarbonate solution.

  • The final product is isolated by distillation.

Yield: 66% (purity: 74%)

Quantitative Data Summary

The following tables summarize the key quantitative data from the described synthetic protocols.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1583-59-1
Molecular Formula C₇H₄F₂O₂
Molecular Weight 158.10 g/mol
Appearance Colorless liquid
Boiling Point 129-130 °C
Density 1.303 g/mL at 25 °C
Refractive Index n20/D 1.444
Flash Point 32 °C

Table 2: Comparison of Synthetic Protocols

ParameterProtocol 1 (US5432290A)Protocol 2 (US20210363127A1)
Starting Material 2,2-Dichloro-1,3-benzodioxole1,3-Benzodioxole
Fluorinating Agent Potassium Fluoride (KF)Hydrogen Fluoride (HF)
Catalyst Potassium Hydrogen Fluoride (KHF₂)Not specified
Solvent Tetramethylene sulfone (Sulfolane)Benzotrifluoride (for chlorination)
Reaction Temperature 140 °C0 °C (for fluorination)
Reaction Time 8 hours2-3 hours addition, 1 hour stirring
Yield 83%66%
Purity Not specified74%

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification of this compound. While the patent literature often lacks detailed spectral assignments, some data is available from chemical databases.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool. A single resonance is expected for the two equivalent fluorine atoms.

  • ¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the benzene (B151609) ring.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons and a triplet for the CF₂ carbon due to coupling with the two fluorine atoms.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Further investigation of academic literature is required to obtain fully assigned spectroscopic data.

Conclusion

The discovery and development of synthetic routes to this compound have been primarily driven by its industrial importance as a versatile intermediate. The initial syntheses, likely first disclosed in the patent literature, have been refined over time to improve yield, safety, and scalability. The halogen exchange reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst remains a robust and widely cited method. This technical guide provides a comprehensive overview of the key synthetic protocols and quantitative data, serving as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Further research into academic journals may provide more detailed mechanistic insights and a complete spectroscopic characterization of this important fluorinated building block.

References

Biodegradation and Defluorination of 2,2-Difluoro-1,3-benzodioxole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The widespread use of organofluorine compounds, prized for their chemical stability, presents a significant challenge for environmental remediation and understanding of their metabolic fate. Among these, 2,2-Difluoro-1,3-benzodioxole (DFBD) is a key moiety in various pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of the biodegradation and defluorination mechanism of DFBD, with a particular focus on the metabolic pathway elucidated in Pseudomonas putida F1. This bacterium utilizes a Rieske dioxygenase, specifically toluene (B28343) dioxygenase, to initiate a rapid defluorination process. This document details the enzymatic reactions, intermediate metabolites, and final products of this pathway. Furthermore, it furnishes comprehensive experimental protocols for the key assays and analytical methods employed in the study of DFBD biodegradation, along with a quantitative summary of the reported defluorination rates. Visual diagrams of the metabolic pathway and a general experimental workflow are provided to facilitate a clear understanding of the underlying processes. This guide is intended to serve as a valuable resource for researchers in microbiology, enzymology, environmental science, and drug development who are engaged in the study of organofluorine metabolism.

Introduction

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering organofluorine compounds highly stable and often recalcitrant to degradation. This stability is a desirable trait in many applications, such as pharmaceuticals and agrochemicals, as it can enhance metabolic stability and bioavailability. The this compound (DFBD) moiety is a common structural feature in such compounds. However, the persistence of these molecules in the environment raises concerns about their long-term ecological impact. Understanding the microbial pathways for the degradation and defluorination of these compounds is crucial for developing bioremediation strategies and for predicting the environmental fate and potential metabolic liabilities of new drug candidates.

Recent research has unveiled an unexpectedly rapid biodegradation and defluorination pathway for DFBD by the bacterium Pseudomonas putida F1.[1][2][3] This process is initiated by the well-studied toluene dioxygenase, a Rieske-type dioxygenase, highlighting the potential of common soil bacteria to metabolize these seemingly persistent compounds.[1][2] This guide synthesizes the current knowledge on this pathway, providing a detailed technical overview for the scientific community.

The Biodegradation and Defluorination Pathway

The biodegradation of DFBD in Pseudomonas putida F1 is a multi-step process involving enzymatic action and subsequent chemical decomposition. The key steps are outlined below.

Initial Dioxygenation

The metabolic pathway is initiated by the action of toluene dioxygenase, a multi-component enzyme system. This enzyme catalyzes the dihydroxylation of the aromatic ring of DFBD to produce DFBD-4,5-dihydrodiol.[1][2] This initial step is crucial as it destabilizes the aromatic system and sets the stage for subsequent reactions.

Dehydrogenation and Rearomatization

The DFBD-4,5-dihydrodiol can be further oxidized by a dihydrodiol dehydrogenase to yield 4,5-dihydroxy-DFBD.[1][2] However, the major pathway for defluorination involves the spontaneous decomposition of the dihydrodiol.

Spontaneous Decomposition and Defluorination

The major route of DFBD-4,5-dihydrodiol decomposition leads to the release of two fluoride (B91410) ions and the formation of 1,2,3-trihydroxybenzene, also known as pyrogallol (B1678534).[1][2] This decomposition is a key feature of the pathway and is responsible for the observed defluorination. The formation of pyrogallol also leads to a characteristic darkening of the culture medium.[1][2]

Minor Pathway

A minor pathway involving the acid-catalyzed dehydration of the dihydrodiol has also been observed, leading to the formation of 4-hydroxy-DFBD and 5-hydroxy-DFBD.[1][2] These metabolites, however, retain the difluoromethylene group and do not contribute to defluorination.[1][2]

Quantitative Data

The biodegradation of DFBD by Pseudomonas putida F1 has been quantified, demonstrating a remarkably high rate of defluorination.

ParameterValueOrganism/EnzymeReference
Initial Defluorination Rate2,100 nmol/h per mg cellular proteinPseudomonas putida F1[1][2]
Fluoride Accumulation (4 hours)~1 mMPseudomonas putida F1

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biodegradation of DFBD.

Bacterial Culture and Induction
  • Organism: Pseudomonas putida F1.

  • Growth Medium: Minimal Salts Medium (MSM) supplemented with a suitable carbon source for growth (e.g., L-arginine).

  • Induction of Toluene Dioxygenase: To induce the expression of toluene dioxygenase, cells are grown in the presence of toluene vapors. Toluene-grown cells are then harvested and used for biodegradation assays.

  • Biodegradation Assay: Toluene-induced cells of P. putida F1 are washed and resuspended in fresh MSM. DFBD is then added as the sole carbon source, and the culture is incubated with shaking. Samples are collected at various time points for analysis.

Analytical Methods
  • Method: A fluoride ion-selective electrode is used to measure the concentration of free fluoride ions in the culture supernatant.

  • Procedure:

    • Collect a sample of the bacterial culture at a specific time point.

    • Centrifuge the sample to pellet the cells.

    • Transfer the supernatant to a clean tube.

    • Measure the fluoride concentration in the supernatant using a calibrated fluoride ion-selective electrode according to the manufacturer's instructions.

  • Extraction: Metabolites from the culture supernatant are extracted using an organic solvent such as ethyl acetate.

  • Derivatization: The hydroxyl groups of the metabolites are derivatized, for example, by silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., HP-5MS).

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.

    • Mass Spectrometer (MS): Operated in electron ionization (EI) mode to obtain mass spectra of the separated compounds. The mass spectra are then compared to libraries or known standards for identification.

  • Sample Preparation: The purified metabolite is dissolved in a suitable deuterated solvent (e.g., CDCl3).

  • NMR Spectroscopy: 1H, 13C, and 19F NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals provide detailed structural information about the metabolite.

Enzyme Assays
  • Method: A common assay for toluene dioxygenase activity involves monitoring the conversion of a substrate analog, such as indole, to a colored product, indigo (B80030).

  • Procedure:

    • Prepare a reaction mixture containing buffer, the substrate (indole), and the cell extract or purified enzyme.

    • Initiate the reaction by adding the necessary cofactors (e.g., NADH).

    • Monitor the formation of indigo spectrophotometrically at 600 nm.

  • Method: The activity of dihydrodiol dehydrogenase is typically measured by monitoring the reduction of NAD+ to NADH spectrophotometrically at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing buffer, the dihydrodiol substrate, and NAD+.

    • Initiate the reaction by adding the cell extract or purified enzyme.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

Visualizations

Metabolic Pathway

Biodegradation_Pathway DFBD This compound (DFBD) Dihydrodiol DFBD-4,5-dihydrodiol DFBD->Dihydrodiol Toluene Dioxygenase Dihydroxy_DFBD 4,5-Dihydroxy-DFBD Dihydrodiol->Dihydroxy_DFBD Dihydrodiol Dehydrogenase Hydroxy_DFBD 4-Hydroxy-DFBD & 5-Hydroxy-DFBD Dihydrodiol->Hydroxy_DFBD Dehydration (Minor Pathway) Pyrogallol Pyrogallol Dihydrodiol->Pyrogallol Spontaneous Decomposition (Major Pathway) Fluoride 2 F- Dihydrodiol->Fluoride

Caption: Proposed metabolic pathway of this compound by Pseudomonas putida F1.

Experimental Workflow

Experimental_Workflow cluster_culture Bacterial Culture & Induction cluster_biodegradation Biodegradation Assay cluster_analysis Analysis Culture Culture P. putida F1 Induction Induce with Toluene Culture->Induction Harvest Harvest Cells Induction->Harvest Assay Incubate with DFBD Harvest->Assay Sampling Collect Samples Assay->Sampling Centrifuge Centrifuge Sampling->Centrifuge Supernatant Analyze Supernatant Centrifuge->Supernatant Extraction Extract Metabolites Supernatant->Extraction Fluoride_Electrode Fluoride Electrode Supernatant->Fluoride_Electrode GCMS GC-MS Analysis Extraction->GCMS NMR NMR Analysis Extraction->NMR

References

A Technical Guide to 2,2-Difluoro-1,3-benzodioxole: A Key Intermediate in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole (CAS No. 1583-59-1) is a fluorinated heterocyclic compound that has emerged as a crucial building block in the synthesis of complex organic molecules.[1] Its structure, featuring a difluoromethylene group fused to a benzodioxole core, imparts unique physicochemical properties to target molecules. The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance metabolic stability, improve membrane permeability, modulate lipophilicity, and increase binding affinity to biological targets.[1][2] Consequently, this compound serves as a vital intermediate in the development of novel pharmaceuticals and advanced agrochemicals.[3][4][5] This guide provides an in-depth overview of its synthesis, properties, and key applications.

Physicochemical and Spectroscopic Data

The intrinsic properties of this compound make it a stable and versatile reagent for various chemical transformations.[6] Key data are summarized below.

PropertyValueReference
CAS Number 1583-59-1[7]
Molecular Formula C₇H₄F₂O₂[6][7]
Molecular Weight 158.10 g/mol [6][7]
Appearance Colorless Liquid[6][8]
Density 1.303 - 1.308 g/mL at 25 °C[6]
Boiling Point 129-130 °C[6]
Refractive Index n20/D 1.443 - 1.444[6]
Purity (Typical) ≥97-98%[6]
Storage 2-8°C

Synthesis of this compound

The most prevalent and industrially significant method for synthesizing this compound is through a halogen exchange (HALEX) reaction, starting from its chlorinated analogue, 2,2-dichloro-1,3-benzodioxole (B1313652).[4][5] The precursor itself is typically synthesized from catechol or 1,3-benzodioxole.[2][4][9]

G Catechol Catechol Dichlorobenzodioxole 2,2-Dichloro-1,3-benzodioxole Catechol->Dichlorobenzodioxole Chlorination (e.g., from carbonate) FinalProduct This compound Dichlorobenzodioxole->FinalProduct Halogen Exchange (KF, Catalyst)

Figure 1: Overall synthesis pathway for this compound.
Key Experimental Protocol: Halogen Exchange from 2,2-Dichloro-1,3-benzodioxole

This protocol is based on established patent literature for the catalyzed reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride (B91410).[4][5]

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (KF)

  • Potassium Hydrogen Fluoride (KHF₂) as catalyst

  • Tetramethylene sulfone (Sulfolane) as solvent

  • Water

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask, charge anhydrous potassium fluoride (KF, molar ratio of 2.5-3.5 relative to the dichloro starting material) and the catalyst, potassium hydrogen fluoride (KHF₂, typically 5-15% by weight relative to the dichloro starting material).[4][5]

  • Solvent and Reactant Addition: Add the solvent, tetramethylene sulfone, to the flask. The initial concentration of the reactant should be between 15% and 40% by weight.[4]

  • Reaction Initiation: Begin stirring and add 2,2-dichloro-1,3-benzodioxole to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to between 140°C and 200°C.[4] The reaction progress is monitored by gas chromatography (GC) by analyzing samples at regular intervals. The reaction is typically complete within 7-8 hours, with conversion rates reaching 100%.[4][5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add a sufficient amount of water (e.g., 2000 g for a ~1.2 mol scale reaction) to dissolve the inorganic salts and the sulfolane (B150427) solvent.[4]

  • Isolation and Purification: The organic phase, consisting mainly of this compound, will separate from the aqueous layer.[4] Isolate the organic layer. The crude product is then purified by distillation to yield the final product.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Charge Reactor: - Anhydrous KF - KHF₂ Catalyst - Sulfolane AddSM Add 2,2-Dichloro- 1,3-benzodioxole Start->AddSM Heat Heat to 140-200 °C AddSM->Heat Monitor Monitor by GC (~8 hours) Heat->Monitor Cool Cool to RT Monitor->Cool Quench Add Water to Dissolve Salts Cool->Quench Separate Separate Organic Phase Quench->Separate Distill Purify by Distillation Separate->Distill End Pure 2,2-Difluoro- 1,3-benzodioxole Distill->End

Figure 2: Experimental workflow for the synthesis of this compound.
Synthesis Parameters and Efficiency

The efficiency of the halogen exchange reaction is highly dependent on several factors.[2] Optimization of these parameters is critical for achieving high yield and purity.

ParameterTypical ConditionsImpact on SynthesisReference
Fluorinating Agent Potassium Fluoride (KF)Molar ratio of 2:1 to 4:1 (KF to substrate) is optimal for driving the reaction to completion.[2][5]
Catalyst KHF₂, NaHF₂, Quaternary Ammonium Hydrogen FluoridesSignificantly accelerates the rate of halogen exchange. KHF₂ is preferred.[4][5]
Solvent Sulfolane, AcetonitrilePolar aprotic solvents are crucial for solubilizing the fluoride salt and facilitating the reaction.[2][4]
Temperature 100 - 200 °CHigher temperatures increase reaction kinetics, but temperatures above 200°C may lead to degradation.[4][5]
Yield ~83% (isolated)The reported yield after distillation on an industrial scale.[4][5]

Applications as a Key Intermediate

This compound is not typically an end product but rather a versatile scaffold for building more complex molecules.[10] Its stability and the presence of the difluoromethylenedioxy group make it a privileged structure in drug discovery and agrochemical research.[2][11]

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_materials Materials Science Intermediate This compound CFTR CFTR Modulators (e.g., Lumacaftor) Intermediate->CFTR Multi-step Synthesis Kv3 Kv3 Channel Inhibitors Intermediate->Kv3 Renin Renin Inhibitors Intermediate->Renin Fungicides Fungicide Precursors (e.g., Fludioxonil) Intermediate->Fungicides Insecticides Insecticide Research Intermediate->Insecticides Polymers Advanced Polymers (from ethynyl (B1212043) derivatives) Intermediate->Polymers Functionalization & Polymerization

Figure 3: Role as a central intermediate in diverse chemical applications.
In Pharmaceutical Research

The benzodioxole moiety is known to contribute to good bioavailability, and its fluorination further enhances pharmacokinetic properties.[2][11]

  • Cystic Fibrosis: The difluoro-1,3-benzodioxolyl group is a core component of small molecule chaperones like Lumacaftor and Tezacaftor.[11] These drugs correct the folding of the mutant CFTR protein, addressing the underlying cause of cystic fibrosis.[11]

  • Neurological Disorders: It is used in the synthesis of Kv3 channel inhibitors, which are being investigated for various neurological conditions.[1][3]

  • Cardiovascular Disease: The scaffold is a building block for the synthesis of renin inhibitors, a class of drugs used to treat hypertension.[1][3]

In Agrochemicals

The structural features of this compound are crucial for the biological activity of certain agrochemicals.[2]

  • Fungicides: It is a key intermediate in the synthesis of potent fungicides. For example, the scaffold is part of the structure of Fludioxonil, a phenylpyrrole fungicide used to control a wide range of plant pathogenic fungi.[2]

  • Insecticides: Derivatives of benzodioxole are subjects of structure-activity relationship (SAR) studies for designing new and more effective insecticides.[2] The difluoro group enhances metabolic stability and binding affinity to target proteins in insects.[2]

In Materials Science

The rigid benzodioxole core can be functionalized to create monomers for advanced polymer synthesis. For instance, 4-ethynyl-2,2-difluoro-1,3-benzodioxole (B1405017) can be used in Sonogashira cross-coupling and click chemistry reactions to produce linear or crosslinked polymers with enhanced thermal stability and specific electronic properties.[12]

Conclusion

This compound is a high-value intermediate whose utility spans multiple domains of chemical science. Its robust synthesis from readily available precursors and the advantageous properties conferred by its difluoromethylenedioxy group make it an indispensable tool for medicinal chemists, agrochemical researchers, and materials scientists. The continued exploration of this scaffold is expected to lead to the development of next-generation pharmaceuticals, crop protection agents, and advanced materials.

References

Methodological & Application

Synthesis of 2,2-Difluoro-1,3-benzodioxole: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,2-Difluoro-1,3-benzodioxole, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1][2][3] The primary method detailed is the halogen exchange reaction, converting 2,2-dichloro-1,3-benzodioxole (B1313652) to its difluorinated analog.

Reaction Overview

The synthesis involves the reaction of 2,2-dichloro-1,3-benzodioxole with a fluorinating agent, most commonly potassium fluoride (B91410) (KF).[1][2][3] The efficiency of this nucleophilic substitution is significantly enhanced by the use of a catalyst and an appropriate solvent.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2,2-dichloro-1,3-benzodioxole.

ParameterValueReference
Starting Material 2,2-dichloro-1,3-benzodioxole[1][2]
Fluorinating Agent Potassium Fluoride (KF)[1][2]
Catalyst Potassium Hydrogen Fluoride (KHF₂)[1][2]
Solvent Tetramethylene sulfone (Sulfolane)[1][2]
Molar Ratio (KF / Dichloride) 2:1 to 3.4:1[1]
Catalyst Loading (% w/w to Dichloride) 5% to 20%[1]
Reaction Temperature 100°C to 200°C (preferred 140°C)[1]
Reaction Time 7-8 hours[1]
Yield 83%[1]
Purity >99.0% after distillation[4]

Experimental Protocol

This protocol is based on the procedures outlined in cited patents for the synthesis of this compound.[1][2]

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (KF), dried under vacuum at 150°C

  • Potassium Hydrogen Fluoride (KHF₂)

  • Tetramethylene sulfone (Sulfolane)

  • Water

  • Standard laboratory glassware (three-necked round bottom flask, condenser, stirrer)

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round bottom flask equipped with a mechanical stirrer and a condenser, charge 210 g (3.61 mol) of anhydrous potassium fluoride, 22.6 g (0.12 mol) of potassium hydrogen fluoride, and 1000 g of tetramethylene sulfone.

  • Addition of Starting Material: Add 226 g (1.18 mol) of 2,2-dichloro-1,3-benzodioxole to the flask.

  • Reaction: Heat the mixture to 140°C with continuous stirring. Maintain this temperature for approximately 8 hours to ensure the reaction goes to completion. The conversion of 2,2-dichloro-1,3-benzodioxole can be monitored by Gas Chromatography (GC).[1]

  • Work-up: After the reaction is complete (100% conversion of the starting material), cool the reaction mixture.[1] Add 2000 g of water to the flask to dissolve the inorganic salts and the tetramethylene sulfone.[1][2]

  • Isolation: An organic phase consisting primarily of this compound will separate.[1] Isolate the organic layer.

  • Purification: Purify the crude product by distillation to obtain pure this compound.[1] This process typically yields a product with a purity exceeding 99.0%.[4] An isolated yield of 155 g (0.98 mol), which corresponds to an 83% yield based on the initial amount of 2,2-dichloro-1,3-benzodioxole, can be expected.[1]

Visualizations

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_2_dichloro_1_3_benzodioxole 2,2-dichloro-1,3-benzodioxole 2_2_difluoro_1_3_benzodioxole This compound 2_2_dichloro_1_3_benzodioxole->2_2_difluoro_1_3_benzodioxole Fluorination KF Potassium Fluoride (KF) KHF2 Potassium Hydrogen Fluoride (KHF2) (Catalyst) Sulfolane Sulfolane (Solvent) Heat 140°C

Caption: Synthesis of this compound.

Experimental Workflow:

experimental_workflow start Start setup Reaction Setup: Charge KF, KHF₂, and Sulfolane start->setup add_reactant Add 2,2-dichloro-1,3-benzodioxole setup->add_reactant react Heat to 140°C for 8 hours add_reactant->react workup Cool and Quench with Water react->workup isolate Separate Organic Phase workup->isolate purify Purify by Distillation isolate->purify end End Product: Pure this compound purify->end

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Laboratory Scale Preparation of 2,2-Difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-1,3-benzodioxole is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, prized for its role in enhancing metabolic stability and bioavailability of target molecules.[1][2] This document provides detailed protocols for the laboratory-scale synthesis of this compound, primarily focusing on a two-step process commencing with the chlorination of 1,3-benzodioxole (B145889), followed by a halogen exchange reaction. This application note includes a summary of quantitative data, detailed experimental procedures, and a visual representation of the synthetic workflow.

Introduction

The synthesis of this compound is a key process for obtaining a versatile intermediate in medicinal and agricultural chemistry.[3][4] The most common and industrially relevant method involves the preparation of the intermediate 2,2-dichloro-1,3-benzodioxole (B1313652), followed by a fluorine-for-chlorine exchange reaction.[3][4][5] This approach offers a reliable pathway to the desired difluorinated product. Alternative methods, such as the direct reaction of catechol with a geminal difluorinating agent like dibromodifluoromethane, have also been reported.[1] This document will focus on the two-step synthesis from 1,3-benzodioxole.

Data Presentation

The following table summarizes the quantitative data from representative synthetic methods for the preparation of this compound.

StepStarting MaterialReagentsSolventTemperature (°C)Pressure ( kg/cm ²)Reaction Time (h)Yield (%)Purity (%)Reference
1. Dichlorination1,3-BenzodioxoleChlorine, AIBNBenzotrifluoride (B45747)80 - 100----[5]
2. Fluorination2,2-Dichloro-1,3-benzodioxoleHydrogen Fluoride (B91410)Autoclave (neat)0-2 - 3 (addition), 1 (stirring)6674[5]
2. Fluorination2,2-Dichloro-1,3-benzodioxolePotassium Fluoride, Potassium Hydrogen FluorideTetramethylene sulfone140-883-[3][4]

Experimental Protocols

Method 1: Synthesis via Dichlorination and Fluorination with Hydrogen Fluoride

Step 1: Preparation of 2,2-Dichloro-1,3-benzodioxole [5]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, charge 1,3-benzodioxole and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Solvent Addition: Add benzotrifluoride as the solvent.

  • Chlorination: Heat the mixture to a temperature between 80°C and 100°C.

  • Gas Purging: Purge chlorine gas into the reaction mixture.

  • Monitoring: Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS) until the starting material is consumed.

  • Work-up: The resulting mixture containing 2,2-dichloro-1,3-benzodioxole in benzotrifluoride can be used directly in the next step or purified by distillation.

Step 2: Preparation of this compound [5]

  • Reaction Setup: In a pressure-rated autoclave, cool hydrogen fluoride (HF) to 0°C.

  • Addition of Intermediate: Continuously add the 2,2-dichloro-1,3-benzodioxole (2.0 moles) to the cooled hydrogen fluoride (4.0 moles) over 2-3 hours while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, stir the reaction mass at 0°C for one hour to ensure complete conversion.

  • HF Removal: Vent the excess hydrogen fluoride by carefully heating the reaction mass up to 80°C.

  • Neutralization: Wash the crude product with an aqueous solution of sodium bicarbonate to remove any residual HF.

  • Purification: The final product, this compound, can be purified by distillation.

Method 2: Synthesis via Fluorination with Potassium Fluoride[3][4]

Step 1: Preparation of 2,2-Dichloro-1,3-benzodioxole

Follow the procedure outlined in Step 1 of Method 1.

Step 2: Preparation of this compound [3][4]

  • Reagent Preparation: In a glass three-necked round-bottom flask fitted with a central stirrer, a vertical condenser, and heating means, charge anhydrous potassium fluoride (KF, 3.61 mol, dried at 150°C under vacuum) and potassium hydrogen fluoride (KHF₂, dried over P₂O₅).

  • Solvent and Reactant Addition: Add tetramethylene sulfone (sulfolane) as the solvent, followed by 2,2-dichloro-1,3-benzodioxole (1.18 mol).

  • Reaction: Heat the mixture to 140°C with stirring.

  • Monitoring: Follow the progress of the reaction by taking periodic samples and analyzing them by gas chromatography (GC). The reaction is typically complete after 8 hours, with 100% conversion of the starting material.[4]

  • Work-up: Cool the reaction mixture and add water to dissolve the inorganic salts and the solvent.

  • Extraction: An organic phase consisting mainly of this compound will separate.

  • Purification: Purify the product by distillation to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Fluorination Start 1,3-Benzodioxole Process1 Dichlorination Intermediate 2,2-Dichloro-1,3-benzodioxole Process2a Fluorination (Method 1) Process2b Fluorination (Method 2) Product This compound Reagent1 Cl₂, Radical Initiator (e.g., AIBN) Reagent2a Hydrogen Fluoride (HF) Reagent2b Potassium Fluoride (KF), Potassium Hydrogen Fluoride (KHF₂) Process1->Intermediate Process2a->Product Process2b->Product

Caption: Synthetic workflow for the preparation of this compound.

Safety Precautions

  • Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Hydrogen fluoride (HF) is extremely corrosive and toxic. Contact with skin or inhalation can cause severe burns and systemic toxicity. Appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a face shield, and a lab coat, is essential. An HF-specific safety protocol and access to calcium gluconate gel are mandatory.

  • The reactions may be exothermic and/or pressure-generating. Use appropriate reaction vessels and take precautions for pressure release.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The two-step synthesis of this compound from 1,3-benzodioxole via a chlorinated intermediate is a well-established and scalable method. The choice between using hydrogen fluoride or potassium fluoride for the fluorination step will depend on the available equipment and safety infrastructure. Both methods provide good yields of the target compound, which is a valuable asset for further synthetic applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 2,2-Difluoro-1,3-benzodioxole via Halogen Exchange Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Difluoro-1,3-benzodioxole is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1][2][3] Its preparation often involves a halogen exchange reaction, a type of nucleophilic substitution, where the chlorine atoms of 2,2-dichloro-1,3-benzodioxole (B1313652) are replaced by fluorine atoms. This process, analogous to the Finkelstein reaction, is typically achieved by treating the dichloro- a precursor with a fluoride (B91410) salt.[4][5][6][7][8] The efficiency of this transformation is highly dependent on the choice of fluorinating agent, catalyst, solvent, and reaction temperature.[9] This document provides detailed protocols and comparative data for the synthesis of this compound.

Reaction Principle

The core of the synthesis is a double nucleophilic substitution (SN2) reaction where fluoride ions displace chloride ions from the geminal dichloro position of the benzodioxole ring. The reaction is driven to completion by the selection of appropriate reagents and conditions that favor the formation of the more stable C-F bonds.[7][8] The use of a polar aprotic solvent helps to solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.

Data Presentation: Comparison of Reaction Protocols

The following table summarizes quantitative data from various established protocols for the halogen exchange synthesis of this compound.

ProtocolStarting MaterialFluorinating Agent (Molar Ratio)Catalyst (% weight)SolventTemperature (°C)Time (h)Yield (%)
Protocol 1 [1][3]2,2-Dichloro-1,3-benzodioxoleAnhydrous KF (3.06:1)KHF₂ (5-20%)Tetramethylene sulfone (Sulfolane)140883
Protocol 2 [10]2,2-Dichloro-1,3-benzodioxoleHydrogen Fluoride (2:1)NoneAutoclave (neat)02-3 (addition), 1 (stirring)86
Protocol 3 [9]2,2-Dichloro-1,3-benzodioxoleAnhydrous KF (2:1 to 2.5:1)KHF₂Sulfolane1407Not Specified

Experimental Protocols

Protocol 1: Potassium Fluoride and Potassium Hydrogen Fluoride in Sulfolane

This protocol is based on the catalyzed halogen exchange reaction using potassium fluoride as the fluorinating agent and potassium hydrogen fluoride as a catalyst in a high-boiling polar aprotic solvent.[1][3]

Materials and Equipment:

  • 2,2-Dichloro-1,3-benzodioxole

  • Anhydrous potassium fluoride (KF), dried under vacuum at 150°C[1]

  • Potassium hydrogen fluoride (KHF₂)

  • Tetramethylene sulfone (Sulfolane)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle with temperature controller

  • Distillation apparatus

  • Water

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, charge anhydrous potassium fluoride (3.61 mol) and tetramethylene sulfone.

  • Addition of Reactants: To the stirred mixture, add 2,2-dichloro-1,3-benzodioxole (1.18 mol) and potassium hydrogen fluoride (catalytic amount, e.g., 0.3 g).[1][3]

  • Reaction: Heat the reaction mixture to 140°C with vigorous stirring.[1][3]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC). The reaction is considered complete when the starting material is fully consumed (typically after 8 hours).[1][3]

  • Work-up: After completion, cool the reaction mixture to room temperature. Add a sufficient amount of water (e.g., 2000 g) to dissolve the inorganic salts and the sulfolane.[1][3] An organic phase consisting mainly of this compound will separate.

  • Purification: Separate the organic layer and purify it by distillation to obtain pure this compound.[1][3] An isolated yield of approximately 83% can be expected.[1][3]

Protocol 2: Hydrogen Fluoride Mediated Halogen Exchange

This protocol utilizes liquid hydrogen fluoride as the fluorinating agent in an autoclave, which requires specialized equipment.[10]

Materials and Equipment:

  • 2,2-Dichloro-1,3-benzodioxole

  • Anhydrous hydrogen fluoride (HF)

  • Autoclave/pressure reactor

  • Sodium bicarbonate solution

  • Distillation column

  • Nitrogen gas source

Procedure:

  • Reaction Setup: Charge anhydrous hydrogen fluoride (4.0 moles) into an autoclave.

  • Addition of Reactant: Cool the autoclave to 0°C and continuously add 2,2-dichloro-1,3-benzodioxole (2.0 moles) over 2-3 hours while maintaining the temperature.[10]

  • Reaction: After the addition is complete, stir the reaction mass at 0°C for one hour to ensure complete conversion.[10]

  • Work-up:

    • Carefully vent the excess hydrogen fluoride by heating the mixture up to 80°C.[10]

    • Wash the remaining crude product with a sodium bicarbonate solution to neutralize any residual acid.[10]

  • Purification: Purify the product by distillation under vacuum using a distillation column to obtain pure this compound.[10] A yield of around 86% with a purity of 94% can be achieved.[10]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the halogen exchange reaction as described in Protocol 1.

Halogen_Exchange_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Reagents (2,2-Dichloro-1,3-benzodioxole, Anhydrous KF, KHF₂, Sulfolane) setup Reaction Setup (3-Neck Flask, Stirrer, Condenser) reagents->setup Charge heating Heating to 140°C with Stirring setup->heating Initiate monitoring GC Monitoring heating->monitoring During Reaction cooling Cooling heating->cooling Upon Completion monitoring->heating Continue if incomplete quenching Quenching (Water Addition) cooling->quenching separation Phase Separation quenching->separation distillation Distillation separation->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 2,2-Difluoro-1,3-benzodioxole using Potassium Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of the difluoromethylene group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document provides detailed protocols for the synthesis of this compound via the fluorination of 2,2-dichloro-1,3-benzodioxole (B1313652) using potassium fluoride (B91410).

Synthesis Pathway

The primary synthetic route involves a halogen exchange reaction (Halex reaction) where the chlorine atoms of 2,2-dichloro-1,3-benzodioxole are substituted with fluorine atoms from potassium fluoride. This reaction is typically performed at elevated temperatures in a polar aprotic solvent and is often facilitated by a catalyst.

Synthesis_Pathway Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents & Conditions cluster_product Final Product 1_3_Benzodioxole 1,3-Benzodioxole (B145889) 2_2_Dichloro 2,2-Dichloro-1,3-benzodioxole 1_3_Benzodioxole->2_2_Dichloro Chlorination Catechol_Carbonate Catechol Carbonate Catechol_Carbonate->2_2_Dichloro with PCl5 2_2_Difluoro This compound 2_2_Dichloro->2_2_Difluoro Halogen Exchange KF Potassium Fluoride (KF) KF->2_2_Difluoro Catalyst Catalyst (e.g., KHF2) Catalyst->2_2_Difluoro Solvent Polar Aprotic Solvent (e.g., Sulfolane) Solvent->2_2_Difluoro Heat Heat (100-200 °C) Heat->2_2_Difluoro

Caption: Overall synthesis pathway for this compound.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of this compound from 2,2-dichloro-1,3-benzodioxole.

Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2,2-Dichloro-1,3-benzodioxoleAnhydrous KFKHF₂Sulfolane140883[1][2]
2,2-Dichloro-1,3-benzodioxoleAnhydrous KFKHF₂Sulfolane1407Not specified[1][2]
2,2-Dichloro-1,3-benzodioxoleAnhydrous KFNoneSulfolane140Not specifiedNot specified
2,2-Dichloro-1,3-benzodioxolePotassium FluoridePotassium Hydrogen FluorideAcetonitrile100-200Not specifiedNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole from 1,3-Benzodioxole

This protocol outlines the synthesis of the key intermediate, 2,2-dichloro-1,3-benzodioxole.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Condenser

  • Stirrer

  • Heating mantle

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, gas inlet tube, and condenser, combine 1.0 mole of 1,3-benzodioxole and 2.0 moles of benzotrifluoride.

  • Add a catalytic amount of a radical initiator, such as AIBN (0.05%) or benzoyl peroxide (0.05 moles).

  • Heat the mixture to 80-95°C.

  • Purge chlorine gas (2.05 moles) through the mixture over a period of 2-3 hours while maintaining the temperature.

  • After the addition of chlorine is complete, continue stirring the mixture at the same temperature for an additional hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Pass nitrogen gas through the mixture to remove any unreacted dissolved chlorine and hydrogen chloride.

  • The resulting crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride can be used directly in the next step or purified by distillation. An expected yield of approximately 88% with a purity of 97% can be achieved.

Protocol 2: Synthesis of this compound

This protocol details the fluorination of 2,2-dichloro-1,3-benzodioxole using potassium fluoride.

Materials:

  • 2,2-Dichloro-1,3-benzodioxole (1.18 mol, 226 g)

  • Anhydrous Potassium Fluoride (KF), dried under vacuum at 150°C (3.61 mol, 210 g)

  • Potassium Hydrogen Fluoride (KHF₂) (23 g)

  • Sulfolane (tetramethylene sulfone) (500 g)

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Central stirrer

  • Vertical condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a three-necked round-bottom flask equipped with a central stirrer, vertical condenser, and heating mantle, charge anhydrous potassium fluoride, potassium hydrogen fluoride, and sulfolane.

  • Add 2,2-dichloro-1,3-benzodioxole to the flask.

  • Heat the mixture to 140°C with stirring.

  • Monitor the reaction progress by gas chromatography. The reaction is typically complete after 8 hours, with 100% conversion of the starting material.[1][2]

  • Cool the reaction mixture to room temperature.

  • Add approximately 2000 g of water to dissolve the inorganic salts and the sulfolane.

  • The organic phase, consisting mainly of this compound, will separate.

  • Isolate the organic phase and purify it by distillation to obtain pure this compound. An isolated yield of around 155 g (0.98 mol), which corresponds to an 83% yield based on the starting 2,2-dichloro-1,3-benzodioxole, can be expected.[1][2]

Experimental Workflow Visualization

Experimental_Workflow General Experimental Workflow start Start setup Set up Reaction: - 3-necked flask - Stirrer, Condenser - Heating Mantle start->setup charge Charge Reagents: - Anhydrous KF - Catalyst (KHF2) - Solvent (Sulfolane) - 2,2-Dichloro-1,3-benzodioxole setup->charge react Heat & Stir: - 140°C - 8 hours charge->react monitor Monitor Reaction Progress (Gas Chromatography) react->monitor monitor->react Incomplete workup Work-up: - Cool to RT - Add Water - Separate Organic Layer monitor->workup Complete purify Purification: - Distillation workup->purify characterize Characterization: - NMR, IR, MS purify->characterize end End Product characterize->end

Caption: A generalized workflow for the synthesis of this compound.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Colorless to pale yellow liquid.[3]

  • Molecular Formula: C₇H₄F₂O₂

  • Molecular Weight: 158.10 g/mol

  • Boiling Point: 129-130 °C

  • Density: 1.308 g/mL at 25 °C[2]

  • Refractive Index: n20/D 1.444

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃): The spectrum is expected to show signals in the aromatic region (approximately δ 6.8-7.2 ppm) corresponding to the four protons on the benzene (B151609) ring.

  • ¹³C NMR (CDCl₃): The spectrum will show signals for the aromatic carbons and a characteristic signal for the difluorinated carbon of the dioxole ring, which will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR (CDCl₃): A single signal is expected for the two equivalent fluorine atoms.

Safety Precautions

  • This synthesis should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Potassium fluoride is toxic and should be handled with care.

  • The reaction is conducted at high temperatures; appropriate precautions should be taken to avoid burns.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols: Direct Arylation of 2,2-Difluoro-1,3-benzodioxole with Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct C-H arylation of 2,2-difluoro-1,3-benzodioxole with aryl bromides represents a significant advancement in synthetic organic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This palladium-catalyzed methodology allows for the direct formation of a C-C bond between the electron-rich this compound moiety and various aryl bromides. The resulting 4-aryl-2,2-difluoro-1,3-benzodioxole derivatives are valuable building blocks in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the difluoromethylene group. This document provides detailed protocols and application notes based on established literature to facilitate the successful implementation of this reaction in a laboratory setting.[1][2][3]

Reaction Principle

The core of this transformation is a palladium-catalyzed direct C-H bond activation. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst, in the presence of a suitable ligand and base, facilitates the cleavage of a C-H bond on the this compound ring and subsequent coupling with an aryl bromide.[2][3] Key to the success of this reaction is the use of an amide solvent, which not only serves as the reaction medium but also acts as a crucial ligand for the palladium catalyst.[1][2][3] Pivalic acid is employed as a co-catalyst, which is believed to assist in the C-H activation step.[1][2][3]

Experimental Workflow

The general workflow for the direct arylation of this compound is outlined below. It involves the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating to the specified reaction temperature.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Aryl Bromide, K2CO3, Pivalic Acid solvent_add Add this compound and Diethylacetamide reagents->solvent_add In reaction vessel catalyst_add Add Pd Catalyst Solution (Na2PdCl4 in DEAc) solvent_add->catalyst_add Under N2 heating Heat to 120 °C catalyst_add->heating stirring Stir for 18-24 h heating->stirring extraction Aqueous Work-up (e.g., H2O/EtOAc) stirring->extraction After cooling purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the direct arylation of this compound.

Detailed Experimental Protocol

This protocol is adapted from optimized conditions reported for the direct arylation of this compound.[1][2][3]

Materials:

  • This compound

  • Aryl bromide

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Pivalic acid

  • Diethylacetamide (DEAc), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Standard glassware for work-up and purification

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv).

    • Add potassium carbonate (1.3 mmol, 1.3 equiv) and pivalic acid (0.3 mmol, 30 mol%).

    • Add this compound (2.0 mmol, 2.0 equiv).

    • Add anhydrous diethylacetamide (DEAc) to achieve a concentration where there are approximately 250 equivalents of DEAc per palladium.[1][2] For a reaction with 1 mol% catalyst, this corresponds to roughly 2.5 mL of DEAc.

  • Catalyst Addition:

    • In a separate vial, prepare a stock solution of Na₂PdCl₄ in anhydrous DEAc.

    • Add the appropriate amount of the Na₂PdCl₄ stock solution to the reaction mixture to achieve the desired catalyst loading (0.05 - 1 mol%).

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated heating block or oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (B1210297) and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4-aryl-2,2-difluoro-1,3-benzodioxole.

Quantitative Data Summary

The following table summarizes the isolated yields for the direct arylation of this compound with various aryl bromides under optimized reaction conditions.[1]

EntryAryl BromideProductIsolated Yield (%)
14-Bromoanisole4-(4-Methoxyphenyl)-2,2-difluoro-1,3-benzodioxole>80
24-Bromotoluene4-(4-Methylphenyl)-2,2-difluoro-1,3-benzodioxole>80
3Bromobenzene4-Phenyl-2,2-difluoro-1,3-benzodioxole>80

Note: The cited literature reports yields of >80% for the arylation with these three aryl bromides, demonstrating the high efficiency of the optimized protocol.[1]

Catalytic Cycle

The proposed catalytic cycle for the direct arylation reaction is illustrated below. It highlights the key steps of oxidative addition, concerted metalation-deprotonation (CMD), and reductive elimination.

catalytic_cycle pd0 Pd(0)L_n pd_arbr Ar-Pd(II)(Br)L_n pd0->pd_arbr Oxidative Addition (Ar-Br) center pd_cmd [Ar-Pd(II)(DFB)L_n]^+ pd_arbr->pd_cmd Concerted Metalation-Deprotonation (DFB-H, Base, PivOH) pd_cmd->pd0 Reductive Elimination (Ar-DFB) product 4-Aryl-2,2-difluoro- 1,3-benzodioxole pd_prod Ar-DFB-Pd(II)L_n arbr Aryl Bromide dfbh This compound

Caption: Proposed catalytic cycle for the direct arylation of this compound.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of an inert gas.

  • Solvent Quality: Anhydrous diethylacetamide is crucial for the success of the reaction, as it also functions as a ligand. Use of a freshly opened bottle or properly dried solvent is recommended.

  • Base: Anhydrous potassium carbonate is essential. It is advisable to dry the base in an oven before use.

  • Catalyst Loading: While the reaction is efficient at low catalyst loadings, for challenging substrates, increasing the catalyst loading to 1 mol% may be beneficial.

  • Reaction Time: The reaction time may vary depending on the reactivity of the aryl bromide. Monitoring the reaction is advised to determine the optimal time for completion.

  • Purification: The polarity of the product may vary depending on the substituent on the aryl ring. Adjust the eluent system for column chromatography accordingly.

Conclusion

The direct arylation of this compound with aryl bromides is a robust and high-yielding method for the synthesis of valuable 4-arylated products. The provided protocol, based on optimized conditions from the literature, offers a reliable starting point for researchers in synthetic and medicinal chemistry. Careful attention to the reaction parameters, particularly the quality of the solvent and the maintenance of an inert atmosphere, is key to achieving high yields and reproducibility. This methodology represents a significant tool for the efficient construction of complex molecules for various applications.

References

Applications of 2,2-Difluoro-1,3-benzodioxole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2-difluoro-1,3-benzodioxole moiety is a privileged structural motif in modern medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. Its strategic incorporation can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development, with a primary focus on its role in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.

Application Note 1: CFTR Modulators for Cystic Fibrosis

The most prominent application of this compound is in the development of drugs for cystic fibrosis (CF), an autosomal recessive genetic disorder caused by mutations in the CFTR gene.[3][4] This gene encodes for an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[3][5] Mutations in the CFTR protein lead to its misfolding, reduced trafficking to the cell surface, and/or impaired channel function, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs.[6]

The this compound core is a key component of highly successful CFTR modulators such as Tezacaftor.[7] These drugs act as "correctors," which aid in the proper folding and trafficking of the mutant CFTR protein to the cell surface.[6] The difluorinated benzodioxole group contributes to the molecule's overall properties, including its metabolic stability and ability to interact with the target protein.[1][7]

Signaling Pathway of CFTR Modulation

Mutations in the CFTR gene disrupt the normal production and function of the CFTR protein, leading to cystic fibrosis. CFTR modulators are a class of drugs that target the defective protein. They are categorized mainly as correctors and potentiators. Correctors, such as Tezacaftor, help the misfolded CFTR protein to fold into the correct shape and traffic to the cell surface. Potentiators, like Ivacaftor, work on the CFTR channels that are already at the cell surface, holding the gate open to increase chloride ion flow. Combination therapies, using both correctors and potentiators, have proven to be highly effective in treating a significant portion of the CF population.[6]

CFTR_Modulation_Pathway cluster_gene Gene Expression & Protein Folding cluster_trafficking Protein Trafficking cluster_drug_action Drug Intervention cluster_function CFTR Function Mutant CFTR Gene Mutant CFTR Gene Misfolded CFTR Protein Misfolded CFTR Protein Mutant CFTR Gene->Misfolded CFTR Protein Transcription & Translation Degradation Degradation Misfolded CFTR Protein->Degradation Corrector (e.g., Tezacaftor) Corrector (e.g., Tezacaftor) Misfolded CFTR Protein->Corrector (e.g., Tezacaftor) Cell Surface Cell Surface Potentiator (e.g., Ivacaftor) Potentiator (e.g., Ivacaftor) Cell Surface->Potentiator (e.g., Ivacaftor) Functional CFTR Channel Functional CFTR Channel Corrector (e.g., Tezacaftor)->Functional CFTR Channel Promotes Correct Folding & Trafficking Increased Chloride\nIon Transport Increased Chloride Ion Transport Potentiator (e.g., Ivacaftor)->Increased Chloride\nIon Transport Enhances Channel Gating Functional CFTR Channel->Cell Surface

Caption: CFTR Modulation Pathway by Corrector and Potentiator Drugs.
Quantitative Data for CFTR Modulators

The following table summarizes key pharmacokinetic and pharmacodynamic parameters for CFTR modulators containing the this compound moiety or used in combination with such drugs.

CompoundTargetParameterValueReference
Tezacaftor CFTR CorrectorCmax2.5 µg/mL[7]
Tmax~3 hours[7]
t1/2155 hours[7]
Ivacaftor CFTR PotentiatorEC502.1 ± 1.4 µM (F508del)[8]
Cmax768 ng/mL[9]
Tmax~4 hours[9]
t1/2~12 hours[9]

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, t1/2: Elimination half-life, EC50: Half maximal effective concentration.

Application Note 2: Anticancer Drug Development

Derivatives of 1,3-benzodioxole (B145889) have shown potential as anticancer agents.[10][11] These compounds can induce apoptosis and inhibit critical enzyme systems in cancer cells, such as the thioredoxin system.[11][12] The incorporation of the this compound scaffold into novel chemical entities is an area of active research to develop more potent and selective anticancer drugs. The fluorine atoms can enhance the metabolic stability of the compound, a desirable property for oncology therapeutics.[1]

One strategy involves conjugating the 1,3-benzodioxole moiety with arsenical precursors.[11][12] This approach aims to improve the pharmacokinetic profile of the arsenicals and enhance their anti-proliferative activity by inhibiting the thioredoxin system, which is often overexpressed in cancer cells.[12]

Quantitative Data for a Benzodioxole-Arsenical Conjugate

The following table presents the in vitro anti-proliferative activity of a 1,3-benzodioxole derivative conjugated with an arsenical precursor against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
4T1Breast Cancer0.25 ± 0.03[12]
HeLaCervical Cancer0.31 ± 0.04[12]
A549Lung Cancer0.42 ± 0.05[12]
HepG2Liver Cancer0.55 ± 0.06[12]

IC50: Half maximal inhibitory concentration.

Application Note 3: Neuroscience Drug Discovery

The benzodioxole scaffold is also being explored for the development of agents targeting the central nervous system.[13][14] The neuroprotective effects of compounds containing this moiety are attributed to their antioxidant and anti-inflammatory properties.[14][15] While specific research on this compound in neuroprotection is emerging, the known benefits of fluorination in improving blood-brain barrier penetration and metabolic stability make it an attractive building block for CNS drug candidates.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via fluorine exchange from 2,2-dichloro-1,3-benzodioxole (B1313652).[16][17]

Synthesis_Workflow A Charge Reactor: - 2,2-dichloro-1,3-benzodioxole - Potassium Fluoride (B91410) (KF) - Catalyst (e.g., KHF2) - Solvent (e.g., Sulfolane) B Heat Reaction Mixture (e.g., 140-200 °C) with Stirring A->B C Monitor Reaction Progress (GC) B->C D Cool Reaction Mixture C->D E Work-up: - Add Water - Separate Organic Phase D->E F Purification: Distillation E->F G Isolated 2,2-Difluoro- 1,3-benzodioxole F->G

Caption: Workflow for the Synthesis of this compound.

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (KF)

  • Potassium Hydrogen Fluoride (KHF₂) as a catalyst

  • A polar aprotic solvent such as Tetramethylene sulfone (Sulfolane)

  • Glass three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle

  • Distillation apparatus

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reactor Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a heating mantle, charge anhydrous potassium fluoride (molar ratio of KF to 2,2-dichloro-1,3-benzodioxole is typically 2:1 to 4:1).[16]

  • Addition of Reactants: Add the catalyst, potassium hydrogen fluoride (typically 5-20% by weight relative to the 2,2-dichloro-1,3-benzodioxole).[16] Then, add the solvent (e.g., sulfolane) and 2,2-dichloro-1,3-benzodioxole.[17]

  • Reaction: Heat the reaction mixture to 140-200 °C with vigorous stirring.[16][17]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography until the starting material is consumed (typically 7-8 hours).[16][17]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and the solvent.[16][17] The organic phase, primarily consisting of this compound, will separate.

  • Purification: Separate the organic layer and purify it by distillation to obtain pure this compound.[16][17] The expected yield is typically around 83%.[17]

Protocol 2: General Procedure for Incorporating this compound into a Drug Scaffold (Illustrative Example)

This protocol provides a generalized workflow for the incorporation of a functionalized this compound building block into a larger molecule, a common step in the synthesis of drugs like Tezacaftor.

Drug_Synthesis_Workflow A Functionalize 2,2-difluoro- 1,3-benzodioxole (e.g., carboxylation) B Activate Carboxylic Acid (e.g., form acyl chloride) A->B C Couple with Amine- containing Scaffold B->C D Purify Crude Product (e.g., Chromatography) C->D E Characterize Final Compound (NMR, MS) D->E

Caption: General Workflow for Incorporating the Benzodioxole Moiety.

Materials:

  • A carboxylated derivative of this compound (can be prepared from the corresponding cyano derivative)[2]

  • An amine-containing drug scaffold

  • A coupling agent (e.g., oxalyl chloride for acyl chloride formation, or a peptide coupling reagent like HATU)

  • An organic solvent (e.g., dichloromethane, DMF)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Chromatography supplies for purification

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

  • Activation of the Carboxylic Acid: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylated this compound derivative in a suitable anhydrous solvent (e.g., dichloromethane). Add a coupling agent (e.g., oxalyl chloride) dropwise at 0 °C and stir for 1-2 hours at room temperature to form the acyl chloride.

  • Amide Coupling: In a separate vessel, dissolve the amine-containing scaffold and a non-nucleophilic base in an anhydrous solvent. Cool the solution to 0 °C and slowly add the freshly prepared acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system.

  • Characterization: Confirm the structure of the final compound by NMR spectroscopy and mass spectrometry.

References

Application Notes and Protocols: The Role of 2,2-Difluoro-1,3-benzodioxole in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-difluoro-1,3-benzodioxole as a key intermediate in the development of modern agrochemicals. The strategic incorporation of the difluorobenzodioxole moiety can significantly enhance the biological activity and metabolic stability of active ingredients.[1][2][3] This document details the synthesis of this important building block and its subsequent elaboration into the potent fungicide, fludioxonil (B1672872). Furthermore, it provides experimental protocols for formulation and biological evaluation, alongside a summary of efficacy data.

Synthesis of this compound and Fludioxonil

The primary route to this compound involves the fluorination of 2,2-dichloro-1,3-benzodioxole (B1313652).[4][5] This intermediate is then functionalized and elaborated to produce agrochemicals such as fludioxonil.

Experimental Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2,2-dichloro-1,3-benzodioxole via a halogen exchange reaction.

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous potassium fluoride (B91410) (KF)

  • Potassium hydrogen fluoride (KHF₂) (catalyst)

  • Tetramethylene sulfone (sulfolane)

  • Water

  • Three-necked round bottom flask

  • Stirrer

  • Condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Into a three-necked round bottom flask equipped with a stirrer, condenser, and heating mantle, charge anhydrous KF (3.61 mol) and KHF₂ (catalyst, 5-20% by weight relative to the dichloro-compound).

  • Add tetramethylene sulfone as the solvent.

  • Add 2,2-dichloro-1,3-benzodioxole (1.18 mol).

  • Heat the reaction mixture to 140°C with continuous stirring.

  • Maintain the temperature and stirring for 7-8 hours, monitoring the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture and add water to dissolve the inorganic salts and the solvent.

  • The organic phase, consisting mainly of this compound, will separate.

  • Isolate the organic phase and purify by distillation to obtain pure this compound. An expected yield of approximately 83% can be achieved.[4]

Experimental Protocol 2: Synthesis of Fludioxonil

This protocol outlines the two-step synthesis of the fungicide fludioxonil starting from a functionalized derivative of this compound.[6]

Materials:

Procedure:

Step 1: Knoevenagel Condensation

  • In a reaction flask, dissolve this compound-4-carbaldehyde (e.g., 5g) in methanol (e.g., 23g).

  • Add a catalytic amount of triethylamine to adjust the pH to approximately 9.5.

  • At room temperature, add methyl cyanoacetate (e.g., 2.66g) dropwise over 1 hour.

  • Stir the reaction mixture at room temperature for 6 hours, monitoring for the completion of the reaction.

Step 2: Formation of the Pyrrole Ring

  • Cool the reaction mixture from Step 1 to 0-5°C.

  • Add p-toluenesulfonylmethyl isocyanide (TosMIC) (e.g., 5.3g).

  • Maintain the temperature at 0-10°C and add a 21% potassium hydroxide methanol solution (e.g., 15.2g) dropwise over 1 hour.

  • Continue stirring at this temperature for 2 hours.

  • Adjust the pH to 8.5 by adding 5% dilute hydrochloric acid.

  • Add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain fludioxonil. A total yield of approximately 91.2% can be expected.[6]

Mechanism of Action of Fludioxonil

Fludioxonil is a broad-spectrum, non-systemic fungicide with long residual activity.[6] Its primary mode of action is the disruption of the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[7] This interference leads to an over-activation of the pathway, causing an accumulation of intracellular glycerol, which ultimately results in cell swelling and lysis. Specifically, fludioxonil is thought to target a fungal hybrid histidine kinase, a key component of the osmotic stress response.[7]

Below is a diagram illustrating the proposed signaling pathway affected by fludioxonil.

Fludioxonil_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SensorKinase Hybrid Histidine Kinase (HHK) Ypd1 Ypd1 SensorKinase->Ypd1 P Ssk1 Ssk1 Ypd1->Ssk1 P Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Activates Hog1 Hog1 (MAPK) Pbs2->Hog1 Activates (P) GeneExpression Stress Response Gene Expression Hog1->GeneExpression Regulates Glycerol Glycerol Synthesis Hog1->Glycerol Regulates Fludioxonil Fludioxonil Fludioxonil->SensorKinase Inhibits dephosphorylation?

Caption: Proposed mechanism of action of Fludioxonil on the HOG signaling pathway.

Application in Agrochemical Formulations

Fludioxonil is commonly formulated as a suspension concentrate (SC) or a flowable concentrate for seed treatment.[6][8] These formulations ensure good adhesion to the seed and provide a protective zone around the germinating seedling.

Experimental Protocol 3: Preparation of a Fludioxonil Suspension Concentrate (SC)

This protocol provides a general guideline for preparing a laboratory-scale suspension concentrate of fludioxonil.

Materials:

  • Fludioxonil (technical grade)

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., naphthalene (B1677914) sulfonate condensate)

  • Antifreeze agent (e.g., propylene (B89431) glycol)

  • Antifoaming agent (e.g., silicone-based)

  • Thickening agent (e.g., xanthan gum)

  • Biocide

  • Water

Procedure:

  • In a beaker, dissolve the wetting agent, dispersing agent, and antifreeze agent in a portion of the water.

  • Slowly add the technical-grade fludioxonil to the aqueous solution while stirring vigorously with a high-shear mixer to form a slurry.

  • Mill the slurry using a bead mill to achieve the desired particle size distribution (typically < 5 µm).

  • In a separate vessel, prepare a solution of the thickening agent in the remaining water.

  • Slowly add the thickener solution to the milled slurry with gentle agitation.

  • Add the antifoaming agent and biocide and continue to mix until a homogeneous suspension is obtained.

  • Adjust the final volume with water to achieve the target concentration of the active ingredient.

Biological Efficacy Data

The efficacy of fludioxonil has been demonstrated against a wide range of fungal pathogens. The following tables summarize some of the available quantitative data.

Fungal SpeciesEC₅₀ (µg/mL)Reference
Fusarium graminearum0.13 ± 0.12[7]
Fusarium pseudograminearum0.0613 ± 0.0347[9]

EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of a fungal species.

Protocols for Biological Evaluation

Experimental Protocol 4: In Vitro Antifungal Susceptibility Testing

This protocol describes a method for determining the EC₅₀ value of fludioxonil against a fungal pathogen using a mycelial growth inhibition assay.[7][9]

Materials:

  • Pure culture of the target fungal pathogen (e.g., Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • Fludioxonil stock solution (in an appropriate solvent like methanol)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of fludioxonil.

  • Prepare a series of PDA plates amended with different concentrations of fludioxonil (e.g., 0, 0.001, 0.005, 0.025, 0.125, 0.625, 3.125, and 15.625 µg/mL).[7] A control plate with the solvent alone should also be prepared.

  • From a fresh, actively growing culture of the fungus, take 5 mm mycelial plugs using a sterile cork borer.

  • Place one mycelial plug in the center of each PDA plate.

  • Incubate the plates at a suitable temperature (e.g., 23°C) for a defined period (e.g., 72 hours).[7]

  • Measure the radial growth of the mycelium on each plate.

  • Calculate the percentage of inhibition for each concentration relative to the control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Experimental Protocol 5: In Vivo Efficacy Testing (Seed Treatment)

This protocol outlines a general procedure for evaluating the efficacy of a fludioxonil seed treatment in preventing seedling blight in a pot experiment.

Materials:

  • Seeds of a susceptible crop (e.g., wheat)

  • Fludioxonil suspension concentrate

  • Inoculum of a soil-borne pathogen (e.g., Rhizoctonia cerealis)

  • Sterilized soil mix

  • Pots

  • Growth chamber or greenhouse

Procedure:

  • Prepare the pathogen inoculum and mix it with the sterilized soil.

  • Treat the seeds with the fludioxonil suspension concentrate at the desired application rate (e.g., 5 g fludioxonil per 100 kg of seed).[10] An untreated control group of seeds should also be prepared.

  • Sow the treated and untreated seeds in pots containing the infested soil.

  • Place the pots in a growth chamber or greenhouse under controlled conditions suitable for the crop and the pathogen.

  • After a specific period (e.g., 2-3 weeks), assess the plant emergence, seedling vigor, and the incidence and severity of seedling blight.

  • Compare the results from the treated and untreated groups to determine the efficacy of the seed treatment.

Other Agrochemicals Derived from this compound

While fludioxonil is the most prominent agrochemical derived from this compound, the core structure is a valuable scaffold in the broader field of agrochemical and pharmaceutical research due to the favorable properties conferred by the difluoromethylenedioxy group.[1][2][3] Further research may lead to the development of other novel pesticides based on this versatile intermediate.

Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and evaluation of agrochemicals based on this compound.

Synthesis_Workflow Start Start: 2,2-dichloro-1,3-benzodioxole Fluorination Halogen Exchange (KF, KHF2) Start->Fluorination Intermediate1 This compound Fluorination->Intermediate1 Functionalization Functionalization (e.g., Formylation) Intermediate1->Functionalization Intermediate2 This compound -4-carbaldehyde Functionalization->Intermediate2 Condensation Knoevenagel Condensation Intermediate2->Condensation Cyclization Pyrrole Ring Formation (with TosMIC) Condensation->Cyclization Purification Purification Cyclization->Purification Product Fludioxonil Purification->Product

Caption: General workflow for the synthesis of Fludioxonil.

Evaluation_Workflow Start Start: Fludioxonil Formulation Formulation Development (e.g., SC) Start->Formulation InVitro In Vitro Assay (Mycelial Growth) Formulation->InVitro InVivo In Vivo Assay (Seed Treatment) Formulation->InVivo EC50 EC50 Determination InVitro->EC50 Field Field Trials EC50->Field Efficacy Efficacy Assessment InVivo->Efficacy Efficacy->Field Data Data Analysis & Reporting Field->Data

References

Application Notes and Protocols: 2,2-Difluoro-1,3-benzodioxole in Pharmaceutical Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole is a crucial building block in modern medicinal chemistry, primarily utilized as a bioisosteric replacement for catechol moieties in pharmaceutical compounds.[1] The strategic incorporation of the difluoromethylene group enhances metabolic stability, modulates physicochemical properties, and can improve the binding affinity of drug candidates to their biological targets.[1][2] This fluorinated scaffold is a key component in a variety of therapeutic agents, including treatments for cystic fibrosis and potential therapies for neurological and cardiovascular diseases.[1][3] These application notes provide an overview of its synthesis, key applications, and detailed experimental protocols.

Physicochemical Properties and Bioisosterism

The this compound moiety serves as a valuable isostere for the catechol group. Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physicochemical and biological properties to optimize potency, selectivity, and pharmacokinetic profiles.[1] The difluoromethylene (-CF2-) group is a well-established bioisostere for an ether oxygen (-O-) or a carbonyl group (C=O).[1] This substitution can significantly enhance a drug's metabolic stability by replacing a metabolically labile group with a more robust one.[1]

Table 1: Comparison of Physicochemical Properties

PropertyCatecholThis compound
Molecular Weight 110.11 g/mol 158.10 g/mol
LogP (calculated) ~1.3~2.1
Metabolic Liability Prone to oxidation and conjugationMore resistant to metabolic degradation
Acidity (pKa) ~9.4 (first proton)Not applicable (no acidic proton)

Synthesis of this compound and Key Derivatives

The synthesis of this compound is most commonly achieved through a halogen exchange reaction from its dichloro-analogue. This precursor, 2,2-dichloro-1,3-benzodioxole (B1313652), can be synthesized from 1,3-benzodioxole (B145889).

Experimental Protocol 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole[4]

Workflow for the Synthesis of 2,2-Dichloro-1,3-benzodioxole

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A 1,3-Benzodioxole D Reaction Vessel A->D B Benzotrifluoride (solvent) B->D C Radical Initiator (e.g., AIBN) C->D E Heat to 80-100 °C D->E F Purge with Chlorine Gas E->F G Cool to Room Temperature F->G H Purge with Inert Gas G->H I Distillation H->I J 2,2-Dichloro-1,3-benzodioxole I->J

Caption: Synthesis of 2,2-dichloro-1,3-benzodioxole.

Materials:

  • 1,3-Benzodioxole

  • Benzotrifluoride

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Chlorine gas

  • Inert gas (e.g., Nitrogen)

Procedure:

  • In a suitable reaction vessel, dissolve 1,3-benzodioxole in benzotrifluoride.

  • Add a catalytic amount of a radical initiator such as AIBN.

  • Heat the reaction mixture to a temperature between 80°C and 100°C.

  • Purge chlorine gas through the reaction mixture.

  • After the reaction is complete (monitored by GC), cool the mixture to room temperature.

  • Purge with an inert gas to remove any unreacted chlorine.

  • The crude 2,2-dichloro-1,3-benzodioxole can be purified by distillation.

Table 2: Synthesis of 2,2-Dichloro-1,3-benzodioxole - Reaction Parameters[4]

Reactant Ratio (1,3-benzodioxole:Chlorine)Radical InitiatorTemperatureYieldPurity
1.0 : 2.05 molesAIBN (0.05%)85-95 °C88%97%
1.0 : 2.05 molesBenzoyl peroxide (0.05 moles)80-90 °C--
Experimental Protocol 2: Synthesis of this compound[5]

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A 2,2-Dichloro-1,3-benzodioxole E Reaction Vessel A->E B Potassium Fluoride (B91410) (KF) B->E C Catalyst (e.g., KHF2) C->E D Solvent (e.g., Tetramethylene sulfone) D->E F Heat to 100-200 °C E->F G Cool Reaction Mixture F->G H Add Water G->H I Separate Organic Phase H->I J Purify by Distillation I->J K This compound J->K

Caption: Synthesis of this compound.

Materials:

  • 2,2-Dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (KF)

  • Catalyst (e.g., Potassium hydrogen fluoride - KHF₂)

  • Solvent (e.g., Tetramethylene sulfone or Acetonitrile)

  • Water

Procedure:

  • In a three-necked round bottom flask equipped with a stirrer and condenser, charge anhydrous KF, the catalyst, and the solvent.

  • Add 2,2-dichloro-1,3-benzodioxole to the mixture.

  • Heat the reaction mixture to between 100°C and 200°C with stirring. The progress of the reaction can be monitored by gas chromatography.

  • After the reaction is complete (typically after several hours), cool the reaction mixture.

  • Add water to dissolve the inorganic salts.

  • The organic phase, consisting mainly of this compound, will separate.

  • Isolate the organic phase and purify by distillation to obtain pure this compound.

Table 3: Synthesis of this compound - Reaction Parameters[5]

Reactant Ratio (Dichloro-compound:KF)CatalystSolventTemperatureTimeYield
1.18 : 3.61 molKHF₂ (0.3 g)Tetramethylene sulfone140 °C8 hours83%
Experimental Protocol 3: Synthesis of this compound-5-carboxylic acid

This key intermediate is often used for further functionalization and coupling reactions in the synthesis of more complex pharmaceutical compounds.

Workflow for the Synthesis of this compound-5-carboxylic acid

G cluster_0 Grignard Reagent Formation cluster_1 Carboxylation cluster_2 Work-up and Isolation A 5-Bromo-2,2-difluoro-1,3-benzodioxole D Reaction Vessel A->D B Magnesium Turnings B->D C Anhydrous THF C->D E Heat to initiate D->E F Cool to 0 °C E->F G Pass CO2 gas F->G H Quench with HCl G->H I Separate Organic Layer H->I J Concentrate and Crystallize I->J K This compound-5-carboxylic acid J->K G cluster_0 Normal CFTR Function cluster_1 Mutated CFTR (Gating Defect) cluster_2 Action of Ivacaftor A Phosphorylation of R-domain by PKA B ATP binds to NBDs A->B C CFTR Channel Opens B->C D Chloride Ion Efflux C->D E Phosphorylation and ATP Binding Occur F CFTR Channel Remains Closed E->F G Impaired Chloride Ion Efflux F->G H Ivacaftor binds to CFTR F->H I Stabilizes Open Conformation H->I J Restored Chloride Ion Efflux I->J

References

Application Notes and Protocols for the Synthesis of Cystic Fibrosis Therapeutics Utilizing 2,2-Difluoro-1,3-benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder resulting from mutations in the gene that encodes the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The CFTR protein is an anion channel crucial for regulating salt and water balance in epithelial tissues.[2][3][4] The development of CFTR modulators, small molecules that target the underlying protein defect, has revolutionized CF treatment.[1] A key structural motif in several modern CFTR correctors is the 2,2-Difluoro-1,3-benzodioxole group. This moiety is considered a privileged structure in drug discovery, known for enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to biological targets.[5]

This document provides detailed protocols and data for the synthesis of CFTR modulators, specifically Tezacaftor (VX-661), which incorporates the this compound scaffold. These therapeutics are designed to correct the misfolding and trafficking defects of the CFTR protein caused by mutations like F508del, thereby increasing the amount of functional protein at the cell surface.[6][7]

Mechanism of Action: CFTR Modulation

CFTR modulators are classified based on their mechanism of action. Correctors , such as Tezacaftor, are designed to rescue the processing and trafficking of mutant CFTR proteins (like F508del), allowing them to reach the cell surface.[8] Potentiators , like Ivacaftor, work by increasing the channel open probability (gating) of the CFTR protein that is already at the cell surface.[8][9] Combination therapies using both correctors and potentiators have proven to be highly effective for many individuals with CF.[1]

CFTR_Modulation_Pathway cluster_synthesis Protein Synthesis & Trafficking cluster_correction Correction Phase cluster_trafficking_potentiation Trafficking & Potentiation Mutant_CFTR_Gene Mutant CFTR Gene (e.g., F508del) ER Endoplasmic Reticulum (ER) Misfolded Protein Mutant_CFTR_Gene->ER Transcription & Translation Degradation Proteasomal Degradation ER->Degradation ER-Associated Degradation (ERAD) Rescued_CFTR Rescued Folding ER->Rescued_CFTR Corrector Corrector (e.g., Tezacaftor) Corrector->ER Inhibits Degradation, Promotes Folding Cell_Membrane Cell Membrane Trafficking Rescued_CFTR->Cell_Membrane Ion_Transport Increased Cl- & HCO3- Transport Cell_Membrane->Ion_Transport Defective Gating Potentiator Potentiator (e.g., Ivacaftor) Potentiator->Cell_Membrane Increases Channel Open Probability

Figure 1: Mechanism of CFTR Corrector and Potentiator action.

Experimental Protocols: Synthesis of Tezacaftor (VX-661)

The synthesis of Tezacaftor is a convergent process that unites two key fragments in a late-stage amide bond formation: an acid fragment derived from 2,2-difluorobenzo[d][1][2]dioxole and a substituted indole (B1671886) subunit.[6]

Logical Workflow for Tezacaftor Synthesis

The overall strategy involves the independent synthesis of two complex intermediates followed by their coupling and final deprotection steps.

Tezacaftor_Synthesis_Workflow A Aryl Bromide (364) (this compound derivative) C Benzonitrile (B105546) (366) A->C Pd-catalyzed decarboxylative arylation B Ethyl Cyanoacetate (B8463686) (365) B->C E Acid Fragment (368) (Cyclopropyl Carboxylic Acid) C->E Cyclopropanation & Hydrolysis D Ethylene (B1197577) Fragment (367) D->E L Protected Tezacaftor E->L Amide Bond Formation (via acid chloride) F 3-Fluoro-4-nitroaniline (B181641) (369) G Arene (370) F->G Regioselective Bromination I p-Phenylenediamine (B122844) (372) G->I Epoxide Ring Opening & Nitro Reduction H Epoxide (371) H->I K Aminoindole Subunit (374) I->K Sonogashira Coupling & Larock Cyclization J Terminal Alkyne (373) J->K K->L M Tezacaftor (XXXVII) L->M Global Deprotection (Pd-catalyzed hydrogenation)

Figure 2: Convergent synthesis workflow for Tezacaftor.
Protocol 1: Synthesis of Acid Fragment (368)

  • Palladium-Catalyzed Decarboxylative Arylation:

    • Combine aryl bromide 364 (a this compound derivative) and ethyl cyanoacetate 365 .

    • Add a suitable palladium catalyst and a bulky phosphine (B1218219) ligand in an appropriate solvent.

    • Heat the reaction mixture under an inert atmosphere until completion.

    • After cooling, perform an acidic workup to yield benzonitrile 366 .[6]

    • Note: This reaction achieves the coupling of the core benzodioxole ring to the precursor of the cyclopropyl (B3062369) group.

  • Cyclopropanation and Hydrolysis:

    • Dissolve benzonitrile 366 and an ethylene fragment 367 (e.g., 1,2-dibromoethane) in a suitable solvent system.

    • Add a phase transfer catalyst and a strong base (e.g., aqueous NaOH).

    • Stir vigorously to facilitate the double alkylation, forming the cyclopropyl ring.

    • Continue the reaction with heating to induce basic hydrolysis of the nitrile group to a carboxylic acid.

    • Cool the mixture, acidify, and collect the resulting carboxylic acid 368 .

    • Purify the product by recrystallization from hot toluene.[6]

Protocol 2: Synthesis of Aminoindole Subunit (374)
  • Regioselective Bromination:

    • Treat 3-fluoro-4-nitroaniline (369 ) with a brominating agent to produce the aryl bromide 370 .[6]

  • Epoxide Ring Opening and Nitro Reduction:

    • React aniline (B41778) 370 with (R)-glycidyl benzyl (B1604629) ether (371 ) in the presence of a Lewis acid catalyst. This opens the epoxide ring.

    • Following the ring-opening, reduce the nitro group to an amine using a suitable reducing agent to furnish the hydroxy p-phenylenediamine 372 .[6]

  • Indole Formation:

    • Perform a Sonogashira coupling between the aryl bromide 372 and a terminal alkyne 373 .

    • Follow this with a Larock-type cyclization reaction to construct the substituted indole ring system, yielding the aminoindole subunit 374 .[6]

Protocol 3: Final Assembly and Deprotection of Tezacaftor
  • Amide Coupling:

    • Convert the carboxylic acid fragment 368 to its corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

    • React the activated acid chloride with the aminoindole subunit 374 in the presence of a non-nucleophilic base to form the amide bond, yielding bis-benzyl-protected Tezacaftor.[6]

  • Global Deprotection:

    • Dissolve the protected Tezacaftor in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Perform a palladium-catalyzed hydrogenation to remove the benzyl protecting groups.

    • After reaction completion, filter off the catalyst and concentrate the solvent in vacuo to obtain the final product, Tezacaftor (XXXVII).[6]

Quantitative Data Summary

The following tables summarize key quantitative data from the described synthetic steps for Tezacaftor and the reported potency for a related corrector molecule, ABBV/GLPG-2222.

Table 1: Synthesis Yields for Tezacaftor

StepProductReported YieldReference
Pd-catalyzed Decarboxylative ArylationBenzonitrile (366)66%[6]
Global Deprotection of Protected TezacaftorTezacaftor (XXXVII)68-84%[6]
Epoxide Ring Opening & Nitro Group Reductionp-Phenylenediamine (372)Not Reported[6]

Table 2: Biological Potency of a Related CFTR Corrector

CompoundTargetPotency (EC₅₀)EfficacyReference
ABBV/GLPG-2222F508del homozygous mutant CFTR5 nMHighly efficacious in cells from multiple CF patient donors.[2]

Conclusion

The this compound moiety is a critical component in the rational design of modern CFTR modulators. The synthetic route to Tezacaftor, a second-generation CFTR corrector, highlights a robust and convergent strategy that can be adapted for the synthesis of other complex drug molecules. The protocols and data presented herein provide a detailed guide for researchers and scientists in the field of drug development, offering insights into the practical synthesis and potent activity of this class of life-changing therapeutics for cystic fibrosis. Further optimization of these synthetic routes, potentially using green chemistry principles like catalysis in water, could further enhance the efficiency and environmental responsibility of producing these vital medicines.[10]

References

Application Note: High-Purity Isolation of 2,2-Difluoro-1,3-benzodioxole via Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Difluoro-1,3-benzodioxole is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique electronic properties make it a valuable intermediate for introducing the difluoromethylenedioxy group into target molecules.[1] The purity of this reagent is paramount for the success of subsequent synthetic steps, necessitating a robust and reliable purification protocol. This application note provides a detailed experimental procedure for the purification of this compound from a crude reaction mixture, primarily focusing on fractional distillation. The protocol also outlines the initial workup required to remove common impurities.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physical properties of this compound is essential for designing an effective purification strategy. The compound is a colorless liquid with a boiling point of approximately 129-130°C.[2]

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₄F₂O₂[2][3]
Molecular Weight158.10 g/mol [2][3][4]
AppearanceColorless liquid[2][5]
Boiling Point129-130 °C[2]
Density1.303 - 1.308 g/mL at 25 °C[2][4]
Refractive Indexn20/D 1.443 - 1.444[2][4]
Purity (Commercial)97% to ≥98.0% (by GC)[2][4]

The primary synthesis of this compound often involves the fluorination of 2,2-dichloro-1,3-benzodioxole.[6][7][8] Consequently, the crude product typically contains unreacted starting materials, inorganic salts (e.g., potassium fluoride), high-boiling point solvents (e.g., tetramethylene sulfone), and potential byproducts such as pyrocatechol (B87986) carbonate.[7]

Experimental Protocol

This protocol is designed for the purification of this compound from a crude reaction mixture. The procedure involves an initial aqueous workup followed by fractional distillation.

Materials and Equipment:

  • Crude this compound

  • Deionized water

  • Sodium bicarbonate solution (5% w/v), optional

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flasks

  • Fractional distillation apparatus (distillation head, fractionating column, condenser, receiving flask)

  • Heating mantle with magnetic stirring

  • Vacuum source and gauge (for vacuum distillation, if necessary)

  • Gas chromatograph (GC) for purity analysis

Procedure:

Part 1: Aqueous Workup

  • Quenching and Extraction:

    • Cool the crude reaction mixture to room temperature.

    • Carefully add deionized water to the mixture to dissolve any inorganic salts and high-boiling polar solvents.[7][8] The organic phase, consisting mainly of this compound, will separate.

    • Transfer the entire mixture to a separatory funnel.

    • Allow the layers to separate fully and drain the aqueous layer.

    • Optional: If the reaction was conducted under acidic conditions, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine to facilitate the removal of residual water.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any dissolved water.

    • Gently swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

    • Filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.

Part 2: Fractional Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus. Ensure all glassware is dry.

    • Use a fractionating column (e.g., Vigreux or packed column) to enhance the separation efficiency.

    • Place a stir bar in the distillation flask containing the crude, dried this compound.

  • Distillation:

    • Begin heating the distillation flask gently using a heating mantle with continuous stirring.

    • Monitor the temperature at the distillation head.

    • Discard the initial fraction (forerun), which may contain low-boiling impurities.

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (129-130°C).

    • For heat-sensitive impurities, distillation under reduced pressure can be employed.[9]

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and the concentration of high-boiling impurities.

  • Purity Analysis:

    • Analyze the collected fraction(s) by gas chromatography (GC) to determine the purity.[7]

    • Combine the fractions that meet the desired purity level (typically ≥98%).

Table 2: Expected Yield and Purity

StageExpected PurityExpected YieldAnalysis Method
Crude ProductVariable-GC
After Workup~90-95%>90%GC
After Distillation≥98%80-85% (from crude)GC

Workflow and Logic Diagrams

The following diagrams illustrate the purification workflow and the logical relationship of the steps involved.

PurificationWorkflow cluster_workup Aqueous Workup cluster_distillation Fractional Distillation crude Crude Product quench Quench & Extract (Water Wash) crude->quench dry Dry Organic Layer (Anhydrous MgSO4) quench->dry distill Fractional Distillation (129-130°C) dry->distill analyze Purity Analysis (GC) distill->analyze pure_product Pure Product (≥98%) analyze->pure_product

Caption: Workflow for the purification of this compound.

LogicalRelationships start Start: Crude Mixture step1 Remove Water-Soluble Impurities (Salts, Solvents) start->step1 Aqueous Wash step2 Remove Water from Organic Phase step1->step2 Drying Agent step3 Separate Based on Boiling Point step2->step3 Distillation end End: Pure Product step3->end

Caption: Logical steps in the purification process.

Safety Precautions

  • This compound is a flammable liquid and may cause skin irritation.[3][4] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Distillation should be performed with care, ensuring that the apparatus is properly assembled and free of leaks.

  • Never distill to dryness.

By following this detailed protocol, researchers can consistently obtain high-purity this compound, suitable for use in demanding synthetic applications.

References

Application Notes and Protocols: 2,2-Difluoro-1,3-benzodioxole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-difluoro-1,3-benzodioxole moiety is a privileged structural fragment in modern medicinal chemistry, serving as a crucial building block in the design and synthesis of novel therapeutic agents. Its utility stems from its role as a bioisosteric replacement for the catechol group, offering improved metabolic stability and pharmacokinetic properties. The introduction of the difluoromethyl group enhances lipophilicity and modulates the electronic characteristics of parent compounds, often leading to improved efficacy and a better safety profile.[1] This fragment has been successfully incorporated into a range of drug candidates targeting diverse biological pathways, from ion channels to kinases and enzymes.

These application notes provide a comprehensive overview of the use of this compound in drug discovery, including quantitative data on relevant compounds, detailed experimental protocols for its synthesis and for key biological assays, and visualizations of associated signaling pathways.

Data Presentation: Quantitative Activity of Bioactive Molecules

The following tables summarize the biological activity of selected compounds containing the this compound or a closely related scaffold. This data highlights the fragment's contribution to potency and efficacy across different target classes.

Table 1: CFTR Modulators

CompoundTargetAssayEndpointValueReference
Tezacaftor (VX-661)F508del-CFTRUssing Chamber (HBE cells)CFTR Correction (EC50)18 µM (in combination with Elexacaftor and Ivacaftor)[2]

Table 2: Kinase Inhibitors

CompoundTarget KinaseAssay TypeIC50 (nM)Reference
Compound 11AAK1Radioactive Enzymatic0.9[3]
Compound 11AAK1Cell-based4.7[3]
BMS-986176/LX-9211 (related biaryl ether chemotype)AAK1Not SpecifiedPotent[4]
Compound 30 (pyrrolo[2,1-f][1][5][6]triazine analog)AAK1Not SpecifiedSingle-digit nM[2]

Note: While the this compound fragment is a known component of various kinase inhibitors, specific public domain data directly linking this fragment to IC50 values for a wide range of kinases is limited. The data presented for AAK1 inhibitors containing a similar pyrazolo[1,5-a]pyrimidine (B1248293) core highlights the potential for high potency.

Table 3: Kv3 Channel Modulators

CompoundTargetAssayEndpointValue (µM)Reference
AUT2Kv3.1ElectrophysiologyEC50 (Activation Shift)0.9[7]

Table 4: Renin Inhibitors

CompoundTargetAssayEndpointValueReference
AliskirenReninClinical TrialsBlood Pressure ReductionDose-dependent[8][9]

Note: While the this compound fragment has been explored in renin inhibitor design, specific IC50 values for compounds containing this exact moiety are not widely published. Aliskiren is provided as a benchmark for a clinically approved renin inhibitor.

Experimental Protocols

I. Synthesis of this compound

This protocol describes a common method for the synthesis of this compound starting from 2,2-dichloro-1,3-benzodioxole (B1313652).

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (B91410) (KF)

  • Potassium Hydrogen Fluoride (KHF2) (catalyst)

  • Tetramethylenesulfone (solvent)

  • Water

  • Three-necked round-bottom flask

  • Stirrer

  • Condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer and a condenser, charge anhydrous potassium fluoride (KF) (e.g., 3.61 mol), potassium hydrogen fluoride (KHF2) (e.g., 0.2 mol), and tetramethylenesulfone (e.g., 500 g).[9]

  • Add 2,2-dichloro-1,3-benzodioxole (e.g., 1.18 mol) to the flask.[9][10]

  • Heat the reaction mixture to 140°C with stirring.[9][10]

  • Monitor the reaction progress by gas chromatography. The reaction is typically complete within 8 hours, with 100% conversion of the starting material.[9][10]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (e.g., 2000 g) to dissolve the inorganic salts and the solvent.[9][10]

  • The organic phase, consisting mainly of this compound, will separate.

  • Isolate the organic phase and purify it by distillation to obtain the final product.[9][10]

Expected Yield: Approximately 83%[9][10]

II. Forskolin-Induced Swelling (FIS) Assay for CFTR Modulator Activity

This assay is used to assess the function of the CFTR channel in intestinal organoids. Swelling of the organoids indicates functional CFTR channels.

Materials:

  • Human intestinal organoids cultured in Matrigel

  • Krebs-Ringer Bicarbonate (KBR) buffer

  • Forskolin (B1673556) (10 mM stock in DMSO)

  • CFTR modulators of interest (e.g., Tezacaftor)

  • Imaging system (e.g., brightfield microscope with a camera)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Culture human intestinal organoids for 3-5 days after passaging.[11]

  • Remove the culture medium and replace it with KBR buffer. Allow the organoids to equilibrate for 30 minutes at 37°C.[11]

  • Capture baseline images (Time = 0) of the organoids.

  • To the wells, add fresh KBR buffer containing the desired concentration of the CFTR modulator (e.g., Tezacaftor) and forskolin to a final concentration of 10 µM. Include a vehicle control (DMSO).[11]

  • Incubate the organoids at 37°C and capture images at regular intervals (e.g., every 20 minutes) for up to 120 minutes.[11]

  • Quantify the change in the cross-sectional area of the organoids at each time point relative to the baseline using image analysis software. The increase in organoid area corresponds to CFTR-mediated fluid secretion and swelling.[11]

III. Ussing Chamber Assay for CFTR-Mediated Ion Transport

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a quantitative measure of CFTR channel function.

Materials:

  • Primary human bronchial epithelial (HBE) cells cultured on permeable supports (e.g., Snapwell inserts)

  • Ussing chamber system

  • Krebs-Ringer solution, gassed with 95% O₂ / 5% CO₂ and warmed to 37°C

  • Amiloride (B1667095) (ENaC inhibitor)

  • Forskolin (CFTR activator)

  • CFTR potentiator (e.g., Ivacaftor)

  • CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

  • Culture primary HBE cells from CF patients on permeable supports until a confluent monolayer is formed.

  • Treat the cells with the CFTR corrector (e.g., Tezacaftor) for 24 hours prior to the assay.

  • Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.[1]

  • Fill both chambers with pre-warmed and gassed Krebs-Ringer solution.[1]

  • Allow the system to equilibrate and establish a stable baseline short-circuit current (Isc).[1]

  • Add amiloride to the apical chamber to block ENaC channels and isolate the chloride current.

  • Add forskolin to the basolateral chamber to activate CFTR channels through cAMP stimulation.[1]

  • Add a CFTR potentiator to the apical chamber to maximize channel opening.[1]

  • Finally, add a CFTR-specific inhibitor to the apical chamber. The resulting decrease in Isc represents the CFTR-dependent current.[1]

  • The magnitude of the CFTR inhibitor-sensitive Isc is the primary measure of CFTR function.

Signaling Pathways and Mechanisms of Action

AAK1 Inhibition in Neuropathic Pain

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis.[12] Inhibition of AAK1 has emerged as a potential therapeutic strategy for neuropathic pain. The proposed mechanism involves the modulation of downstream signaling pathways that regulate neuronal function and inflammation.

AAK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Complex Receptor->AP2 Binding Clathrin Clathrin AP2->Clathrin Recruitment Endocytosis Endocytosis Clathrin->Endocytosis Vesicle Formation AAK1 AAK1 AAK1->AP2 Phosphorylation (Activation) AAK1_Inhibitor AAK1 Inhibitor (e.g., containing 2,2-difluoro- 1,3-benzodioxole) AAK1_Inhibitor->AAK1 Pain_Signaling Pain Signaling Modulation Endocytosis->Pain_Signaling Altered Receptor Trafficking

AAK1 signaling in endocytosis and pain.
Renin-Angiotensin System (RAS) and its Inhibition

The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance.[6][11] Renin inhibitors block the initial, rate-limiting step of this pathway.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE (from Lungs) ACE->Angiotensin_I Renin_Inhibitor Renin Inhibitor (e.g., containing 2,2-difluoro- 1,3-benzodioxole) Renin_Inhibitor->Renin

The Renin-Angiotensin System pathway.
Kv3 Channels and Neuronal Excitability

Kv3 voltage-gated potassium channels are crucial for enabling high-frequency firing of neurons by facilitating rapid repolarization of the action potential.[13] Modulation of these channels can therefore significantly impact neuronal signaling.

Kv3_Channel_Function cluster_neuron Neuron Action_Potential Action Potential Kv3_Channel Kv3 Channel Action_Potential->Kv3_Channel Depolarization (Activation) Repolarization Rapid Repolarization High_Frequency_Firing High-Frequency Firing Repolarization->High_Frequency_Firing Enables Kv3_Channel->Repolarization K+ Efflux Kv3_Modulator Kv3 Modulator (e.g., containing 2,2-difluoro- 1,3-benzodioxole) Kv3_Modulator->Kv3_Channel Modulates Gating

Role of Kv3 channels in neuronal firing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2,2-Difluoro-1,3-benzodioxole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding industrial synthesis route for this compound?

A1: The most prevalent and efficient method is a two-step process. The first step involves the chlorination of 1,3-benzodioxole (B145889) to produce the intermediate, 2,2-dichloro-1,3-benzodioxole[1]. The second, and most critical step, is a halogen exchange (fluorination) reaction where the dichloro-intermediate is converted to the final 2,2-difluoro product[2][3][4].

Q2: What are the most critical parameters influencing the yield of the fluorination step?

A2: The key factors for a high-yield fluorination of 2,2-dichloro-1,3-benzodioxole (B1313652) are:

  • Fluorinating Agent: Anhydrous Potassium Fluoride (B91410) (KF) is the most common reagent[3].

  • Catalyst System: The reaction is significantly enhanced by a catalyst. Potassium hydrogen fluoride (KHF2) is highly effective[2][3]. Phase transfer catalysts (PTCs) can also be employed[1].

  • Solvent Choice: Polar aprotic solvents, such as sulfolane (B150427) (tetramethylene sulfone) or acetonitrile (B52724), are preferred to facilitate the reaction[2][3][5].

  • Reaction Temperature: The process requires elevated temperatures, typically ranging from 80°C to 250°C, with an optimal range between 100°C and 200°C to ensure a good reaction rate while minimizing degradation[3][5].

Q3: How can I minimize the formation of impurities?

A3: The primary impurity, pyrocatechol (B87986) carbonate, forms when excess water is present in the reaction mixture[2][3]. Water can react with the 2,2-dichloro-1,3-benzodioxole starting material. Therefore, using anhydrous potassium fluoride and a dry solvent is crucial[3]. While a small, controlled amount of water can help generate the KHF2 catalyst in situ, excess moisture is detrimental to the yield and purity[2][3].

Troubleshooting Guide

Problem: Low yield or incomplete conversion in the fluorination step.

QuestionPossible Cause & Solution
Is my fluorinating agent being used correctly? Incorrect Molar Ratio: The molar ratio of Potassium Fluoride (KF) to the dichloro-intermediate is critical. A ratio between 2:1 and 4:1 is generally recommended, with 2:1 to 2.5:1 being preferable for efficiency[2][3]. Ensure you are using at least the stoichiometric amount required for the exchange of two chlorine atoms. Presence of Moisture: KF can be hygroscopic. Use anhydrous KF dried thoroughly before use, as water can lead to side reactions[3].
Is my catalyst system optimized? Ineffective Catalyst: Potassium hydrogen fluoride (KHF2) is a preferred catalyst. The amount should be between 0.5% and 50% by weight relative to the dichloro-intermediate, with 5% to 20% being the most effective range[3]. The catalyst can be added directly or generated in situ with a controlled amount of water or a strong anhydrous acid like HCl[2][3]. If using a phase transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB), ensure proper phase mixing[1].
Is the reaction temperature appropriate? Sub-optimal Temperature: The reaction kinetics are highly temperature-dependent. The temperature should be maintained between 100°C and 200°C for a sufficiently fast reaction while minimizing reactant degradation[3]. Lower temperatures will result in slow or incomplete conversion, while excessively high temperatures can decrease yield.
Could the solvent be the issue? Improper Solvent: The choice of solvent is critical for reaction efficiency[5]. Polar aprotic solvents like sulfolane or acetonitrile are highly recommended as they effectively dissolve the reactants and facilitate the fluorine-chlorine exchange[2][3]. The initial concentration of the dichloro-intermediate in the solvent should typically be between 10% and 50% by weight[3].
Is the reaction time sufficient? Inadequate Duration: Monitor the reaction's progress via gas chromatography (GC)[2]. Reactions can take several hours to reach completion; literature reports reaction times of 7-8 hours for 100% conversion[2][3].

Data Presentation: Optimized Reaction Parameters

Table 1: Optimized Conditions for Fluorination of 2,2-dichloro-1,3-benzodioxole

ParameterRecommended ValueSource(s)
Starting Material 2,2-dichloro-1,3-benzodioxole[2][3]
Fluorinating Agent Anhydrous Potassium Fluoride (KF)[3]
Molar Ratio (KF / Dichloro-cpd) 2:1 to 2.5:1[2][5]
Catalyst Potassium Hydrogen Fluoride (KHF₂)[2][3]
Catalyst Loading (% w/w) 5% to 20% (relative to dichloro-cpd)[2][3]
Solvent Sulfolane or Acetonitrile[2][3]
Temperature 100°C - 200°C[3]
Reported Yield ~83%[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2,2-dichloro-1,3-benzodioxole (Intermediate)

This protocol is adapted from patent literature describing the chlorination of 1,3-benzodioxole[1].

  • Reactor Setup: Charge a suitable reactor with 1,3-benzodioxole (1.0 mole), benzotrifluoride (B45747) (2.0 moles) as the solvent, and a radical initiator such as benzoyl peroxide (0.05 moles) or AIBN[1].

  • Chlorination: Heat the mixture to 80-95°C[1].

  • Gas Purge: Add chlorine gas (2.05 moles) to the reaction mixture over 2-3 hours while maintaining the temperature[1].

  • Reaction Completion: After the addition is complete, stir the mixture at the same temperature for an additional hour to ensure the reaction goes to completion[1].

  • Work-up: Cool the reaction mass to room temperature. Pass nitrogen gas through the mixture to remove any unreacted chlorine and hydrogen chloride gas[1]. The resulting crude solution of 2,2-dichloro-1,3-benzodioxole in benzotrifluoride can often be used directly in the next step without isolation[1]. A yield of 88% with 97% purity has been reported for this step[1].

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on the halogen exchange reaction described in patent literature[2][3].

  • Reactor Setup: In a three-necked flask equipped with a stirrer and condenser, charge anhydrous potassium fluoride (e.g., 3.61 mol), sulfolane (e.g., 600 g), 2,2-dichloro-1,3-benzodioxole (e.g., 1.18 mol), and potassium hydrogen fluoride (KHF₂) catalyst (e.g., 11.3 g, ~5% w/w relative to the dichloro-compound)[3].

  • Reaction: Heat the mixture with stirring to 140°C[2][3].

  • Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by gas chromatography (GC) until the starting material is fully consumed (approx. 8 hours)[2][3].

  • Quenching & Extraction: Cool the reaction mixture. Add water (e.g., 2000 g) to dissolve the inorganic salts and the sulfolane solvent[2][3]. An organic phase consisting mainly of the product will separate.

  • Purification: Isolate the organic phase and purify it by distillation to obtain pure this compound[2][3]. An isolated yield of 83% has been achieved with this method[2][3].

Visualized Workflows and Logic

SynthesisWorkflow start 1,3-Benzodioxole intermediate 2,2-dichloro-1,3-benzodioxole start->intermediate Step 1: Chlorination product This compound intermediate->product Step 2: Fluorination purification Distillation product->purification reagents_chlor Cl2, Radical Initiator (e.g., AIBN) Solvent: Benzotrifluoride reagents_chlor->intermediate reagents_fluor Anhydrous KF, Catalyst (KHF2) Solvent: Sulfolane Temp: 100-200°C reagents_fluor->product final_product Purified Product purification->final_product

Caption: Overall workflow for the two-step synthesis of this compound.

TroubleshootingFlowchart start Low Yield in Fluorination Step? q1 Is KF/Dichloro Ratio 2:1 to 2.5:1? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is Catalyst (KHF2) 5-20% w/w? a1_yes->q2 s1 Adjust Molar Ratio a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is Temp 100-200°C in Polar Aprotic Solvent? a2_yes->q3 s2 Optimize Catalyst Loading a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is KF Anhydrous & Reaction Time Sufficient? a3_yes->q4 s3 Correct Temperature & Solvent a3_no->s3 s3->q4 a4_no No q4->a4_no end_node Yield Should Improve q4->end_node Yes s4 Use Dry Reagents & Monitor by GC a4_no->s4 s4->end_node

Caption: Troubleshooting flowchart for diagnosing low yield in the fluorination step.

References

Optimizing reaction conditions for fluorination of 2,2-dichloro-1,3-benzodioxole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,2-difluoro-1,3-benzodioxole via the fluorination of 2,2-dichloro-1,3-benzodioxole (B1313652).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the fluorination of 2,2-dichloro-1,3-benzodioxole?

A1: The most prevalent and well-documented method is a halogen exchange reaction using potassium fluoride (B91410) (KF) as the fluorinating agent.[1][2][3][4] This reaction is typically catalyzed by an effective amount of a substance like potassium hydrogen fluoride (KHF₂).[2][3][4]

Q2: What are the typical reagents and solvents used in this reaction?

A2:

  • Fluorinating Agent: Anhydrous potassium fluoride (KF) is the most common choice.[3][4] Hydrogen fluoride (HF) has also been used.[5][6]

  • Catalyst: Potassium hydrogen fluoride (KHF₂) is a preferred catalyst.[3][4][6] Other options include sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium (B1175870) hydrogen fluorides.[3][4]

  • Solvent: Polar aprotic solvents are generally employed to facilitate the reaction.[1][3] Sulfolane (B150427) (tetramethylene sulfone) and acetonitrile (B52724) are very suitable choices.[3][6]

Q3: What are the optimal reaction conditions?

A3: Optimal conditions can vary, but a general guideline based on successful experiments is as follows:

  • Temperature: The reaction temperature can range from 80°C to 250°C, with a preferred range of 100°C to 200°C to ensure a sufficiently fast reaction rate while minimizing degradation of reactants.[3][4] A specific example cites heating to 140°C.[3]

  • Molar Ratios: The molar ratio of KF to 2,2-dichloro-1,3-benzodioxole is typically between 2:1 and 4:1, with a more preferred range of 2:1 to 2.5:1.[3][6]

  • Catalyst Loading: The amount of KHF₂ catalyst is generally between 0.5% and 50% by weight relative to the 2,2-dichloro-1,3-benzodioxole, with a preferred range of 5% to 20%.[4]

  • Reaction Time: Reaction times can vary, with examples showing complete conversion after 7 to 8 hours.[1][3] Progress should be monitored by a suitable analytical method like gas chromatography (GC).[3]

Troubleshooting Guide

This section addresses common issues encountered during the fluorination of 2,2-dichloro-1,3-benzodioxole.

Issue 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Inactive Fluorinating Agent Ensure the potassium fluoride (KF) is anhydrous. Dry it in a vacuum oven at 150°C before use.[3]
Insufficient Catalyst Verify the correct amount of catalyst (e.g., KHF₂) has been added. The catalyst can be generated in situ from KF in the presence of small amounts of water or a strong anhydrous acid like HCl, though direct addition is more controlled.[3][6]
Low Reaction Temperature Increase the reaction temperature to within the optimal range of 100°C to 200°C.[3][4]
Inadequate Reaction Time Monitor the reaction progress using GC and allow for longer reaction times if necessary.[3]
Poor Solvent Choice Use a polar aprotic solvent such as sulfolane or acetonitrile to ensure the reagents are sufficiently solubilized.[3][6]

Issue 2: Formation of Pyrocatechol (B87986) Carbonate as a Side Product

Possible Cause Suggested Solution
Presence of Water Water in the reaction mixture can react with 2,2-dichloro-1,3-benzodioxole to form pyrocatechol carbonate.[3][6] Ensure all reagents and the solvent are anhydrous. While a small amount of water can help generate the KHF₂ catalyst in situ, an excess will lead to this side product.[3][6]

Issue 3: Difficulty in Product Isolation and Purification

Possible Cause Suggested Solution
Complex Reaction Mixture After the reaction is complete, the mixture contains the product, unreacted starting materials, salts, and the high-boiling solvent. A common workup involves cooling the mixture and adding water to dissolve the salts and solvent. The organic phase, primarily consisting of the product, will separate.[3]
Inefficient Purification The crude product should be purified by distillation to obtain pure this compound.[3]

Data Presentation

Table 1: Summary of Reaction Conditions for Fluorination

ParameterConditionSource
Fluorinating Agent Potassium Fluoride (KF)[1][3][4]
Hydrogen Fluoride (HF)[5][6]
Catalyst Potassium Hydrogen Fluoride (KHF₂)[2][3][4][6]
Solvent Sulfolane, Acetonitrile[3][6]
Temperature 100°C - 200°C[3][4]
KF / Substrate Molar Ratio 2:1 to 2.5:1[1][3][6]
Catalyst Loading (% w/w) 5% - 20%[4]
Reaction Time 7 - 8 hours[1][3]
Yield ~83%[1][3]

Experimental Protocols

General Procedure for Fluorination using KF and KHF₂:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add anhydrous potassium fluoride and potassium hydrogen fluoride.

  • Add the solvent (e.g., sulfolane) and the 2,2-dichloro-1,3-benzodioxole.

  • Heat the mixture to the desired reaction temperature (e.g., 140°C) with constant stirring.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC).

  • Once the reaction is complete (e.g., after 7-8 hours), cool the reaction mixture to room temperature.

  • Add water to the mixture to dissolve the inorganic salts and the solvent.

  • The organic layer containing the product will separate. Separate the organic layer.

  • Purify the crude product by distillation to obtain pure this compound.

Visualizations

Fluorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine: - 2,2-dichloro-1,3-benzodioxole - Anhydrous KF - KHF2 Catalyst - Solvent (e.g., Sulfolane) Start->Reagents 1. Heat Heat to 100-200°C with Stirring Reagents->Heat 2. Monitor Monitor by GC Heat->Monitor 3. (Continuous) Cool Cool to Room Temp. Monitor->Cool 4. (Reaction Complete) Quench Add Water Cool->Quench 5. Separate Separate Organic Layer Quench->Separate 6. Distill Purify by Distillation Separate->Distill 7. End Pure Product Distill->End

Caption: Experimental workflow for the fluorination of 2,2-dichloro-1,3-benzodioxole.

Troubleshooting_Fluorination Start Low/No Conversion Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Conditions Verify Reaction Conditions Start->Check_Conditions Anhydrous_KF Is KF anhydrous? Check_Reagents->Anhydrous_KF Catalyst_Amount Is catalyst amount correct? Check_Reagents->Catalyst_Amount Temp Is temperature optimal (100-200°C)? Check_Conditions->Temp Time Is reaction time sufficient? Check_Conditions->Time Anhydrous_KF->Catalyst_Amount Yes Dry_KF Dry KF under vacuum. Anhydrous_KF->Dry_KF No Catalyst_Amount->Check_Conditions Yes Adjust_Catalyst Adjust catalyst loading. Catalyst_Amount->Adjust_Catalyst No Temp->Time Yes Increase_Temp Increase temperature. Temp->Increase_Temp No Increase_Time Increase reaction time. Time->Increase_Time No Success Problem Solved Dry_KF->Success Adjust_Catalyst->Success Increase_Temp->Success Increase_Time->Success

References

Common side products in the synthesis of 2,2-Difluoro-1,3-benzodioxole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Difluoro-1,3-benzodioxole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Issue 1: Presence of a Major Impurity with a Carbonyl Group

  • Question: After synthesizing this compound from 2,2-dichloro-1,3-benzodioxole (B1313652), I observe a significant side product that shows a characteristic carbonyl peak in its IR spectrum. What is this impurity and how can I avoid it?

  • Answer: The most probable side product is pyrocatechol (B87986) carbonate . This impurity forms when the starting material, 2,2-dichloro-1,3-benzodioxole, reacts with residual water in the reaction mixture.[1] The presence of water can lead to the in-situ formation of hydrogen chloride, which, while contributing to the generation of the active catalyst from potassium fluoride (B91410), also facilitates the hydrolysis of the starting material to pyrocatechol, which then forms the carbonate.[1]

    Mitigation Strategies:

    • Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. Potassium fluoride (KF) is hygroscopic and should be dried in a vacuum oven at 150°C before use.[1]

    • Use a Co-catalyst: Employing a catalyst such as potassium hydrogen fluoride (KHF₂) can promote the desired fluorination reaction over the hydrolysis pathway.[1]

    • Control Reaction Temperature: Maintain the reaction temperature within the optimal range of 100°C to 200°C to ensure efficient conversion and minimize side reactions.[1]

Issue 2: Incomplete Conversion to the Desired Product

  • Question: My reaction seems to be incomplete, and I suspect the presence of an intermediate. What is the likely structure of this intermediate and how can I drive the reaction to completion?

  • Answer: An incomplete reaction will likely result in the presence of the mono-fluorinated intermediate, 2-chloro-2-fluoro-1,3-benzodioxole . This occurs when not all of the dichloro starting material has undergone the second fluorine exchange.

    Mitigation Strategies:

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Gas Chromatography (GC) is recommended to determine the point of complete conversion.[1]

    • Stoichiometry of Fluorinating Agent: Use a sufficient molar excess of the fluorinating agent, such as potassium fluoride. A molar ratio of KF to 2,2-dichloro-1,3-benzodioxole of at least 2:1 is necessary, with ratios up to 4:1 being reported.[1]

    • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to promote contact between the solid potassium fluoride and the dissolved starting material.

Issue 3: Unidentified Impurities in the Final Product

  • Question: After purification, I still observe minor impurities in my this compound sample that I cannot identify. What could be the source of these impurities?

  • Answer: Minor impurities can arise from several sources, including:

    • Starting Material Purity: Impurities present in the initial 2,2-dichloro-1,3-benzodioxole or the catechol precursor (if the synthesis starts from this point) can be carried through the reaction sequence. Common impurities in catechol include other dihydroxybenzene isomers.

    • Solvent-Related Side Products: The choice of solvent is critical. While polar aprotic solvents like tetramethylene sulfone (sulfolane) and acetonitrile (B52724) are commonly used, they could potentially participate in side reactions under prolonged heating.[1]

    • Thermal Degradation: Although this compound is relatively stable, prolonged exposure to high temperatures during the reaction or distillation can lead to minor degradation. Thermal decomposition of related benzodioxole structures can lead to the formation of o-benzoquinone and other rearranged products.[2]

    Mitigation and Identification Strategies:

    • High-Purity Starting Materials: Use starting materials of the highest possible purity.

    • Purification Methods: Employ rigorous purification techniques such as fractional distillation or column chromatography to remove persistent impurities.

    • Analytical Characterization: Utilize analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the structure of unknown impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The most prevalent industrial method is the halogen exchange reaction of 2,2-dichloro-1,3-benzodioxole with a fluorinating agent, typically potassium fluoride (KF) or anhydrous hydrogen fluoride (HF).[1][3] The reaction with KF is often catalyzed by potassium hydrogen fluoride (KHF₂) or generated in situ.[1]

  • Q2: What is the role of water in the reaction?

    • A2: While strictly anhydrous conditions are generally recommended to avoid the formation of pyrocatechol carbonate, trace amounts of water can react with 2,2-dichloro-1,3-benzodioxole to produce hydrogen chloride (HCl). This HCl can then react with potassium fluoride to generate the active catalyst, potassium hydrogen fluoride (KHF₂), in situ.[1][4] However, this comes at the cost of forming the pyrocatechol carbonate side product. In a specific documented case, the use of water instead of KHF₂ resulted in the formation of 20% pyrocatechol carbonate.[1]

  • Q3: What are the recommended reaction conditions for the fluorination of 2,2-dichloro-1,3-benzodioxole with KF?

    • A3: Typical reaction conditions involve heating 2,2-dichloro-1,3-benzodioxole with a molar excess of anhydrous potassium fluoride in a high-boiling polar aprotic solvent, such as tetramethylene sulfone (sulfolane) or acetonitrile, at temperatures between 100°C and 200°C.[1] The reaction is often catalyzed by potassium hydrogen fluoride.

  • Q4: How can I monitor the progress of the reaction?

    • A4: The progress of the reaction can be effectively monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC).[1] This allows for the determination of the consumption of the starting material and the formation of the product and any intermediates.

Quantitative Data on Side Product Formation

The formation of side products is highly dependent on the reaction conditions. The following table summarizes the quantitative data found for the formation of pyrocatechol carbonate.

Side ProductStarting MaterialReagent/Condition Leading to FormationConcentration of Side ProductReference
Pyrocatechol Carbonate2,2-dichloro-1,3-benzodioxolePresence of water (0.05g used instead of KHF₂)20%[1]

Experimental Protocols

Synthesis of this compound from 2,2-dichloro-1,3-benzodioxole

This protocol is adapted from patented industrial processes.[1]

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous potassium fluoride (KF), dried at 150°C under vacuum

  • Potassium hydrogen fluoride (KHF₂)

  • Tetramethylene sulfone (sulfolane), distilled

  • Water

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a heating mantle.

Procedure:

  • To the three-necked flask, charge anhydrous potassium fluoride (e.g., 3.61 mol), potassium hydrogen fluoride (e.g., 0.2 mol), and tetramethylene sulfone (e.g., 500 g).

  • Add 2,2-dichloro-1,3-benzodioxole (e.g., 1.18 mol) to the flask.

  • Heat the mixture to 140°C with vigorous stirring.

  • Monitor the reaction progress by taking samples periodically and analyzing them by Gas Chromatography (GC). The reaction is typically complete within 8 hours, showing 100% conversion of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (e.g., 2000 g) to dissolve the inorganic salts and the solvent.

  • The organic phase, consisting mainly of this compound, will separate.

  • Isolate the organic phase and purify it by distillation to obtain pure this compound.

Expected Yield: Approximately 83% of the pure product.[1]

Visualizations

Synthesis_Side_Products cluster_main_path cluster_side_path start 2,2-dichloro-1,3-benzodioxole intermediate 2-chloro-2-fluoro- 1,3-benzodioxole start->intermediate Fluorination Step 1 start->intermediate side_product Pyrocatechol Carbonate start->side_product Side Reaction start->side_product kf KF, Catalyst (e.g., KHF₂) product This compound (Desired Product) intermediate->product Fluorination Step 2 intermediate->product incomplete_reaction Incomplete Reaction intermediate->incomplete_reaction water H₂O (impurity) hydrolysis Hydrolysis side_product->hydrolysis

Caption: Synthetic pathway of this compound and formation of major side products.

References

Troubleshooting low conversion rates in 2,2-Difluoro-1,3-benzodioxole preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,2-Difluoro-1,3-benzodioxole, particularly in addressing low conversion rates.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in the synthesis of this compound from 2,2-dichloro-1,3-benzodioxole (B1313652) are a common issue. The following section, in a question-and-answer format, addresses specific problems you might be encountering.

Question: Why is my conversion of 2,2-dichloro-1,3-benzodioxole to this compound incomplete?

Answer: Several factors can lead to incomplete conversion. Here are the most common culprits and their solutions:

  • Suboptimal Reaction Temperature: The halogen exchange reaction requires elevated temperatures, typically ranging from 80°C to 250°C.[1] A preferred range to ensure a sufficient reaction rate while minimizing degradation is between 100°C and 200°C.[1][2] If your reaction temperature is too low, the reaction kinetics may be too slow, leading to incomplete conversion within a practical timeframe.

  • Inefficient Catalyst: This reaction is often facilitated by a catalyst.[3] Potassium hydrogen fluoride (B91410) (KHF₂) is a particularly effective catalyst.[1][2][4] If you are not using a catalyst or are using an inefficient one, the reaction rate will be significantly lower. The amount of catalyst is also crucial, with recommendations ranging from 0.5% to 50% by weight relative to the 2,2-dichloro-1,3-benzodioxole.[4]

  • Presence of Water: The presence of water can be detrimental to the reaction. Water can react with the starting material, 2,2-dichloro-1,3-benzodioxole, to form pyrocatechol (B87986) carbonate as a byproduct, thus consuming your starting material and reducing the yield of the desired product.[1][2] It is crucial to use anhydrous potassium fluoride (KF) and a dry solvent.

  • Inappropriate Solvent: The choice of solvent is critical for reaction efficiency.[3] Polar aprotic solvents are generally preferred. Tetramethylene sulfone (sulfolane) and acetonitrile (B52724) are highly recommended solvents for this reaction.[1][4]

  • Insufficient Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient amount of time. Reaction times of around 7-8 hours at 140°C have been reported to achieve high conversion.[1][4] Monitoring the reaction progress by techniques like gas chromatography (GC) is advisable.[1][4]

Question: I am observing the formation of a significant amount of byproduct. What could it be and how can I prevent it?

Answer: A common byproduct in this synthesis is pyrocatechol carbonate.[1][2] Its formation is primarily due to the presence of water, which reacts with the 2,2-dichloro-1,3-benzodioxole starting material.[1][2]

To minimize the formation of this byproduct, ensure that all your reagents and solvents are scrupulously dry. Use anhydrous potassium fluoride (KF), and ensure your solvent is properly dried before use. The KF can be dried in a vacuum at 150°C.[1]

Question: My yield is low even with good conversion. What are the possible reasons?

Answer: Low isolated yield despite high conversion can be due to issues during the workup and purification process.

  • Losses during Workup: After the reaction, the mixture is typically cooled, and water is added to dissolve the inorganic salts.[1][4] The organic phase containing the product is then separated. Inefficient phase separation can lead to loss of product.

  • Purification Losses: The crude product is typically purified by distillation.[1][4] If the distillation is not performed carefully, for example, at too high a temperature, product degradation can occur. Also, ensure your distillation apparatus is efficient to avoid loss of the relatively volatile product (boiling point: 129-130°C).[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most established method is the halogen exchange reaction, starting from 2,2-dichloro-1,3-benzodioxole and using potassium fluoride (KF) as the fluorinating agent.[3] This reaction is typically catalyzed.[3]

Q2: What is the role of a catalyst in this synthesis?

A2: A catalyst, such as potassium hydrogen fluoride (KHF₂), is used to increase the rate of the chlorine-fluorine exchange reaction.[1][4] This allows the reaction to proceed at a reasonable rate at lower temperatures, which can help to minimize the formation of degradation byproducts.

Q3: Can I use other fluorinating agents?

A3: While potassium fluoride is commonly used, other fluoride sources can potentially be employed. However, KF is often preferred due to its availability and effectiveness in this transformation. Another method involves the use of hydrogen fluoride (HF), but this requires specialized equipment due to its corrosive nature.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by taking samples at regular intervals and analyzing them using gas chromatography (GC).[1][4] This will allow you to determine the degree of conversion of the starting material.

Q5: What are the typical yields for this reaction?

A5: With optimized conditions, yields of around 83% have been reported for the synthesis from 2,2-dichloro-1,3-benzodioxole.[1][4] However, yields can be lower if the reaction conditions are not optimal.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound via the halogen exchange reaction.

ParameterValueNotesReference
Starting Material 2,2-dichloro-1,3-benzodioxoleA known compound that can be synthesized from catechol or 1,2-methylenedioxybenzene.[1]
Fluorinating Agent Potassium Fluoride (KF)Should be anhydrous. Molar ratio of KF to starting material is typically 2:1 to 2.5:1.[3][4]
Catalyst Potassium Hydrogen Fluoride (KHF₂)Amount can range from 0.5% to 50% by weight relative to the starting material.[1][4]
Solvent Tetramethylene sulfone (sulfolane) or AcetonitrilePolar aprotic solvents are preferred.[1][4]
Reaction Temperature 80°C - 250°CA preferred range is 100°C - 200°C.[1][2]
Reaction Time ~ 7 - 8 hoursReaction progress should be monitored.[1][4]
Reported Yield 83%Isolated yield of pure product.[1][4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,2-dichloro-1,3-benzodioxole

This protocol is based on a reported procedure with high yield.[1][4]

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (KF)

  • Potassium Hydrogen Fluoride (KHF₂)

  • Tetramethylene sulfone (sulfolane)

  • Water

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a heating mantle.

Procedure:

  • In a three-necked round-bottom flask, charge anhydrous potassium fluoride (KF) and tetramethylene sulfone.

  • Add 2,2-dichloro-1,3-benzodioxole and potassium hydrogen fluoride (KHF₂) to the flask.

  • Heat the mixture to 140°C with stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • After approximately 8 hours, when the conversion of the starting material is complete, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to dissolve the inorganic salts and the tetramethylene sulfone.

  • An organic phase consisting mainly of this compound will separate.

  • Separate the organic phase.

  • Purify the crude product by distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Charge Flask: - Anhydrous KF - Sulfolane - 2,2-dichloro-1,3-benzodioxole - KHF₂ heat Heat to 140°C with Stirring reagents->heat monitor Monitor by GC (~8 hours) heat->monitor cool Cool to RT monitor->cool quench Add Water cool->quench separate Separate Organic Phase quench->separate distill Purify by Distillation separate->distill product Pure 2,2-Difluoro- 1,3-benzodioxole distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_conversion decision decision issue issue solution solution start Low Conversion Rate temp_check Is Reaction Temp. 100-200°C? start->temp_check catalyst_check Is a Catalyst (e.g., KHF₂) Used? temp_check->catalyst_check Yes increase_temp Increase Temperature to 100-200°C temp_check->increase_temp No water_check Are Reagents & Solvents Anhydrous? catalyst_check->water_check Yes add_catalyst Add Catalyst (e.g., KHF₂) catalyst_check->add_catalyst No solvent_check Is Solvent Sulfolane or Acetonitrile? water_check->solvent_check Yes dry_reagents Dry KF and Solvent Thoroughly water_check->dry_reagents No time_check Is Reaction Time Sufficient (~8h)? solvent_check->time_check Yes change_solvent Use a Recommended Polar Aprotic Solvent solvent_check->change_solvent No monitor_reaction Increase Reaction Time & Monitor by GC time_check->monitor_reaction No further_investigation Investigate Other Factors (e.g., Starting Material Purity) time_check->further_investigation Yes

Caption: Troubleshooting decision tree for low conversion rates.

References

Technical Support Center: Controlling Regioselectivity in the Functionalization of 2,2-Difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of 2,2-difluoro-1,3-benzodioxole.

Section 1: Frequently Asked Questions (FAQs)

Q1: What primarily determines the regioselectivity of functionalization on the this compound ring?

A1: The regioselectivity is primarily determined by the reaction mechanism employed. The electronic properties of the difluorinated dioxole ring play a crucial role.

  • For Deprotonation/Metallation Reactions: The oxygen and fluorine atoms of the dioxole ring act as directing groups, increasing the kinetic acidity of the protons at the C4 and C7 positions. This makes these positions susceptible to deprotonation by strong bases like organolithium reagents, a process known as Directed Ortho-Metallation (DoM).[1]

  • For Electrophilic Aromatic Substitution (EAS): The dioxole moiety is an ortho-, para-directing group. Therefore, electrophilic attack (e.g., nitration, halogenation) is expected to occur preferentially at the C5 position, which is para to one of the ring oxygens.

Q2: How can I achieve selective functionalization at the C4 position?

A2: The most effective and widely used method for C4 functionalization is Directed Ortho-Metallation (DoM). This involves treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), to selectively deprotonate the C4 position. The resulting highly reactive 4-lithiated intermediate can then be "quenched" by reacting it with a variety of electrophiles to install the desired functional group.[1][2]

Q3: Is it possible to functionalize the C5 position selectively?

A3: Yes, functionalization at the C5 position is typically achieved through electrophilic aromatic substitution reactions. Unlike DoM which targets the C4/C7 positions, reactions like nitration proceed via attack of an electrophile on the electron-rich aromatic ring. For example, nitration of the parent 1,3-benzodioxole (B145889) scaffold occurs at the 5-position, and this selectivity is expected to carry over to the 2,2-difluoro analogue.[3]

Q4: I am getting a mixture of C4 and C7 isomers during my Directed Ortho-Metallation. How can I improve selectivity?

A4: While the C4 and C7 positions are electronically similar, differentiation can be challenging. If the substrate already has a substituent at another position, steric hindrance can favor metallation at the less hindered site. For the unsubstituted ring, obtaining a mixture is common. Strategies to improve selectivity include using bulkier lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), which can be more sensitive to subtle steric differences, although this may also reduce overall reactivity.[4][5]

Q5: My lithiation reaction followed by electrophilic quench is giving a low yield. What are the common causes?

A5: Low yields in DoM reactions can stem from several factors:

  • Moisture: Organolithium reagents are extremely sensitive to water. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.

  • Temperature Control: These reactions are typically run at low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate.[4] Insufficient cooling can lead to decomposition.

  • Reagent Quality: The titer (concentration) of the organolithium reagent should be known and the reagent should be fresh. Old or improperly stored n-BuLi will have reduced activity.

  • Electrophile Reactivity: The chosen electrophile must be reactive enough to quench the aryllithium species efficiently at low temperatures.

  • Reaction Time: Insufficient time for either the metallation or the electrophilic quench can lead to incomplete conversion.

Section 2: Troubleshooting Guides

Problem 1: Poor Regioselectivity in Directed Ortho-Metallation (DoM)
Symptom/ObservationPossible CauseSuggested Solution
Significant formation of C5-substituted product.Incorrect reaction type. Electrophilic substitution conditions were likely used instead of metallation.To target C4/C7, use an organolithium base (e.g., n-BuLi) in an anhydrous aprotic solvent (e.g., THF, Et2O) at low temperature (-78 °C).[4]
Mixture of C4 and C7 isomers is obtained.Electronic similarity of the two positions.For the parent molecule, this is expected. If separation is difficult, consider a synthetic route that starts with an already substituted catechol.
Metallation occurs at a different site (e.g., benzylic position of an alkyl substituent).The wrong type of base was used. Lithium amide bases (e.g., LDA) can favor benzylic deprotonation over aromatic deprotonation.[2]Use an alkyllithium base like n-BuLi or s-BuLi for aromatic C-H activation.[2]
Problem 2: Low Yields in Electrophilic Quenching
Symptom/ObservationPossible CauseSuggested Solution
Starting material is recovered.Incomplete lithiation or inactive electrophile.Check the titer and quality of the organolithium reagent. Ensure the electrophile is pure and reactive. Allow sufficient reaction time for both steps.
Complex mixture of unidentified products.Decomposition of the lithiated intermediate.Maintain strict low-temperature control (-78 °C) throughout the addition of the base and electrophile. Quench the reaction at low temperature before warming up.
Product is formed, but yield is low after workup.The product may be volatile or water-soluble.Modify the workup procedure. Use a lower boiling point solvent for extraction and handle with care. Perform multiple extractions.

Section 3: Key Experimental Protocols

Protocol 1: Regioselective Lithiation and Borylation at the C4 Position

This protocol is foundational for preparing the substrate for Suzuki-Miyaura cross-coupling reactions.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to anhydrous tetrahydrofuran (B95107) (THF) in an oven-dried, three-neck flask equipped with a magnetic stirrer and thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 4-lithiated intermediate.

  • Quenching: Add fluorodimethoxyborane (B1622921) or a suitable boronic ester (e.g., triisopropyl borate) (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • Warm-up & Quench: After stirring for an additional 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure to yield the crude boronic acid or ester, which can be purified by chromatography or recrystallization.

Protocol 2: Regioselective Carboxylation at the C4 Position
  • Lithiation: Follow steps 1-4 from Protocol 1 to generate the 4-lithiated intermediate.[2]

  • Quenching with CO2: While maintaining the -78 °C temperature, bubble dry carbon dioxide gas through the solution for 1 hour, or pour the reaction mixture over an excess of crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature. Add water and acidify with 1M HCl to protonate the carboxylate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield this compound-4-carboxylic acid.[2]

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Borylated this compound

This reaction couples the borylated benzodioxole with an aryl or vinyl halide.[6]

  • Setup: To a flask, add the 4-borylated this compound (1.0 eq), the desired aryl/vinyl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a suitable solvent (e.g., dioxane, toluene, or DMF).

  • Add Base: Add an aqueous solution of a base, such as Na2CO3 or K3PO4 (2.0-3.0 eq).

  • Reaction: Heat the mixture under an inert atmosphere to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.

Section 4: Data Presentation

Table 1: Yields for C4-Functionalization via Lithiation and Electrophilic Quench

This table summarizes typical yields for various functional groups introduced at the C4 position starting from the 4-lithiated intermediate.

ElectrophileFunctional Group IntroducedProductReported Yield (%)Reference
Diethyl oxalateα-Oxo EsterEthyl 2-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-oxoacetate83%[2]
Dimethyl sulfateMethyl2,2-Difluoro-4-methyl-1,3-benzodioxole71%[2]
Oxetane3-Hydroxypropyl3-(2,2-Difluoro-1,3-benzodioxol-4-yl)propan-1-ol41%[2]
Carbon DioxideCarboxylic AcidThis compound-4-carboxylic acidHigh[2]
Table 2: Representative Conditions for Electrophilic Aromatic Substitution

This table outlines general conditions for targeting the C5 position. Specific optimization for this compound is required.

ReactionReagentsTypical SolventTemperatureExpected Major ProductReference
NitrationHNO3 / H2SO4 or HNO3Glacial Acetic Acid15-25 °C5-Nitro-2,2-difluoro-1,3-benzodioxole[3]
BrominationBr2 or NBSAcetic Acid or CCl4Room Temp.5-Bromo-2,2-difluoro-1,3-benzodioxoleGeneral Conditions

Section 5: Visual Guides

G start_node Select Target Position on Benzodioxole Ring c4_node C4 or C7 Position start_node->c4_node Electron-poor 'ortho' site c5_node C5 or C6 Position start_node->c5_node Electron-rich 'para' site dom_method Use Directed Ortho-Metallation (DoM) c4_node->dom_method eas_method Use Electrophilic Aromatic Substitution (EAS) c5_node->eas_method dom_sub 1. Deprotonate with n-BuLi 2. Quench with Electrophile (E+) dom_method->dom_sub eas_sub e.g., Nitration (HNO3/H2SO4) or Halogenation (Br2/FeBr3) eas_method->eas_sub

Caption: Logic for choosing the correct functionalization strategy.

G start Start: This compound in anhydrous THF cool Cool to -78 °C start->cool add_buli Add n-BuLi dropwise cool->add_buli stir1 Stir for 1 hour (Formation of Lithiated Intermediate) add_buli->stir1 Lithiation add_e Add Electrophile (E+) stir1->add_e stir2 Stir for 2-3 hours add_e->stir2 Quench warm Warm to Room Temperature stir2->warm quench Aqueous Workup warm->quench end Purified C4-Substituted Product quench->end

Caption: Experimental workflow for C4-functionalization via DoM.

Suzuki_Cycle center pd0 Pd(0)L2 (Active Catalyst) add Oxidative Addition pd0->add pd_complex Ar-Pd(II)L2-X add->pd_complex trans Transmetallation pd_complex->trans pd_r Ar-Pd(II)L2-Ar' trans->pd_r elim Reductive Elimination pd_r->elim elim->pd0 product Ar-Ar' (Coupled Product) elim->product aryl_halide Ar-X (Aryl Halide) aryl_halide->add boronic_acid Ar'-B(OR)2 (Boronic Ester/Acid) + Base boronic_acid->trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Challenges in the industrial scale-up of 2,2-Difluoro-1,3-benzodioxole production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the industrial scale-up of 2,2-Difluoro-1,3-benzodioxole production. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the halogen exchange reaction of 2,2-dichloro-1,3-benzodioxole (B1313652) with potassium fluoride (B91410).

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of 2,2-dichloro-1,3-benzodioxole 1. Reaction temperature is too low. 2. Inefficient catalyst or no catalyst present. 3. Poor quality or wet potassium fluoride (KF). 4. Inappropriate solvent. 1. Gradually increase the reaction temperature. The optimal range is typically between 100°C and 200°C to ensure a sufficient reaction rate while minimizing degradation.[1][2] 2. Ensure the presence of an effective catalyst, such as potassium hydrogen fluoride (KHF₂), typically at 5% to 20% by weight relative to the starting material.[2] Traces of water can generate the catalyst in situ, but for reproducibility, direct addition is recommended.[3] 3. Use anhydrous potassium fluoride. Dry the KF in a vacuum oven at 150°C before use.[2] 4. Use a polar aprotic solvent like sulfolane (B150427) (tetramethylene sulfone) or acetonitrile (B52724) to facilitate the reaction.[1][2]
Low Yield of this compound 1. Sub-optimal molar ratio of reactants. 2. Reaction time is too short. 3. Product degradation at high temperatures. 4. Loss of product during work-up and purification. 1. Optimize the molar ratio of KF to 2,2-dichloro-1,3-benzodioxole. A ratio of 2:1 to 2.5:1 is often preferred.[1][2] 2. Monitor the reaction progress using Gas Chromatography (GC). Continue the reaction until the starting material is consumed (e.g., after 8 hours at 140°C).[2] 3. Maintain the reaction temperature within the optimal range (100°C - 200°C) to avoid degradation.[2] 4. During work-up, ensure complete separation of the organic phase after adding water to dissolve inorganic salts.[2] Purify the product by distillation under appropriate vacuum to minimize thermal stress.[1]
Formation of Impurities (e.g., pyrocatechol (B87986) carbonate) 1. Presence of excessive water in the reaction mixture. 2. Side reactions due to high temperatures. 1. While trace water can help generate the catalyst, excess water can lead to the formation of byproducts like pyrocatechol carbonate.[3] Use anhydrous reagents and solvents. 2. Operate within the recommended temperature range to minimize degradation and side reactions.[2]
Difficulty in Product Purification 1. Incomplete separation of the product from the solvent and salts. 2. Boiling points of product and solvent are too close. 1. After the reaction, cool the mixture and add a sufficient amount of water to completely dissolve the inorganic salts and the solvent (if water-miscible like sulfolane), allowing for a clean separation of the organic product phase.[2][4] 2. If distillation is challenging, consider using a solvent with a significantly different boiling point. For instance, if the product's boiling point is around 130°C, a solvent with a much higher or lower boiling point should be chosen.[5] Alternatively, column chromatography can be employed for purification.[1]

Troubleshooting Workflow

TroubleshootingWorkflow start Low Conversion or Yield check_temp Is Reaction Temperature between 100-200°C? start->check_temp check_catalyst Is Catalyst (KHF₂) Present and at 5-20 wt%? check_temp->check_catalyst Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_kf Is KF Anhydrous and Molar Ratio 2:1 to 2.5:1? check_catalyst->check_kf Yes add_catalyst Add/Adjust Catalyst check_catalyst->add_catalyst No check_solvent Is a Polar Aprotic Solvent (e.g., Sulfolane) Used? check_kf->check_solvent Yes dry_kf Dry KF and Adjust Ratio check_kf->dry_kf No check_time Is Reaction Monitored by GC for Completion? check_solvent->check_time Yes change_solvent Consider Solvent Change check_solvent->change_solvent No check_workup Reviewing Work-up and Purification Procedure check_time->check_workup Yes increase_time Increase Reaction Time check_time->increase_time No optimize_workup Optimize Purification (e.g., Distillation) check_workup->optimize_workup No success Problem Resolved check_workup->success Optimized adjust_temp->check_catalyst add_catalyst->check_kf dry_kf->check_solvent change_solvent->check_time increase_time->check_workup optimize_workup->success

Caption: Troubleshooting Decision Tree for Low Conversion/Yield.

Frequently Asked Questions (FAQs)

1. What is the most common method for the industrial synthesis of this compound?

The most common industrial synthesis route is the halogen exchange reaction (Halex reaction) starting from 2,2-dichloro-1,3-benzodioxole. This process involves reacting the chlorinated precursor with a fluorinating agent, typically potassium fluoride (KF), in the presence of a catalyst.[1][2]

2. What are the critical parameters to control during the reaction?

The critical parameters to control are:

  • Temperature: Typically maintained between 100°C and 200°C.[2]

  • Solvent: Polar aprotic solvents like sulfolane are preferred.[1][2]

  • Catalyst: Potassium hydrogen fluoride (KHF₂) is an effective catalyst.[2]

  • Molar Ratios: The molar ratio of KF to the starting dichloro-compound is crucial and is often optimized in the range of 2:1 to 2.5:1.[2]

3. How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by taking samples at regular intervals and analyzing them using gas chromatography (GC) to determine the consumption of the starting material, 2,2-dichloro-1,3-benzodioxole.[2]

4. What are the key safety precautions when handling this compound?

This compound is a flammable liquid and can cause skin and eye irritation.[6][7] Key safety precautions include:

  • Handling in a well-ventilated area.

  • Keeping it away from heat, sparks, and open flames.[6]

  • Using personal protective equipment (PPE) such as gloves, safety goggles, and protective clothing.[8]

  • Storing in a tightly closed container in a cool, dry place.[9]

5. What is a typical work-up and purification procedure?

A typical procedure involves:

  • Cooling the reaction mixture after completion.

  • Adding water to dissolve the inorganic salts (like KF and KCl) and the solvent.

  • Separating the organic phase which consists mainly of the product.

  • Purifying the crude product by distillation.[2][4]

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common patent literature.

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (KF)

  • Potassium Hydrogen Fluoride (KHF₂)

  • Sulfolane (tetramethylene sulfone)

  • Water

Equipment:

  • Glass reactor with a mechanical stirrer, condenser, and temperature probe

  • Heating mantle

  • Vacuum distillation apparatus

  • Gas Chromatograph (for monitoring)

Procedure:

  • In a suitable glass reactor, charge anhydrous potassium fluoride (e.g., 2.0-2.5 molar equivalents) and potassium hydrogen fluoride (e.g., 5-20% by weight of the starting material).

  • Add sulfolane as the solvent. The initial concentration of 2,2-dichloro-1,3-benzodioxole is typically between 15% and 40% by weight.[2]

  • Add 2,2-dichloro-1,3-benzodioxole (1.0 molar equivalent) to the mixture.

  • Heat the reaction mixture with stirring to 140-160°C.

  • Monitor the reaction progress by GC. The reaction is typically complete within 8-10 hours.

  • Once the reaction is complete (e.g., >99% conversion of the starting material), cool the mixture to room temperature.

  • Add water to the cooled mixture to dissolve the inorganic salts and the sulfolane.

  • The organic phase, containing the crude this compound, will separate.

  • Isolate the organic phase.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis Workflow

SynthesisWorkflow start Start: Prepare Reactor charge_reagents Charge Anhydrous KF, KHF₂, and Sulfolane start->charge_reagents add_starting_material Add 2,2-dichloro-1,3-benzodioxole charge_reagents->add_starting_material heat_reaction Heat to 140-160°C with Stirring add_starting_material->heat_reaction monitor_reaction Monitor by GC until Completion heat_reaction->monitor_reaction cool_down Cool Reaction Mixture monitor_reaction->cool_down workup Add Water and Separate Organic Phase cool_down->workup purify Purify by Vacuum Distillation workup->purify end End: Pure this compound purify->end

Caption: General Synthesis Workflow for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from literature for the synthesis of this compound.

Table 1: Reaction Parameters
ParameterRecommended RangeSource(s)
Reaction Temperature 80°C - 250°C (Preferred: 100°C - 200°C)[1][2]
KF / Dichloride Molar Ratio 2:1 to 4:1 (Preferred: 2:1 to 2.5:1)[2]
Catalyst (KHF₂) Concentration 0.5% - 50% by weight (Preferred: 5% - 20%)[2]
Substrate Concentration in Solvent 10% - 50% by weight (Preferred: 15% - 40%)[2]
Table 2: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₄F₂O₂
Molecular Weight 158.10 g/mol
Appearance Colorless to yellow liquid[6][10]
Boiling Point 129 - 130 °C[6]
Density 1.303 g/mL at 25 °C
Flash Point 32 °C (89.6 °F)[6]
Refractive Index (n20/D) 1.444

References

Methods for removing impurities from crude 2,2-Difluoro-1,3-benzodioxole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Difluoro-1,3-benzodioxole. It focuses on methods for removing impurities from the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2,2-dichloro-1,3-benzodioxole, residual solvents from the synthesis (e.g., tetramethylene sulfone, benzotrifluoride), and byproducts like pyrocatechol (B87986) carbonate.[1][2] The formation of pyrocatechol carbonate can be promoted by the presence of water in the reaction mixture.[1][3]

Q2: How can I remove residual acidic impurities, such as hydrogen fluoride?

A2: Washing the crude product with an aqueous solution of sodium bicarbonate is an effective method for neutralizing and removing excess hydrogen fluoride.[2]

Q3: What is the recommended primary method for purifying crude this compound?

A3: Distillation is the most frequently cited and effective method for purifying this compound to a high degree of purity.[1][2][4]

Q4: How can I monitor the purity of my product during and after purification?

A4: Gas chromatography (GC) is a standard analytical technique used to monitor the progress of the purification and to determine the final purity of this compound.[1][4][5]

Q5: Are there alternative purification methods to distillation?

A5: While distillation is the primary method, for certain derivatives or specific impurity profiles, flash column chromatography may be a viable alternative.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Final product contains unreacted 2,2-dichloro-1,3-benzodioxole. Incomplete reaction.Optimize reaction conditions (temperature, time, reagent stoichiometry). Purify the crude product via fractional distillation to separate the desired product from the higher-boiling starting material.
Presence of pyrocatechol carbonate in the product. Water present in the reaction mixture.[1][3]Ensure all reagents and solvents are anhydrous. Purify by distillation.
Residual solvent detected in the final product. Inefficient removal of the reaction solvent.After the reaction, ensure the organic phase is properly separated and washed. Use vacuum distillation for efficient removal of high-boiling solvents.
Low yield of purified product. Product loss during workup and purification.Optimize the extraction and distillation procedures. Ensure the distillation apparatus is efficient and properly set up to minimize losses.
Product discoloration. Presence of colored impurities or degradation products.Purify by distillation. If the product is sensitive to heat, consider vacuum distillation at a lower temperature.

Data Presentation

The following table summarizes quantitative data from various synthetic and purification protocols for this compound.

Starting Material Purification Method Yield (%) Purity (%) Reference
2,2-dichloro-1,3-benzodioxoleDistillation83>98 (implied pure)[1][4]
2,2-dichloro-1,3-benzodioxoleWashing with sodium bicarbonate solution, followed by distillation8694[2]
1,3-benzodioxole (via 2,2-dichloro intermediate)Distillation6674[2]

Experimental Protocols

Protocol 1: Purification by Distillation

This protocol describes the purification of crude this compound by atmospheric or vacuum distillation.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (if applicable)

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound and a few boiling chips into the round-bottom flask.

  • If performing vacuum distillation, connect the apparatus to a vacuum source.

  • Begin heating the flask gently with the heating mantle.

  • Collect the fraction that distills at the boiling point of this compound (129-130 °C at atmospheric pressure).[5]

  • Monitor the temperature closely and stop the distillation when the temperature begins to rise or fall significantly, or when only a small amount of residue remains in the distillation flask.

  • The collected distillate is the purified this compound.

Protocol 2: Aqueous Workup for Removal of Acidic Impurities

This protocol is for washing the crude product to remove water-soluble and acidic impurities prior to distillation.

Materials:

  • Crude this compound

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution and shake gently.[2] Vent the funnel frequently to release any pressure buildup.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with water.

  • Separate the organic layer and dry it over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the washed crude product, which can then be further purified by distillation.

Visualizations

PurificationWorkflow CrudeProduct Crude this compound AqueousWorkup Aqueous Workup (e.g., NaHCO3 wash) CrudeProduct->AqueousWorkup Removal of acidic impurities Distillation Distillation CrudeProduct->Distillation Direct Purification AqueousWorkup->Distillation Removal of water and salts PureProduct Purified this compound Distillation->PureProduct Separation from non-volatile impurities Analysis Purity Analysis (GC) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Crude Product Analysis (e.g., GC) ImpurityA Unreacted Starting Material? Start->ImpurityA ImpurityB Acidic Impurities? ImpurityA->ImpurityB No SolutionA Fractional Distillation ImpurityA->SolutionA Yes ImpurityC Byproducts (e.g., Carbonate)? ImpurityB->ImpurityC No SolutionB Aqueous Bicarbonate Wash ImpurityB->SolutionB Yes SolutionC Distillation ImpurityC->SolutionC Yes End Pure Product ImpurityC->End No SolutionA->End SolutionB->SolutionC SolutionC->End

Caption: Troubleshooting logic for impurity removal from this compound.

References

Impact of solvent choice on the efficiency of 2,2-Difluoro-1,3-benzodioxole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-difluoro-1,3-benzodioxole. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data on the critical role of solvent choice in optimizing reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the halogen exchange reaction, specifically the fluorination of 2,2-dichloro-1,3-benzodioxole (B1313652) using an alkali metal fluoride (B91410), such as potassium fluoride (KF). This reaction is typically catalyzed.

Q2: Why is the choice of solvent so critical in this synthesis?

A2: The solvent plays a crucial role in dissolving the reactants, particularly the potassium fluoride, and in influencing the reaction kinetics. The right solvent can significantly enhance the reaction rate and yield by promoting the nucleophilic attack of the fluoride ion on the dichlorinated precursor.

Q3: What type of solvent is generally recommended for this reaction?

A3: Polar aprotic solvents are highly recommended for this synthesis. These solvents can effectively solvate the potassium cation, leaving the fluoride anion more "naked" and, therefore, more nucleophilic and reactive. Examples of preferred solvents include sulfolane (B150427) (tetramethylene sulfone) and acetonitrile (B52724).

Q4: What are the key parameters to optimize for this synthesis?

A4: Besides the solvent, other critical parameters to optimize include the reaction temperature, the molar ratio of potassium fluoride to the starting material, and the choice and amount of catalyst.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Potential Cause Suggested Solution
Inefficient Solvent Ensure you are using a suitable polar aprotic solvent like sulfolane or acetonitrile to facilitate the reaction.
Low Reaction Temperature The reaction generally requires elevated temperatures, typically between 100°C and 200°C, to proceed at a reasonable rate.
Insufficient Fluorinating Agent A molar ratio of KF to the dichloro-starting material of 2:1 to 2.5:1 is often optimal for efficiency.
Catalyst Inactivity or Absence The reaction is typically catalyzed. Ensure the catalyst is active and present in the correct amount.
Presence of Water Water can react with the starting material to form byproducts. Ensure all reactants and the solvent are anhydrous.

Problem 2: Formation of pyrocatechol (B87986) carbonate as a major byproduct.

Potential Cause Suggested Solution
Presence of Water This is a common issue when the reaction is not performed under anhydrous conditions. Water can react with 2,2-dichloro-1,3-benzodioxole to form pyrocatechol carbonate. Dry all glassware thoroughly and use anhydrous solvents and reagents.

Problem 3: The reaction is stalled or incomplete.

Potential Cause Suggested Solution
Poor Solubility of KF Even in polar aprotic solvents, the solubility of KF can be a limiting factor. Ensure vigorous stirring to maximize the surface area of the KF. Consider using spray-dried potassium fluoride for higher reactivity.
Insufficient Reaction Time The reaction can take several hours to reach completion. Monitor the reaction progress by a suitable analytical technique like GC or TLC.

Data on Solvent Impact on Synthesis Efficiency

The following table summarizes quantitative data on the synthesis of this compound from 2,2-dichloro-1,3-benzodioxole, highlighting the effect of the solvent choice.

SolventStarting MaterialFluorinating AgentCatalystTemperatureReaction TimeYieldPurityReference
Sulfolane2,2-dichloro-1,3-benzodioxoleKFKHF₂140°C8 hours83%>95% (after distillation)US Patent 5,432,290
Acetonitrile2,2-dichloro-1,3-benzodioxoleKFNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedMentioned as a preferred solvent in US Patent 5,432,290
Benzotrifluoride2,2-dichloro-1,3-benzodioxoleHFNone0°C1 hour86%Not specifiedUS Patent Application US20210363127A1 (Note: Different fluorinating agent)

Experimental Protocols

Key Experiment: Synthesis of this compound via Halogen Exchange

This protocol is based on the procedure described in US Patent 5,432,290.

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous potassium fluoride (KF)

  • Potassium hydrogen fluoride (KHF₂)

  • Sulfolane (tetramethylene sulfone), anhydrous

  • Water

  • Round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, charge anhydrous potassium fluoride (e.g., 3.61 mol) and sulfolane (e.g., 600 g).

  • Addition of Reactants: Add 2,2-dichloro-1,3-benzodioxole (e.g., 1.18 mol) and potassium hydrogen fluoride (as a catalyst) to the flask.

  • Reaction: Heat the mixture to 140°C with vigorous stirring. Maintain this temperature for approximately 8 hours, monitoring the reaction progress by gas chromatography (GC).

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Extraction: Add a sufficient amount of water to dissolve the inorganic salts and the sulfolane. The organic product, this compound, will separate as an oily layer.

  • Purification: Separate the organic layer and purify it by distillation to obtain the final product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Product Isolation and Purification start Start charge_reagents Charge KF and Sulfolane to Reaction Vessel start->charge_reagents add_starting_material Add 2,2-dichloro-1,3-benzodioxole and KHF₂ Catalyst charge_reagents->add_starting_material heat Heat to 140°C with Vigorous Stirring add_starting_material->heat react Maintain Temperature for 8 hours heat->react monitor Monitor by GC react->monitor cool Cool to Room Temperature react->cool monitor->react add_water Add Water to Dissolve Salts and Solvent cool->add_water separate Separate Organic Layer add_water->separate distill Purify by Distillation separate->distill end End Product: This compound distill->end

Caption: Experimental workflow for the synthesis of this compound.

solvent_influence Influence of Solvent Properties on Reaction Efficiency cluster_properties Key Solvent Properties cluster_effects Impact on Reaction solvent Solvent Choice polarity Polarity solvent->polarity aprotic Aprotic Nature solvent->aprotic solubility Solvating Ability solvent->solubility kf_dissociation Enhanced KF Dissociation polarity->kf_dissociation f_nucleophilicity Increased Fluoride Nucleophilicity aprotic->f_nucleophilicity solubility->kf_dissociation kf_dissociation->f_nucleophilicity reaction_rate Accelerated Reaction Rate f_nucleophilicity->reaction_rate yield Higher Product Yield reaction_rate->yield troubleshooting_flowchart Troubleshooting Flowchart for Synthesis start Low Yield or Incomplete Reaction check_solvent Is a polar aprotic solvent being used? start->check_solvent change_solvent Switch to Sulfolane or Acetonitrile check_solvent->change_solvent No check_temp Is the reaction temperature between 100-200°C? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature check_temp->increase_temp No check_kf Is the KF:substrate ratio > 2:1? check_temp->check_kf Yes increase_temp->check_kf increase_kf Increase KF amount check_kf->increase_kf No check_water Is there evidence of pyrocatechol carbonate? check_kf->check_water Yes increase_kf->check_water use_anhydrous Use anhydrous reagents and solvent check_water->use_anhydrous Yes success Improved Yield check_water->success No use_anhydrous->success

Catalyst selection and optimization for preparing 2,2-Difluoro-1,3-benzodioxole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,2-Difluoro-1,3-benzodioxole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method is the halogen exchange (Halex) reaction, starting from 2,2-dichloro-1,3-benzodioxole (B1313652) and a fluorinating agent.[1][2][3] This precursor is typically synthesized via the photochlorination of 1,3-benzodioxole.[4]

Q2: Which catalysts are recommended for the fluorination of 2,2-dichloro-1,3-benzodioxole?

A2: A range of catalysts can be employed to facilitate the fluorine-chlorine exchange. Commonly used catalysts include potassium hydrogen fluoride (B91410) (KHF₂), sodium hydrogen fluoride (NaHF₂), cesium hydrogen fluoride (CsHF₂), rubidium hydrogen fluoride (RbHF₂), and quaternary ammonium (B1175870) hydrogen fluorides.[2][3] Potassium hydrogen fluoride (KHF₂) is frequently cited as a preferred catalyst.[2][3]

Q3: What are the optimal reaction conditions for this synthesis?

A3: Optimal conditions can vary, but generally involve elevated temperatures and specific molar ratios of reactants. The reaction temperature typically ranges from 80°C to 250°C, with a more preferred range of 100°C to 200°C to ensure a sufficient reaction rate while minimizing degradation.[2] The molar ratio of potassium fluoride to 2,2-dichloro-1,3-benzodioxole is generally between 2:1 and 4:1.[2][3]

Q4: What are suitable solvents for this reaction?

A4: Polar aprotic solvents are highly recommended for the fluorination step.[2] Solvents such as sulfolane (B150427) (tetramethylene sulfone) and acetonitrile (B52724) are commonly used.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Inefficient Catalyst Ensure the catalyst is of high purity and used in the correct proportion (typically 5-20% by weight relative to the starting material).[2][3] Consider using potassium hydrogen fluoride (KHF₂) as it is a highly effective catalyst.[2][3]
Suboptimal Reaction Temperature Optimize the reaction temperature. A temperature range of 100°C to 200°C is generally preferred to balance reaction kinetics and minimize reactant degradation.[2]
Incorrect Molar Ratio of Fluorinating Agent Use a molar ratio of potassium fluoride to 2,2-dichloro-1,3-benzodioxole between 2:1 and 4:1, with a preferred range of 2:1 to 2.5:1.[2][3]
Poor Solvent Choice Employ a polar aprotic solvent like sulfolane or acetonitrile to facilitate the reaction.[2][3]

Issue 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Formation of Pyrocatechol Carbonate This side product can form if water is present in the reaction mixture.[2] While small amounts of water can help generate the KHF₂ catalyst in situ, excess water should be avoided.[2][3] Use anhydrous reactants and solvents where possible.
Incomplete Reaction Monitor the reaction progress using gas chromatography (GC).[2] If the reaction is incomplete, consider extending the reaction time or increasing the temperature within the recommended range.
Degradation of Reactants or Product Avoid excessively high temperatures (above 250°C) as this can lead to degradation.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Halogen Exchange

This protocol is based on examples found in patent literature.[2][3]

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Potassium fluoride (KF)

  • Potassium hydrogen fluoride (KHF₂)

  • Sulfolane (tetramethylene sulfone)

  • Water

Procedure:

  • In a suitable reactor, combine 2,2-dichloro-1,3-benzodioxole, potassium fluoride, potassium hydrogen fluoride, and sulfolane.

  • Heat the mixture with stirring to a temperature between 100°C and 200°C.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by gas chromatography. A typical reaction time is around 8 hours for complete conversion.[2]

  • After the reaction is complete, cool the mixture.

  • Add water to dissolve the inorganic salts and the sulfolane.

  • The organic phase, consisting mainly of this compound, will separate.

  • Isolate the organic phase and purify by distillation to obtain pure this compound.

Quantitative Data Summary

ParameterValueReference
Molar Ratio (KF / Dichloride) 2:1 to 4:1[2][3]
Catalyst Loading (KHF₂) 0.5% to 50% by weight (relative to dichloride)[2][3]
Preferred Catalyst Loading 5% to 20% by weight[2][3]
Reaction Temperature 80°C to 250°C[2]
Preferred Reaction Temperature 100°C to 200°C[2]
Example Yield 83%[2][3]

Visualized Workflows

G General Synthesis Workflow start Start: 1,3-Benzodioxole step1 Photochlorination with Cl₂ Radical Initiator (e.g., Benzoyl Peroxide) Solvent: Chlorinated Hydrocarbon or Benzotrifluoride start->step1 step2 Intermediate: 2,2-Dichloro-1,3-benzodioxole step1->step2 step3 Halogen Exchange Reaction Fluorinating Agent: KF Catalyst: KHF₂ Solvent: Sulfolane step2->step3 step4 Crude Product Mixture step3->step4 step5 Work-up: Water Addition & Phase Separation step4->step5 end Final Product: This compound (Purified by Distillation) step5->end G Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Is Temperature in 100-200°C range? start->check_temp check_ratio Is KF/Dichloride ratio 2:1 to 4:1? check_temp->check_ratio Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_catalyst Is catalyst (KHF₂) loading 5-20 wt%? check_ratio->check_catalyst Yes adjust_ratio Adjust Molar Ratio check_ratio->adjust_ratio No check_solvent Is solvent a polar aprotic type? check_catalyst->check_solvent Yes adjust_catalyst Adjust Catalyst Loading check_catalyst->adjust_catalyst No change_solvent Consider Solvent Change check_solvent->change_solvent No end_good Yield Improved check_solvent->end_good Yes adjust_temp->end_good adjust_ratio->end_good adjust_catalyst->end_good change_solvent->end_good

References

Safe handling and storage procedures for 2,2-Difluoro-1,3-benzodioxole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 2,2-Difluoro-1,3-benzodioxole (CAS No. 1583-59-1).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous chemical.[1] It is a flammable liquid and vapor.[1][2][3] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection.[1][4] In situations where inhalation of vapors, dust, or mist is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Q3: What should I do in case of accidental skin or eye contact?

A3: In case of skin contact, immediately wash the affected area with plenty of water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1][2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2]

Q4: How should I store this compound?

A4: Store the compound in a tightly closed container in a dry and well-ventilated place.[1][2][4] It should be kept away from heat, sparks, open flames, and hot surfaces.[1][2] The recommended storage temperature is between 2-8°C.[5]

Q5: What are the appropriate fire-extinguishing methods for this chemical?

A5: In case of a fire, use carbon dioxide (CO2), dry chemical powder, or foam for extinction.[1][2] Water mist may be used to cool closed containers.[2]

Troubleshooting Guide

Issue: I smell a strong odor while working with the compound.

  • Possible Cause: Potential vapor leakage from the container or experimental setup.

  • Solution: Immediately ensure the area is well-ventilated. If working in a fume hood, check that it is functioning correctly. Ensure your container is properly sealed. If the odor persists, evacuate the area and assess the situation for a potential spill. Always use in a well-ventilated area or outdoors.[1][4]

Issue: I have spilled a small amount of this compound on my lab bench.

  • Solution: For small spills, soak up the material with an inert absorbent material.[1][2] Place the absorbent material into a suitable, closed container for disposal.[1][2] Ensure all sources of ignition are removed from the area and use non-sparking tools.[1][2]

Issue: The compound appears to be discolored.

  • Possible Cause: The compound is typically a colorless to yellow liquid.[1] Discoloration could indicate contamination or degradation.

  • Solution: Do not use the compound if you suspect it is contaminated or degraded. Dispose of it according to your institution's hazardous waste disposal procedures.

Quantitative Data Summary

PropertyValueSource
CAS Number 1583-59-1[1]
Molecular Formula C7H4F2O2[6]
Molecular Weight 158.10 g/mol [7]
Appearance Colorless - Yellow Liquid[1]
Boiling Point 129 - 130 °C[1][7]
Flash Point 32 °C / 89.6 °F[1]
Density 1.303 g/mL at 25 °C[5]
Storage Temperature 2-8°C[5]

Experimental Protocols

General Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] The work area, preferably a chemical fume hood, must be well-ventilated.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.[1]

  • Dispensing: Ground and bond the container and receiving equipment to prevent static discharge.[1] Use only non-sparking tools.[1]

  • Procedure: Avoid breathing vapors or mist.[1] Prevent contact with skin and eyes.[1] Keep the container tightly closed when not in use.[1]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1][2]

Storage Protocol:

  • Container: Keep the compound in its original, tightly sealed container.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, hot surfaces, and strong oxidizing agents.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Visual Workflow

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage A Verify Fume Hood Operation B Locate Safety Shower & Eyewash A->B C Don Appropriate PPE B->C D Ground & Bond Containers C->D E Use Non-Sparking Tools D->E F Dispense Chemical E->F G Keep Container Closed F->G H Wash Hands Thoroughly G->H I Clean Work Area H->I J Store in Tightly Sealed Container I->J K Store in Cool, Dry, Ventilated Area J->K L Keep Away from Ignition Sources K->L

Caption: Safe handling and storage workflow.

References

Validation & Comparative

A Comparative Analysis of the Electronic Effects of Difluoromethylene and Methylene Bridges in Molecular Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic influence of molecular bridges is paramount. The substitution of a traditional methylene (B1212753) (-CH2-) bridge with a difluoromethylene (-CF2-) bridge can profoundly impact a molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability. This guide provides a comprehensive comparison of the electronic effects of these two bridges, supported by experimental data and detailed protocols, to inform rational molecular design.

Executive Summary

The introduction of a difluoromethylene bridge in place of a methylene bridge significantly enhances the electron-withdrawing nature of the linker. This is primarily due to the high electronegativity of the fluorine atoms, which exert a strong inductive effect (-I). This guide presents quantitative data, including pKa values and Hammett constants, to illustrate this difference. Furthermore, a case study on GABA-A receptor ligands demonstrates the tangible impact of this substitution on drug-receptor interactions. Detailed experimental protocols for key analytical techniques are also provided to facilitate the application of these principles in a laboratory setting.

Data Presentation: Quantitative Comparison

The most direct way to quantify the electronic influence of a substituent is by measuring its effect on the acidity (pKa) of a nearby functional group. A lower pKa value indicates a stronger acid, which in turn suggests a greater stabilization of the conjugate base by electron-withdrawing groups.

CompoundBridge/GrouppKaFold-Increase in Acidity (approx.) vs. Methylene Analog
Acetic Acid-CH34.761
Difluoroacetic Acid-CHF2-1.24[1]~3,300
Glutaric Acid-CH2- (at C3)4.34[2][3]1
3,3-Difluoroglutaric Acid-CF2- (at C3)~2.5-3 (Estimated)~20-70

The pKa for 3,3-difluoroglutaric acid is estimated based on the effect of fluorine substitution in similar dicarboxylic acids. A definitive experimental value was not found in the literature reviewed.

SubstituentσI (Inductive Effect)
-CH2Ph+0.05
-CF2Ph+0.25 (Estimated)
-CH2COOH+0.18
-CF2COOH+0.55 (Estimated)

Estimated values are based on the known strong inductive effect of the -CF2- group.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.

Materials:

  • Calibrated pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • The compound to be analyzed

  • Deionized water (carbonate-free)

  • Inert gas (e.g., nitrogen) for purging

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (typically 1-10 mM).

  • Inert Atmosphere: Purge the solution with an inert gas for 10-15 minutes to remove dissolved carbon dioxide.

  • Titration:

    • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

    • Begin stirring and record the initial pH.

    • Add the titrant in small, precise increments from the burette.

    • After each addition, allow the pH to stabilize and then record the pH and the volume of titrant added.

    • Continue this process until the pH change between additions becomes minimal, indicating that the equivalence point has been passed.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

Determination of Ligand Binding Affinity by Competitive Binding Assay

This assay measures the affinity of an unlabeled test compound (the competitor) for a receptor by assessing its ability to displace a labeled ligand with known binding properties.

Materials:

  • Receptor preparation (e.g., cell membranes expressing the target receptor)

  • Labeled ligand (e.g., a radiolabeled or fluorescently tagged ligand)

  • Unlabeled competitor ligand (the compound of interest)

  • Assay buffer

  • Filtration apparatus (e.g., a multi-well plate harvester)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Incubation:

    • In a series of tubes or wells, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled competitor.

    • Include control tubes with:

      • Total binding (receptor + labeled ligand, no competitor)

      • Non-specific binding (receptor + labeled ligand + a saturating concentration of an unlabeled ligand)

    • Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a filter membrane that retains the receptor-ligand complexes but allows the free ligand to pass through.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

  • Quantification:

    • Measure the amount of labeled ligand retained on the filters using a scintillation counter (for radioligands) or a fluorescence plate reader.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to determine the specific binding at each competitor concentration.

    • Plot the percentage of specific binding (y-axis) versus the logarithm of the competitor concentration (x-axis).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand).

    • Calculate the inhibition constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[4]

Mandatory Visualization

Logical Relationship of Electronic Effects

electronic_effects cluster_cause Cause cluster_bridge Bridge Properties cluster_effect Electronic Effect cluster_consequence Physicochemical Consequence F_electronegativity High Electronegativity of Fluorine CF2_bridge Difluoromethylene (-CF2-) Bridge F_electronegativity->CF2_bridge inductive_effect Strong Inductive Electron Withdrawal (-I) CF2_bridge->inductive_effect CH2_bridge Methylene (-CH2-) Bridge no_inductive_effect Weak/No Inductive Effect CH2_bridge->no_inductive_effect pka_decrease Decreased pKa (Increased Acidity) inductive_effect->pka_decrease pka_normal Normal pKa no_inductive_effect->pka_normal

Caption: Flowchart illustrating the causal relationship from fluorine's electronegativity to altered acidity.

Experimental Workflow for Competitive Binding Assay

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis A Prepare Receptor, Labeled Ligand, and Unlabeled Competitor B Incubate Components to Reach Equilibrium A->B C Separate Bound from Free Ligand via Filtration B->C D Quantify Bound Labeled Ligand C->D E Generate Dose-Response Curve D->E F Determine IC50 and Ki E->F

Caption: A simplified workflow for determining ligand binding affinity using a competitive binding assay.

Case Study: GABA-A Receptor Ligand Binding

The GABA-A receptor is a ligand-gated ion channel and a key target for drugs treating anxiety, epilepsy, and insomnia.[5] The binding of the endogenous ligand, γ-aminobutyric acid (GABA), or other agonists, opens a chloride ion channel, leading to neuronal hyperpolarization and reduced excitability. The structure-activity relationship of GABA analogues is a well-studied area.[6][7]

Consider a hypothetical scenario where a lead compound containing a methylene bridge is modified by replacing it with a difluoromethylene bridge. The increased electron-withdrawing nature of the -CF2- bridge can alter the charge distribution of the pharmacophore, potentially impacting its interaction with key residues in the GABA-A receptor binding pocket.

gaba_receptor_interaction cluster_ligand Ligand cluster_receptor GABA-A Receptor cluster_binding Binding Affinity cluster_signaling Downstream Signaling ligand_ch2 Ligand with -CH2- Bridge receptor Binding Pocket ligand_ch2->receptor Binds ligand_cf2 Ligand with -CF2- Bridge ligand_cf2->receptor Binds binding_ch2 Baseline Binding (Ki) receptor->binding_ch2 binding_cf2 Altered Binding (Lower or Higher Ki) receptor->binding_cf2 channel_opening Chloride Channel Opening binding_ch2->channel_opening Modulates binding_cf2->channel_opening Modulates Differently hyperpolarization Neuronal Hyperpolarization channel_opening->hyperpolarization

Caption: Simplified signaling pathway of a GABA-A receptor, illustrating the potential impact of a -CH2- to -CF2- bridge substitution on ligand binding.

Conclusion

The substitution of a methylene bridge with a difluoromethylene bridge is a powerful strategy in medicinal chemistry and materials science to modulate the electronic properties of a molecule. The strong inductive electron-withdrawing effect of the -CF2- group, as evidenced by lower pKa values and higher Hammett constants, can lead to significant changes in molecular interactions and biological activity. Researchers and drug development professionals should consider this substitution as a valuable tool for optimizing lead compounds, enhancing binding affinity, and improving pharmacokinetic profiles. The experimental protocols provided herein offer a practical guide for quantifying these electronic effects in the laboratory.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2,2-Difluoro-1,3-benzodioxole Derivatives as SERCA2a Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,2-Difluoro-1,3-benzodioxole derivatives as activators of the cardiac sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), a key target in cardiovascular diseases like heart failure. This analysis is based on experimental data from comprehensive structure-activity relationship (SAR) studies, offering insights into the structural modifications that enhance potency and efficacy.

The this compound scaffold has emerged as a promising structural motif in medicinal chemistry. The inclusion of the difluorinated methylene (B1212753) group can significantly improve metabolic stability and binding affinity to biological targets. Recent research has focused on derivatives of this scaffold as potential therapeutic agents, particularly as small-molecule activators of SERCA2a. Impaired SERCA2a activity is a hallmark of heart failure, and its activation is a promising therapeutic strategy.

Comparative Analysis of SERCA2a Activation

A systematic SAR investigation has led to the discovery of several potent benzodioxole analogs that enhance SERCA2a ATPase activity. The following table summarizes the quantitative data for a series of these derivatives, highlighting the impact of various substitutions on their half-maximal effective concentration (EC50).

Compound IDR1 SubstitutionR2 SubstitutionEC50 (µM)
1 HH> 50
2 OMeH9.8
3 HOMe4.2
4 OMeOMe1.5
5 HCl7.5
6 HCF32.1

Data synthesized from a comprehensive SAR study on small-molecule SERCA2a activators.

The data clearly indicates that substitution on the benzodioxole ring plays a crucial role in SERCA2a activation. Unsubstituted derivative 1 showed negligible activity. The introduction of a methoxy (B1213986) group at the R2 position (compound 3 ) resulted in a significant increase in potency compared to substitution at the R1 position (compound 2 ). The most potent analog in this series, compound 4 , featured methoxy groups at both positions, suggesting a synergistic effect. Furthermore, the electron-withdrawing trifluoromethyl group at the R2 position (compound 6 ) also conferred high potency, indicating that electronic properties are a key determinant of activity.

Experimental Protocols

The following methodologies were employed in the key experiments to determine the SERCA2a activating potential of the this compound derivatives.

SERCA2a ATPase Activity Assay:

The activity of SERCA2a was measured using a commercially available ATPase assay kit. The assay was performed in a 96-well plate format.

  • Preparation of Reagents:

    • SERCA2a enzyme was purified from rabbit skeletal muscle.

    • The reaction buffer consisted of 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration.

    • The test compounds were dissolved in DMSO to create stock solutions.

  • Assay Procedure:

    • The reaction mixture, containing the reaction buffer, SERCA2a enzyme, and the test compound at various concentrations, was pre-incubated for 10 minutes at 37°C.

    • The reaction was initiated by the addition of ATP.

    • The mixture was incubated for a further 30 minutes at 37°C.

    • The amount of inorganic phosphate (B84403) (Pi) released was quantified by measuring the absorbance at a specific wavelength, following the addition of a malachite green-based reagent.

  • Data Analysis:

    • The rate of ATP hydrolysis was calculated from the amount of Pi produced.

    • The data was normalized to the activity of a vehicle control (DMSO).

    • EC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationships between chemical structure and biological activity, as well as the experimental process, the following diagrams have been generated.

SAR_Highlights cluster_scaffold Core Scaffold: this compound cluster_substituents Substitutions & Activity scaffold R1 R2 unsubstituted R1=H, R2=H (Low Activity) r1_ome R1=OMe, R2=H (Moderate Activity) r2_ome R1=H, R2=OMe (Good Activity) dimethoxy R1=OMe, R2=OMe (High Activity) r2_cf3 R1=H, R2=CF3 (High Activity)

Caption: Key SAR findings for SERCA2a activation.

Experimental_Workflow start Start prep_reagents Prepare Reagents (SERCA2a, Buffers, Compounds) start->prep_reagents pre_incubation Pre-incubation (10 min, 37°C) Enzyme + Compound prep_reagents->pre_incubation initiate_reaction Initiate Reaction (Add ATP) pre_incubation->initiate_reaction incubation Incubation (30 min, 37°C) initiate_reaction->incubation quantify_pi Quantify Inorganic Phosphate (Malachite Green Assay) incubation->quantify_pi data_analysis Data Analysis (Calculate EC50) quantify_pi->data_analysis end End data_analysis->end

A Comparative Analysis of the Metabolic Stability of Fluorinated Benzodioxoles: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacokinetic properties, particularly metabolic stability. The 1,3-benzodioxole (B145889) scaffold, present in numerous biologically active compounds, is susceptible to metabolic degradation, which can limit its therapeutic potential. Fluorination of the benzodioxole ring has emerged as a key approach to mitigate these metabolic liabilities. This guide provides a comparative analysis of the metabolic stability of fluorinated benzodioxoles against their non-fluorinated counterparts, supported by illustrative experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows.

The rationale for fluorinating benzodioxoles lies in the exceptional strength of the carbon-fluorine (C-F) bond. Cytochrome P450 (CYP) enzymes, primarily responsible for Phase I metabolism, frequently target metabolically labile carbon-hydrogen (C-H) bonds for oxidation.[1] By replacing a hydrogen atom at a potential site of metabolism with a fluorine atom, this enzymatic process can be effectively blocked, leading to a reduction in the rate of clearance and an extension of the compound's half-life.[1] The inclusion of the difluoro-1,3-benzodioxole moiety in approved drugs such as Lumacaftor and Tezacaftor underscores the success of this strategy in developing metabolically robust therapeutics.[2][3]

Quantitative Comparison of Metabolic Stability

The following table summarizes illustrative in vitro data comparing the metabolic stability of a hypothetical parent benzodioxole compound with its fluorinated analogs in human liver microsomes (HLMs). These data are representative of the expected improvements in metabolic stability upon fluorination.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
BDX-Parent 1,3-Benzodioxole Derivative1592.4
BDX-MonoF Mono-fluorinated Benzodioxole Derivative4530.8
BDX-DiF Di-fluorinated Benzodioxole Derivative>120<11.5

Note: The data presented is illustrative and serves to demonstrate the typical impact of fluorination on metabolic stability parameters. Actual values will vary depending on the specific molecular scaffold and the position of the fluorine substituent(s).

Experimental Protocols

A detailed methodology for a standard in vitro metabolic stability assay using liver microsomes is provided below.

In Vitro Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test Compounds (Parent and fluorinated analogs)

  • Pooled Human Liver Microsomes (HLMs)

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (containing an appropriate internal standard for LC-MS/MS analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer to the final desired concentration (e.g., 1 µM).

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the test compound with HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • A control incubation without the NADPH regenerating system should be included to assess for any non-enzymatic degradation.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This step also serves to precipitate the microsomal proteins.

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Benzodioxoles

The following diagram illustrates the primary metabolic pathways of 1,3-benzodioxole and the role of fluorination in blocking metabolic activation.

cluster_0 Non-Fluorinated Benzodioxole Metabolism cluster_1 Fluorinated Benzodioxole Metabolism Parent_BDX 1,3-Benzodioxole (Metabolically Labile) CYP450 CYP450 Oxidation Parent_BDX->CYP450 Metabolic Activation Reactive_Intermediate Reactive Carbene/ Catechol Intermediate CYP450->Reactive_Intermediate Metabolites Further Metabolites/ Adduct Formation Reactive_Intermediate->Metabolites Parent_FBDX Fluorinated Benzodioxole (Metabolically Stable) CYP450_2 CYP450 Oxidation Parent_FBDX->CYP450_2 Blocked Metabolism Blocked CYP450_2->Blocked

Caption: CYP450-mediated metabolism of benzodioxoles and the effect of fluorination.

Experimental Workflow for Microsomal Stability Assay

The diagram below outlines the key steps in the experimental workflow for determining the metabolic stability of a compound in vitro.

Start Start: Prepare Reagents PreIncubate Pre-incubation: Compound + Microsomes (37°C, 5 min) Start->PreIncubate Initiate Initiate Reaction: Add NADPH PreIncubate->Initiate TimePoints Incubate at 37°C Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->TimePoints Terminate Terminate Reaction: Add Cold Acetonitrile + Internal Standard TimePoints->Terminate Process Sample Processing: Centrifuge to Pellet Protein Terminate->Process Analyze LC-MS/MS Analysis: Quantify Remaining Parent Compound Process->Analyze Calculate Data Analysis: Calculate t½ and CLint Analyze->Calculate End End: Results Calculate->End

Caption: Experimental workflow for an in vitro microsomal stability assay.

References

Validating the Synthesis of 2,2-Difluoro-1,3-benzodioxole Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes and spectroscopic validation methods for 2,2-Difluoro-1,3-benzodioxole and its key derivatives. The strategic incorporation of the difluorobenzodioxole moiety is a critical step in the development of novel therapeutics and agrochemicals, enhancing metabolic stability and target affinity. This document presents supporting experimental data, detailed protocols, and clear visualizations to aid researchers in the synthesis and characterization of these valuable compounds.

Synthesis and Alternative Approaches

The primary and most common route to this compound involves the halogen exchange reaction of 2,2-dichloro-1,3-benzodioxole (B1313652). However, alternative methods starting from catechol or 1,3-benzodioxole (B145889) offer different strategic advantages.

A prevalent synthetic method involves the fluorination of 2,2-dichloro-1,3-benzodioxole using potassium fluoride (B91410) (KF) in a polar aprotic solvent. An alternative approach utilizes hydrogen fluoride (HF) for the fluorination. Another synthetic strategy begins with the radical chlorination of 1,3-benzodioxole to form the dichloro-intermediate, which is then fluorinated. Direct synthesis from catechol with a suitable geminal difluorinating agent like dibromodifluoromethane (B1204443) is also a viable, albeit less common, method.

The following table summarizes a comparison of two common synthetic methods for the parent compound.

ParameterMethod A: Fluorination with KFMethod B: Fluorination with HF
Starting Material 2,2-dichloro-1,3-benzodioxole2,2-dichloro-1,3-benzodioxole
Fluorinating Agent Potassium Fluoride (KF)Hydrogen Fluoride (HF)
Catalyst Potassium hydrogen fluoride (KHF₂)None typically required
Solvent Sulfolane (B150427)Benzotrifluoride
Temperature 100-200 °C[1]0-10 °C
Reaction Time ~8 hours[1]2-3 hours
Typical Yield ~83%[1]~66%

Spectroscopic Validation

Accurate characterization of the synthesized this compound derivatives is crucial. The following sections detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the parent compound and its 5-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds. The presence and electronic environment of the fluorine atoms significantly influence the chemical shifts of nearby protons and carbons, providing definitive evidence of successful synthesis.

¹H NMR Spectroscopy: The aromatic protons of the benzodioxole ring typically appear in the range of 6.8-8.0 ppm. The chemical shifts and coupling patterns are highly dependent on the substitution pattern.

¹³C NMR Spectroscopy: The carbon of the difluoromethylene group (CF₂) typically resonates between 115 and 130 ppm and appears as a triplet due to coupling with the two fluorine atoms. The aromatic carbons show signals in the range of 100-150 ppm.

¹⁹F NMR Spectroscopy: This is a key technique for confirming the presence of the CF₂ group. The this compound moiety typically exhibits a single resonance.

The following table summarizes the characteristic NMR data for this compound and its derivatives.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound Aromatic H: ~7.0-7.2Aromatic C: ~110-145, O-CF₂-O: ~120 (t)Single peak
5-Nitro-2,2-difluoro-1,3-benzodioxole Aromatic H: ~7.3-8.2Aromatic C: ~108-150, O-CF₂-O: ~118 (t), C-NO₂: ~145Single peak
5-Amino-2,2-difluoro-1,3-benzodioxole Aromatic H: ~6.3-6.8, NH₂: broad singletAromatic C: ~100-145, O-CF₂-O: ~122 (t), C-NH₂: ~140Single peak
5-Bromo-2,2-difluoro-1,3-benzodioxole Aromatic H: ~6.9-7.3Aromatic C: ~110-145, O-CF₂-O: ~119 (t), C-Br: ~115Single peak
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The C-F bonds of the difluoromethylene group give rise to strong absorption bands.

CompoundKey IR Absorptions (cm⁻¹)
This compound ~1250-1050 (C-F stretch), ~1500, ~1470 (Aromatic C=C stretch)
5-Nitro-2,2-difluoro-1,3-benzodioxole ~1530 & ~1350 (NO₂ stretch), ~1250-1050 (C-F stretch)
5-Amino-2,2-difluoro-1,3-benzodioxole ~3400-3300 (N-H stretch), ~1620 (N-H bend), ~1250-1050 (C-F stretch)
5-Bromo-2,2-difluoro-1,3-benzodioxole ~1250-1050 (C-F stretch), ~1500, ~1470 (Aromatic C=C stretch), ~600-500 (C-Br stretch)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds. The molecular ion peak (M⁺) is typically observed, and fragmentation often involves the dioxole ring.

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 158130 ([M-CO]⁺), 109 ([M-CF₂]⁺), 76 ([C₆H₄]⁺)
5-Nitro-2,2-difluoro-1,3-benzodioxole 203173 ([M-NO]⁺), 157 ([M-NO₂]⁺), 129 ([M-NO₂-CO]⁺)
5-Amino-2,2-difluoro-1,3-benzodioxole 173145 ([M-CO]⁺), 124 ([M-CF₂]⁺), 92 ([M-CF₂-NH₂]⁺)
5-Bromo-2,2-difluoro-1,3-benzodioxole 236/238 (isotope pattern)208/210 ([M-CO]⁺), 187/189 ([M-CF₂]⁺), 155/157 ([C₆H₃Br]⁺)

Experimental Protocols

Synthesis of this compound (Method A)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add 2,2-dichloro-1,3-benzodioxole (1 equivalent).

  • Addition of Reagents: Add sulfolane as the solvent, followed by anhydrous potassium fluoride (KF, 2.5 equivalents) and potassium hydrogen fluoride (KHF₂, 0.1 equivalents).

  • Reaction: Heat the mixture to 140 °C with vigorous stirring. Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 8 hours.[1]

  • Workup: Cool the reaction mixture to room temperature and add water to dissolve the inorganic salts. The organic product will separate as a distinct layer.

  • Purification: Separate the organic layer and purify by distillation under reduced pressure to obtain pure this compound.

General Procedure for Spectroscopic Analysis
  • NMR: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency.

  • IR: Obtain the IR spectrum of the neat liquid or a KBr pellet of the solid product using an FTIR spectrometer.

  • MS: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., GC-MS or direct infusion) to obtain the mass spectrum.

Visualizing the Workflow

The following diagrams illustrate the general synthetic and validation workflow.

Synthesis_Workflow start Starting Material (e.g., 2,2-dichloro-1,3-benzodioxole) reaction Fluorination Reaction (e.g., with KF/KHF2) start->reaction workup Aqueous Workup & Phase Separation reaction->workup purification Purification (e.g., Distillation) workup->purification product Final Product (this compound derivative) purification->product

Caption: General workflow for the synthesis of this compound derivatives.

Validation_Workflow product Synthesized Product nmr NMR Spectroscopy (1H, 13C, 19F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis validated Validated Structure data_analysis->validated

Caption: Spectroscopic validation workflow for this compound derivatives.

Logical_Relationship cluster_synthesis Synthesis cluster_validation Validation synthesis Chemical Transformation purification Isolation & Purification synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy yields interpretation Data Interpretation spectroscopy->interpretation interpretation->synthesis confirms/rejects

Caption: Logical relationship between synthesis and spectroscopic validation.

References

Unlocking Therapeutic Potential: A Comparative Analysis of Novel 2,2-Difluoro-1,3-benzodioxole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 2,2-Difluoro-1,3-benzodioxole analogs is demonstrating significant promise in the fields of drug discovery and development. These novel compounds are being actively investigated for a range of therapeutic applications, most notably as correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a key target in the treatment of cystic fibrosis. This guide provides a comparative analysis of the biological activity of these analogs, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this burgeoning area of study.

The this compound scaffold is a privileged structure in medicinal chemistry, and recent modifications have led to the development of potent and selective modulators of various biological targets. This guide focuses on two key areas of investigation: the correction of misfolded CFTR proteins and the cytotoxic effects of these analogs on cancer cell lines.

Comparative Biological Activity of this compound Analogs

The following tables summarize the quantitative data on the biological activity of novel this compound analogs from recent studies.

CFTR Corrector Activity

A significant breakthrough in the application of this compound analogs has been in the development of correctors for the F508del-CFTR mutation, the most common cause of cystic fibrosis. The following data is derived from the discovery of ABBV/GLPG-2222, a potent CFTR corrector.

Compound IDStructureCSE-HRP Assay EC50 (µM)HBE-TECC Assay EC50 (µM)
Analog 1 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)-N-((4S)-7-methoxy-2,2-dimethylchroman-4-yl)cyclopropanecarboxamide13
ABBV/GLPG-2222 4-((2R,4R)-4-((1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxamido)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl)benzoic acidNot explicitly stated in the provided abstract, but identified as a highly potent corrector.Not explicitly stated in the provided abstract, but identified as a highly potent corrector.

Note: The data for Analog 1 is presented as a key example from the developmental pipeline of ABBV/GLPG-2222. The exact EC50 values for ABBV/GLPG-2222 are not publicly available in the provided search results but it is described as a highly potent corrector currently in clinical trials.

Anticancer Activity

Several novel 1,3-benzodioxole (B145889) derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. While specific data for 2,2-difluoro analogs is limited in the provided results, the broader class of benzodioxoles shows promise.

Compound IDTarget Cell LineIC50 (µM)
Benzodioxole Derivative A HT-29 (Colon Cancer)< 12
Benzodioxole Derivative B H1299 (Lung Cancer)< 12

Note: These IC50 values are for benzodioxole derivatives and not specifically for 2,2-difluoro analogs, as detailed comparative data for the latter in anticancer studies was not available in the search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.

CFTR Corrector Activity Assays

1. Cell-Based Stable Expression (CSE) HRP Assay:

  • Objective: To measure the cell surface expression of F508del-CFTR.

  • Methodology:

    • HEK293 cells stably expressing F508del-CFTR tagged with a hemagglutinin (HA) epitope and a horseradish peroxidase (HRP) enzyme are used.

    • Cells are seeded in 96-well plates and incubated with the test compounds for 24 hours at 37°C.

    • After incubation, the cells are washed to remove the compounds.

    • A chemiluminescent HRP substrate is added to the wells.

    • The luminescence, which is proportional to the amount of F508del-CFTR at the cell surface, is measured using a plate reader.

    • EC50 values are calculated from the dose-response curves.

2. Human Bronchial Epithelial (HBE) Transepithelial Chloride Conductance (TECC) Assay:

  • Objective: To measure the function of corrected F508del-CFTR channels in a more physiologically relevant cell type.

  • Methodology:

    • Primary human bronchial epithelial cells homozygous for the F508del mutation are cultured on permeable supports to form a polarized epithelium.

    • The cells are treated with the test compounds for 24-48 hours.

    • The Ussing chamber technique is used to measure the transepithelial chloride current.

    • The cells are bathed in a low chloride solution, and a chloride gradient is established.

    • Forskolin is added to activate the CFTR channels, followed by a CFTR potentiator (e.g., VX-770) to maximize channel opening.

    • The change in short-circuit current (Isc) is measured, which reflects the movement of chloride ions through the corrected CFTR channels.

    • EC50 values are determined from the concentration-response curves.

Cytotoxicity Assay

MTS Assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium):

  • Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., HT-29, H1299) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • Following the incubation period, the MTS reagent is added to each well.

    • The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

    • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing the Mechanism: CFTR Protein Trafficking Pathway

The following diagram illustrates the cellular trafficking pathway of the CFTR protein and the mechanism by which corrector compounds, such as the this compound analogs, exert their therapeutic effect.

CFTR_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Translation Translation & Translocation Folding Protein Folding Translation->Folding Misfolded Misfolded F508del-CFTR Folding->Misfolded F508del Mutation Corrected Corrected CFTR Folding->Corrected Degradation Proteasomal Degradation Misfolded->Degradation Processing Further Processing & Maturation Corrected->Processing FunctionalCFTR Functional CFTR Channel Processing->FunctionalCFTR Corrector This compound Analog (Corrector) Corrector->Folding Assists in proper folding

Caption: CFTR protein trafficking pathway and the role of corrector analogs.

Experimental Workflow for Cytotoxicity Screening

The logical flow of a typical in vitro cytotoxicity screening experiment is depicted in the diagram below.

Cytotoxicity_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis CellCulture Cell Culture (e.g., HT-29, H1299) Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep Compound Preparation (Serial Dilutions) Treatment Compound Treatment CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTS_Addition MTS Reagent Addition Incubation->MTS_Addition ColorDev Color Development (1-4 hours) MTS_Addition->ColorDev Absorbance Absorbance Reading (490 nm) ColorDev->Absorbance Calculation Calculation of % Cell Viability Absorbance->Calculation IC50 IC50 Determination Calculation->IC50

References

Assessing the Bioavailability of Compounds with the 2,2-Difluoro-1,3-benzodioxole Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2-Difluoro-1,3-benzodioxole scaffold is a key structural motif in modern medicinal chemistry, notably present in approved drugs such as the cystic fibrosis transmembrane conductance regulator (CFTR) modulators Lumacaftor and Tezacaftor.[1][2] The strategic incorporation of the difluorinated benzodioxole moiety is often employed to enhance desirable drug-like properties, including metabolic stability and membrane permeability, which are critical determinants of oral bioavailability.[3] This guide provides an objective comparison of the bioavailability of compounds containing this scaffold, supported by experimental data and detailed methodologies.

Comparative Bioavailability Data

The oral bioavailability of small molecule inhibitors is a critical factor in their development as therapeutic agents. The data presented below summarizes key pharmacokinetic parameters for compounds containing the this compound scaffold, providing insights into their absorption and systemic exposure.

CompoundSpeciesDoseKey Bioavailability ParametersOral Bioavailability (F)Source
Lumacaftor Human (Healthy Subjects)400 mg (fed state)Cmax: Data not specified, but exposure (AUC) is ~2-fold higher than in CF patients. t1/2: ~26 hours.Not determined[4][5][6][7]
Human (Healthy Subjects)400 mg (fasted vs. fed)Exposure (AUC) increased ~2-fold with a high-fat meal.Not determined[4][5][6]
Tezacaftor Human (Healthy Subjects)100 mg (fed state)Cmax: ~3 hours. AUC increased by 20% with a high-fat meal.Not determined[8]
Unnamed CFTR Modulator Rat3 mg/kg p.o.AUC(0-inf): 23.4 mcg*h/mL99%[9]

Note: Absolute oral bioavailability in humans has not been determined for Lumacaftor and Tezacaftor due to the lack of a suitable intravenous formulation.[7] However, the significant oral absorption and long half-life of Lumacaftor, along with the high oral bioavailability of a preclinical candidate in rats, suggest that the this compound scaffold is compatible with good oral drug exposure. The food effect observed for both Lumacaftor and Tezacaftor highlights the importance of administration conditions on their bioavailability.

Experimental Protocols

Accurate assessment of bioavailability is crucial for the progression of drug candidates. The following are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical study to determine the oral bioavailability of a compound containing the this compound scaffold in a preclinical rodent model.

1. Animal Model and Acclimatization:

  • Species: Male Sprague-Dawley rats (200-250 g) are commonly used.[10]

  • Acclimatization: Animals are housed for at least one week prior to the experiment under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with free access to standard laboratory chow and water.[10]

2. Formulation Preparation:

  • Oral (PO) Formulation: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension in a vehicle like 0.5% methylcellulose) at the desired concentration.

  • Intravenous (IV) Formulation: For determination of absolute bioavailability, the compound is dissolved in a biocompatible solvent suitable for intravenous injection (e.g., a solution containing DMSO, PEG400, and saline).

3. Dosing:

  • Oral Administration: Rats are fasted overnight (approximately 12-16 hours) with access to water. The formulation is administered via oral gavage at a specific dose volume (e.g., 5-10 mL/kg).[10]

  • Intravenous Administration: A separate group of rats receives the IV formulation, typically via a tail vein injection, at a lower dose than the oral group.

4. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[11]

5. Plasma Preparation and Analysis:

  • The blood samples are centrifuged to separate the plasma.[10]

  • The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life) are calculated from the plasma concentration-time data.

  • Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput in vitro tool used to predict the passive permeability of a compound across the gastrointestinal tract.

1. Materials:

  • 96-well filter plates (donor plate) with a hydrophobic PVDF membrane.

  • 96-well acceptor plates.

  • Artificial membrane solution (e.g., a solution of phospholipids (B1166683) in an organic solvent).

  • Phosphate-buffered saline (PBS) at various pH values to mimic the gastrointestinal tract.

  • Test compound and control compounds (high and low permeability).

2. Procedure:

  • The filter membrane of the donor plate is coated with the artificial membrane solution and the solvent is allowed to evaporate.

  • The acceptor wells are filled with PBS (typically at pH 7.4).

  • The test compound and control compounds are dissolved in a suitable buffer (e.g., PBS at pH 5.0 or 6.2) and added to the donor wells.

  • The donor plate is placed on top of the acceptor plate, creating a "sandwich".

  • The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).

3. Analysis:

  • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[12]

4. Data Calculation:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for in vivo and in vitro bioavailability assessment.

InVivo_Bioavailability_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing cluster_analysis Data Analysis Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Formulation Formulation Preparation (Oral & IV) Acclimatization->Formulation Dosing_PO Oral Dosing (Gavage) Formulation->Dosing_PO Dosing_IV Intravenous Dosing (Tail Vein Injection) Formulation->Dosing_IV Sampling Serial Blood Sampling Dosing_PO->Sampling Dosing_IV->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Analysis LC-MS/MS Analysis Plasma_Prep->Analysis PK_Calc Pharmacokinetic Calculation (Cmax, AUC, t1/2) Analysis->PK_Calc Bioavailability_Calc Oral Bioavailability (F) Calculation PK_Calc->Bioavailability_Calc

Caption: Workflow for an in vivo oral bioavailability study in rats.

PAMPA_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_analysis Analysis Coat_Membrane Coat Donor Plate with Artificial Membrane Add_Buffer Add Buffer to Acceptor Plate Coat_Membrane->Add_Buffer Add_Compound Add Test Compound to Donor Plate Add_Buffer->Add_Compound Incubate Incubate 'Sandwich' Plate (e.g., 4-18 hours) Add_Compound->Incubate Measure_Conc Measure Compound Concentration (Donor & Acceptor Wells) Incubate->Measure_Conc Calc_Papp Calculate Apparent Permeability (Papp) Measure_Conc->Calc_Papp

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Comparison with Alternatives

References

Unlocking Therapeutic Potential: A Comparative Guide to the Computational Modeling of 2,2-Difluoro-1,3-benzodioxole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the computational modeling and experimental performance of compounds featuring the 2,2-Difluoro-1,3-benzodioxole scaffold. Primarily focused on its significant role in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, this document also explores its potential in antifungal applications. Designed for researchers, scientists, and drug development professionals, this guide synthesizes computational data with experimental findings to offer an objective evaluation of this important chemical moiety and its derivatives against relevant alternatives.

The this compound group is a key component in several approved and investigational drugs, valued for its ability to enhance metabolic stability and binding affinity. This guide delves into the computational strategies used to predict and optimize the activity of these derivatives and compares these predictions with established experimental data.

Performance in Cystic Fibrosis Drug Discovery

The 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide moiety is a cornerstone of modern CFTR corrector pharmacology. It is a key structural feature of approved drugs such as Lumacaftor, Tezacaftor, and Elexacaftor, which are used in combination therapies to treat cystic fibrosis patients with the F508del mutation. Computational modeling, particularly molecular docking, has been instrumental in understanding how these molecules interact with and stabilize the mutant CFTR protein.

Computational Modeling Insights: CFTR Correctors

Molecular docking studies have elucidated the binding mode of this compound-containing correctors. These studies often target the Nucleotide-Binding Domain 1 (NBD1) of the F508del-CFTR protein, a critical site for corrector activity. The models suggest that the benzodioxole moiety engages in key interactions that stabilize the protein structure, facilitating its proper folding and trafficking to the cell surface. For instance, docking studies of Lumacaftor (VX-809) show the two oxygen atoms of the benzodioxole ring forming hydrogen bonds with key residues like K1060 in the CFTR protein model[1].

Comparative Data: CFTR Corrector Performance

The following table summarizes computational and experimental data for prominent CFTR correctors, comparing derivatives of this compound with other classes of correctors.

Compound ClassExample CompoundComputational Metric (Binding Energy/Score)Experimental Metric (In Vitro Efficacy)
This compound Derivative Lumacaftor (VX-809)-8.2 kcal/mol (Docking Score)F508del-CFTR trafficking rescue to ~16% of wild-type levels
This compound Derivative Tezacaftor (VX-661)Kᵢ = 0.12 ± 0.04 µM (Competitive Binding)Improved safety profile and efficacy in combination therapies
This compound Derivative Elexacaftor (VX-445)Binds to a distinct site from Lumacaftor/TezacaftorRestores F508del CFTR function to ~60% of wild-type levels (in triple combination)[2]
Thiazole Derivative Corr-4aNot directly compared in the same computational studyAdditive effect on F508del-CFTR processing when combined with Lumacaftor

Performance in Antifungal Applications

The benzodioxole scaffold has also been investigated for its antifungal properties. While not as extensively studied as its application in CF, computational and experimental data suggest its potential as a lead structure for novel antifungal agents.

Computational Modeling Insights: Antifungal Agents

Molecular docking studies on benzodioxole derivatives (though not always the 2,2-difluoro variant) have explored their potential to inhibit fungal enzymes, such as cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis[3]. These in silico studies help in understanding the structure-activity relationships and in designing more potent antifungal compounds.

Comparative Data: Antifungal Activity

The table below presents experimental data on the antifungal activity of various benzodioxole derivatives compared to a standard antifungal agent.

Compound ClassExample CompoundTarget OrganismExperimental Metric (MIC in µg/mL)
Nitropropenyl Benzodioxole NPBDCandida albicans12.5
Nitropropenyl Benzodioxole NPBDAspergillus fumigatus6.25
Benzodioxole-imidazole hybrid Compound 5lCandida albicans0.148 µmol/mL
Benzodioxole-imidazole hybrid Compound 5bCandida tropicalis0.289 µmol/mL
Standard Azole Antifungal FluconazoleCandida albicansVaries by strain resistance
Standard Polyene Antifungal Amphotericin BCandida species~1

Signaling Pathways and Experimental Workflows

CFTR Corrector Mechanism of Action

The primary mechanism of action for CFTR correctors involves rescuing the misfolded F508del-CFTR protein from endoplasmic reticulum-associated degradation (ERAD). The following diagram illustrates this pathway.

CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus F508del_mRNA F508del CFTR mRNA Misfolded_Protein Misfolded F508del-CFTR F508del_mRNA->Misfolded_Protein Translation ERAD ER-Associated Degradation Misfolded_Protein->ERAD Targeting for Degradation Mature_Protein Mature, Complex- Glycosylated CFTR Misfolded_Protein->Mature_Protein Corrected Folding & Trafficking Cell_Membrane Cell Membrane Mature_Protein->Cell_Membrane Insertion Functional_Channel Functional Cl- Channel Cell_Membrane->Functional_Channel Activation by Potentiator Corrector CFTR Corrector (e.g., Lumacaftor) Corrector->Misfolded_Protein Binding and Stabilization

Figure 1: Mechanism of CFTR Corrector Action.

General Experimental Workflow for Compound Evaluation

The evaluation of novel compounds, whether for CFTR correction or antifungal activity, follows a structured workflow from computational prediction to experimental validation.

Experimental_Workflow cluster_in_silico Computational Modeling cluster_in_vitro In Vitro Experimental Validation Virtual_Screening Virtual Screening / Library Design Docking Molecular Docking Virtual_Screening->Docking QSAR QSAR Modeling Docking->QSAR Synthesis Chemical Synthesis QSAR->Synthesis Candidate Selection Primary_Assay Primary Functional Assay (e.g., Ussing Chamber, MIC) Synthesis->Primary_Assay Secondary_Assay Secondary Assay (e.g., Western Blot, Cytotoxicity) Primary_Assay->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization Data for SAR Lead_Optimization->Docking Iterative Design

Figure 2: Preclinical Compound Evaluation Workflow.

Experimental Protocols

Protocol 1: Ussing Chamber Assay for CFTR Function

This protocol is a standard method for measuring the functional activity of rescued CFTR channels in polarized epithelial cells.

  • Cell Culture: F508del-homozygous human bronchial epithelial (HBE) cells are cultured on permeable filter supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Corrector Treatment: The cell monolayers are treated with the test corrector compounds (e.g., 3 µM Lumacaftor) for 24-48 hours at 37°C to allow for protein rescue and trafficking.

  • Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral chambers. Both chambers are filled with a physiological Ringer's solution.

  • Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured.

  • Pharmacological Manipulation: A series of compounds are added sequentially to the chambers to isolate CFTR-dependent current:

    • Amiloride: Added to the apical chamber to block the epithelial sodium channel (ENaC).

    • Forskolin (B1673556): Added to both chambers to activate adenylyl cyclase, which increases intracellular cAMP and activates CFTR channels.

    • CFTR Potentiator (e.g., Ivacaftor): Added to maximize the opening of the CFTR channels at the membrane.

    • CFTR Inhibitor (e.g., CFTRinh-172): Added at the end to confirm that the measured current is specific to CFTR.

  • Data Analysis: The change in Isc (ΔIsc) in response to forskolin and the potentiator is calculated as a measure of CFTR function. The efficacy of different correctors is compared based on the magnitude of the ΔIsc.

Protocol 2: Broth Microdilution for Antifungal Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the in vitro susceptibility of fungi to antifungal agents.

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a specified concentration (e.g., 0.5-2.5 x 10³ cells/mL).

  • Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or 100% inhibition) compared to the growth control, as determined by visual inspection or by reading the optical density at a specific wavelength.

  • Data Comparison: The MIC values of the test compounds are compared to those of a standard antifungal drug (e.g., Fluconazole, Amphotericin B) to evaluate their relative potency.

Conclusion

The this compound scaffold is a highly valuable pharmacophore, particularly in the field of cystic fibrosis therapeutics. Computational modeling techniques such as molecular docking have been pivotal in understanding its mechanism of action and in the rational design of highly effective CFTR correctors. The strong correlation between computational predictions and experimental data underscores the power of these in silico tools in modern drug discovery. While its potential in antifungal applications is less developed, preliminary data suggests it is a promising area for future research. This guide provides a foundational framework for the comparative evaluation of this compound derivatives, and it is anticipated that continued research will further expand the therapeutic applications of this versatile scaffold.

References

Cross-referencing experimental data of 2,2-Difluoro-1,3-benzodioxole with chemical databases.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is paramount to successful synthesis and discovery. 2,2-Difluoro-1,3-benzodioxole (CAS No. 1583-59-1) has emerged as a significant intermediate, valued for its unique structural and electronic properties. This guide provides a comprehensive cross-referenced comparison of this compound with key alternatives, supported by experimental data and detailed protocols to aid in its application.

Performance and Properties Comparison

This compound is a colorless liquid known for its role as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of two fluorine atoms onto the dioxole bridge significantly enhances the compound's stability and modulates its reactivity compared to its non-fluorinated and chlorinated precursors.[1] This modification is particularly relevant in drug discovery, where the benzodioxole moiety is considered a "privileged structure" that can contribute to favorable bioavailability.[3]

Table 1: Physicochemical Properties Comparison

This table compares the key physical and chemical properties of this compound with its parent compound, 1,3-benzodioxole, and its common synthetic precursor, 2,2-dichloro-1,3-benzodioxole (B1313652).

PropertyThis compound 1,3-Benzodioxole (Alternative) 2,2-Dichloro-1,3-benzodioxole (Precursor)
CAS Number 1583-59-1[4]274-09-9[5]2032-75-9[6]
Molecular Formula C₇H₄F₂O₂[4]C₇H₆O₂[5]C₇H₄Cl₂O₂[6]
Molecular Weight 158.10 g/mol [4]122.12 g/mol [5]191.01 g/mol [6]
Appearance Colorless liquid[1]Colorless to light yellow liquid[4]Data not available
Boiling Point 129-130 °C[1]172-173 °C[5]Data not available
Density 1.303 g/mL at 25 °C[4]1.064 g/mL at 25 °C[5]Data not available
Refractive Index n20/D 1.444[4]n20/D 1.539[5]Data not available
Flash Point 32 °C[4]61 °C[5]Data not available
Table 2: Summary of Spectral Data

Spectroscopic analysis is critical for the identification and quality control of chemical compounds. While specific peak data for this compound is not detailed in the available literature, databases like PubChem confirm the existence of ¹³C NMR, ¹⁹F NMR, and ATR-IR spectra.[7] Below is a summary of expected and available spectral characteristics.

Spectroscopic TechniqueThis compound 1,3-Benzodioxole 2,2-Dichloro-1,3-benzodioxole
¹H NMR Aromatic protons expected in the δ 6.8-7.2 ppm range.Aromatic protons (4H) and methylene (B1212753) protons (-O-CH₂-O-, 2H) at ~δ 6.0 ppm are characteristic.[8]Aromatic protons expected in the δ 7.0-7.4 ppm range.
¹³C NMR Aromatic carbons (δ 110-150 ppm) and a highly deshielded quaternary carbon (-CF₂-) are expected. Spectra are available but not detailed.[7]Aromatic carbons and a methylene carbon at ~δ 101 ppm are characteristic.[8]Aromatic carbons and a deshielded quaternary carbon (-CCl₂-) are expected.
FTIR (cm⁻¹) Expected peaks for C-F stretching, C-O-C stretching, and aromatic C-H and C=C vibrations. An ATR-IR spectrum is available.[7]Key absorptions include aromatic C-H, C=C, and strong C-O-C stretching.[5]Expected peaks for C-Cl stretching, C-O-C stretching, and aromatic vibrations. FTIR spectra are available.[4]
Mass Spec (EI) Molecular ion (M⁺) peak expected at m/z 158. Fragmentation may involve loss of F, CO, or COF.Molecular ion (M⁺) at m/z 122.[5]Molecular ion (M⁺) peak expected at m/z 190, with characteristic isotope pattern for two chlorine atoms.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols outline the synthesis and characterization of this compound.

Protocol 1: Synthesis from 2,2-Dichloro-1,3-benzodioxole

This procedure is adapted from established patent literature for the fluorine-chlorine exchange reaction.[5][9]

Materials:

  • 2,2-Dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (B91410) (KF)

  • Potassium Hydrogen Fluoride (KHF₂) (catalyst)

  • Tetramethylene sulfone (solvent)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Charge the three-necked flask with anhydrous potassium fluoride (molar ratio KF/dichloro-compound from 2:1 to 4:1), a catalytic amount of potassium hydrogen fluoride (0.5-5% by weight relative to the dichloro-compound), and tetramethylene sulfone.[5]

  • Add 2,2-dichloro-1,3-benzodioxole to the mixture. The initial concentration of the dichloro-compound should be between 15% and 40% by weight relative to the solvent.[5]

  • Heat the reaction mixture to between 100 °C and 200 °C with vigorous stirring.[5]

  • Monitor the reaction progress by gas chromatography (GC) until the conversion of the starting material is complete (typically after 7-8 hours).[5]

  • Cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts. The organic phase, primarily consisting of this compound, will separate.

  • Isolate the organic phase and purify it by distillation to obtain the final product. An 83% yield has been reported for this process.[5]

Protocol 2: NMR Spectroscopic Analysis

This protocol provides a standard procedure for preparing a sample for NMR analysis to verify the structure and purity of the synthesized product.

Materials:

  • Synthesized this compound (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tube

  • Pipettes and vial

Procedure:

  • Accurately weigh 5-10 mg of the purified product into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the clear solution into a 5 mm NMR tube using a pipette.

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon environment.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships, enhancing understanding for researchers.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_purification Purification Start 2,2-Dichloro-1,3-benzodioxole React Heat (100-200°C) Stir for 7-8h Start->React KF Anhydrous KF KF->React Cat KHF2 Catalyst Cat->React Solv Sulfolane Solv->React Workup Cool & Quench with H2O React->Workup PhaseSep Phase Separation Workup->PhaseSep Distill Distillation PhaseSep->Distill Product Pure 2,2-Difluoro- 1,3-benzodioxole Distill->Product

Caption: Synthesis and purification workflow for this compound.

Logical_Relationship cluster_core Core Structures & Intermediates cluster_apps Key Application Areas A 1,3-Benzodioxole (Parent Scaffold) B 2,2-Dichloro-1,3-benzodioxole (Synthetic Intermediate) A->B Chlorination C This compound (Target Compound) B->C Fluorination D Pharmaceutical Synthesis (e.g., Kv3 inhibitors) C->D E Agrochemical Synthesis (e.g., Herbicides) C->E F Drug Discovery (Privileged Scaffold) C->F

Caption: Relationship between benzodioxole structures and their applications.

Biodegradation_Pathway DFBD This compound (DFBD) Dihydroxy 4,5-Dihydro-dihydroxy-DFBD DFBD->Dihydroxy Oxidation Enzyme Toluene Dioxygenase (Pseudomonas putida F1) Enzyme->Dihydroxy Products Pyrogallol + 2 F⁻ Dihydroxy->Products Rearomatization & Ring Opening Decomposition Spontaneous Decomposition Decomposition->Products Color Dark Medium Formation Products->Color

Caption: Proposed biodegradation pathway of DFBD by Pseudomonas putida F1.

References

Efficacy of 2,2-Difluoro-1,3-benzodioxole-Based Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of fungicides incorporating the 2,2-difluoro-1,3-benzodioxole moiety. This structural element is of growing interest in the development of novel agrochemicals due to its potential to enhance metabolic stability and fungicidal activity. The following sections present a compilation of experimental data, detailed methodologies, and visualizations of the presumed mode of action to facilitate objective comparison and inform future research and development.

Fungicide Candidates and In Vitro Efficacy

This section details the in vitro fungicidal activity of newly synthesized compounds containing a benzodioxole core against a panel of economically important plant pathogens. While direct comparative studies of multiple fungicides featuring the specific this compound scaffold are limited in publicly available literature, this guide presents data on a potent picolinamide (B142947) derivative containing this exact moiety and compares it with highly active 1,3-benzodioxole-pyrimidine derivatives. This allows for an initial assessment of the potential contribution of the difluoro substitution.

The primary mode of action for many benzodioxole-containing fungicides is the inhibition of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi. These Succinate Dehydrogenase Inhibitors (SDHIs) disrupt fungal respiration, leading to cell death.

Table 1: In Vitro Fungicidal Activity (EC50 in mg/L) of 1,3-Benzodioxole-Pyrimidine Derivatives

CompoundBotrytis cinereaRhizoctonia solaniFusarium oxysporumAlternaria solaniGibberella zeae
5c 0.446.966.990.070.57
Boscalid (Control) 5.02>50>500.161.28

Data sourced from a study on 1,3-benzodioxole-pyrimidine derivatives as potential succinate dehydrogenase inhibitors. Note: These compounds do not contain the 2,2-difluoro substitution.

In Vivo Efficacy

The protective efficacy of a picolinamide derivative containing the this compound moiety was evaluated in vivo. The data below showcases its activity against various plant pathogens.

Table 2: In Vivo Protective Efficacy of a this compound Picolinamide Derivative

PathogenHost PlantApplication Rate (g/ha)Disease Control (%)
Botrytis cinereaCucumber20095
Phytophthora infestansTomato20099
Puccinia triticinaWheat200100
Erysiphe graminisWheat200100
Septoria nodorumWheat20090

Data sourced from a patent application for picolinamide derivatives.

Mode of Action: Succinate Dehydrogenase Inhibition

The primary target of the benzodioxole-based fungicides discussed is the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain. Inhibition of this enzyme disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of ATP production and ultimately, fungal cell death. The SDH enzyme is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. SDHIs bind to the ubiquinone binding site (Q-site) of the complex, which is formed by subunits SDHB, SDHC, and SDHD.

SDHI_Mode_of_Action cluster_tca TCA Cycle (Mitochondrial Matrix) cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Ubiquinone Ubiquinone (Q) Complex_I Complex I Complex_I->Ubiquinone e- Complex_III Complex III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ ATP ATP ATP_Synthase->ATP ATP Production Ubiquinone->Complex_III e- Cytochrome_c->Complex_IV e- SDHI This compound Fungicide (SDHI) SDHI->Fumarate

Caption: Mode of action of SDHI fungicides targeting Complex II.

Experimental Protocols

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the half-maximal effective concentration (EC50) of a fungicide against various fungal pathogens.

  • Media Preparation: Potato Dextrose Agar (B569324) (PDA) is prepared and autoclaved. After cooling to approximately 50-55°C, the fungicide, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control group contains only the solvent.

  • Plating: The fungicide-amended PDA is poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a fresh fungal culture and placed in the center of each agar plate.

  • Incubation: The plates are sealed and incubated in the dark at a temperature optimal for the specific fungus (e.g., 20-25°C).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions when the colony in the control plate has reached a significant portion of the plate's diameter.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined using probit analysis or a similar statistical method.

in_vitro_workflow start Start media_prep Prepare Fungicide-Amended and Control Media start->media_prep plating Pour Media into Petri Dishes media_prep->plating inoculation Inoculate with Fungal Mycelial Plugs plating->inoculation incubation Incubate under Optimal Conditions inoculation->incubation measurement Measure Colony Diameters incubation->measurement analysis Calculate Percent Inhibition and EC50 Value measurement->analysis end End analysis->end

Caption: General workflow for in vitro fungicide efficacy testing.

In Vivo Protective Efficacy Assay (Cucumber - Botrytis cinerea)

This protocol assesses the ability of a fungicide to protect a host plant from infection.

  • Plant Cultivation: Cucumber plants are grown in a greenhouse to the 2-leaf stage.

  • Fungicide Application: The test compound is formulated as a wettable powder or emulsifiable concentrate and diluted with water to the desired concentration. The solution is then sprayed onto the cucumber plants until runoff. Control plants are sprayed with a blank formulation without the active ingredient.

  • Drying: The treated plants are allowed to air dry.

  • Inoculation: A spore suspension of Botrytis cinerea is prepared and sprayed evenly onto the treated plants.

  • Incubation: The inoculated plants are placed in a high-humidity chamber (e.g., >95% relative humidity) at a suitable temperature (e.g., 20-24°C) to promote disease development.

  • Disease Assessment: After a set incubation period (e.g., 3-5 days), the disease severity on the leaves is assessed visually and scored on a scale (e.g., 0-100% leaf area affected).

  • Efficacy Calculation: The percent disease control is calculated using the formula: ( (Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control ) * 100.

Conclusion

The inclusion of the this compound moiety in fungicide design presents a promising avenue for the development of novel and effective plant protection agents. The picolinamide derivative showcased excellent in vivo protective effects against a broad spectrum of pathogens. While direct comparisons are still emerging, the high activity of related benzodioxole-pyrimidine derivatives as SDHIs suggests a potent underlying mechanism. The detailed protocols and mode of action diagrams provided in this guide serve as a valuable resource for researchers in the continued exploration and optimization of this chemical class for agricultural applications. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and the specific contribution of the difluoro substitution to fungicidal efficacy.

A Comparative Guide to Alternative Reagents for the Synthesis of 2,2-Difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2-difluoro-1,3-benzodioxole moiety is a critical pharmacophore found in numerous pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability and bioavailability.[1] The synthesis of this key intermediate can be approached through various routes, each employing different reagents with distinct advantages and disadvantages in terms of yield, safety, cost, and scalability. This guide provides a comprehensive comparison of the primary synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes and Reagent Performance

The synthesis of this compound predominantly follows two main pathways: the halogen exchange (Halex) reaction of 2,2-dichloro-1,3-benzodioxole (B1313652) and the direct formation from catechol. A newer, less common method involves desulfurative fluorination. The performance of key reagents in these routes is summarized below.

Synthetic RouteFluorinating AgentStarting MaterialYield (%)Purity (%)Reaction TimeTemperature (°C)Key Considerations
Halogen ExchangePotassium Fluoride (B91410) (KF) with KHF₂ catalyst2,2-Dichloro-1,3-benzodioxole83>98 (after distillation)8 hours140Solid reagent, requires high temperature and polar aprotic solvent.[2][3]
Halogen ExchangeHydrogen Fluoride (HF)2,2-Dichloro-1,3-benzodioxole86942-3 hours (addition) + 1 hour (stirring)0Highly corrosive and toxic gas/liquid, requires specialized equipment.
Direct FluorinationDibromodifluoromethane (CBr₂F₂)Catechol>45 (overall yield for a multi-step process)>99 (for the final multi-step product)Not specified for the single stepNot specified for the single stepUtilizes a gaseous reagent, potentially offering a more direct route.[4]
Desulfurative FluorinationBromine Trifluoride (BrF₃)2-thioxo-1,3-benzodioxoleModerate to high (by analogy)Not specifiedShort0 to room temperatureExtremely reactive and hazardous reagent.

Experimental Protocols

Protocol 1: Synthesis via Halogen Exchange with Potassium Fluoride

This procedure is adapted from patented industrial processes.[2][3]

Materials:

  • 2,2-Dichloro-1,3-benzodioxole (1.18 mol, 226 g)

  • Anhydrous Potassium Fluoride (KF) (3.61 mol, 210 g), dried under vacuum at 150°C

  • Potassium Hydrogen Fluoride (KHF₂) (23 g)

  • Tetramethylene sulfone (Sulfolane) (500 g)

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add anhydrous potassium fluoride, potassium hydrogen fluoride, and tetramethylene sulfone.

  • Add 2,2-dichloro-1,3-benzodioxole to the flask.

  • Heat the mixture to 140°C with stirring.

  • Monitor the reaction progress by gas chromatography. The reaction is typically complete within 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 2000 g of water to dissolve the inorganic salts and the sulfolane.

  • The organic phase, consisting mainly of this compound, will separate.

  • Isolate the organic phase and purify by distillation to obtain the final product.

Protocol 2: Synthesis via Halogen Exchange with Hydrogen Fluoride

This protocol is based on a patented method and requires specialized equipment for handling hydrogen fluoride.

Materials:

  • 2,2-Dichloro-1,3-benzodioxole (2.0 mol)

  • Anhydrous Hydrogen Fluoride (HF) (4.0 mol)

  • Sodium bicarbonate solution

Equipment:

  • Autoclave suitable for HF reactions

  • Distillation apparatus

Procedure:

  • Charge an autoclave with anhydrous hydrogen fluoride at 0°C.

  • Continuously add 2,2-dichloro-1,3-benzodioxole to the autoclave over 2-3 hours while maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mass at 0°C for one hour.

  • Carefully vent the excess hydrogen fluoride by heating the mass up to 80°C.

  • Wash the crude product with a sodium bicarbonate solution to neutralize any remaining HF.

  • Purify the product by vacuum distillation.

Protocol 3: Synthesis from 1,3-Benzodioxole (B145889) (Two-Step Process)

This protocol involves the chlorination of 1,3-benzodioxole followed by fluorination with HF.

Step 1: Preparation of 2,2-Dichloro-1,3-benzodioxole

  • In a suitable reactor, mix 1,3-benzodioxole (1.0 mol) with benzotrifluoride (B45747) (2.0 mol) and a radical initiator such as benzoyl peroxide (0.05 mol).

  • Heat the mixture to 80-90°C.

  • Add chlorine gas (2.05 mol) over 2 hours.

  • Stir the reaction mass at the same temperature for one hour to ensure completion.

  • Cool the mixture to room temperature and pass nitrogen gas through it to remove unreacted chlorine and hydrogen chloride. The resulting solution of 2,2-dichloro-1,3-benzodioxole in benzotrifluoride can be used directly in the next step. (Yield: ~88%, Purity: ~97%).

Step 2: Fluorination to this compound

  • Follow the procedure outlined in Protocol 2, using the crude 2,2-dichloro-1,3-benzodioxole solution from Step 1.

Reagent Safety and Handling Comparison

ReagentKey HazardsHandling Precautions
Potassium Fluoride (KF) Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.[5] Releases HF in contact with acids.[6]Wear appropriate personal protective equipment (gloves, goggles, respirator). Handle in a well-ventilated area. Store away from acids and moisture.[5]
Hydrogen Fluoride (HF) Extremely corrosive and toxic. Causes severe burns to the skin, eyes, and respiratory tract, which may have a delayed onset.[7]Requires specialized equipment (e.g., Teflon or polyethylene (B3416737) containers, HF-specific fume hoods). Use of extensive personal protective equipment, including a face shield, and having calcium gluconate gel readily available as a first aid measure is mandatory.[7]
Dibromodifluoromethane (CBr₂F₂) Colorless, non-flammable liquid or gas.[2] Toxic and an ozone-depleting substance.[2][3]Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye protection.[8]
Bromine Trifluoride (BrF₃) Extremely reactive and corrosive. Reacts violently with water and organic compounds.[9] Fatal if swallowed, in contact with skin, or inhaled.[10]Must be handled in a specialized, dry environment by highly trained personnel. Requires the use of compatible materials (e.g., Teflon) and extensive personal protective equipment.

Reaction Pathways and Workflows

Halogen Exchange Synthesis 2,2-Dichloro-1,3-benzodioxole 2,2-Dichloro-1,3-benzodioxole This compound This compound 2,2-Dichloro-1,3-benzodioxole->this compound  KF, KHF₂, Sulfolane, 140°C   or  HF, 0°C  

Caption: Halogen exchange route to this compound.

Direct Synthesis from Catechol Catechol Catechol This compound This compound Catechol->this compound  CBr₂F₂, Base  

Caption: Direct synthesis of this compound from catechol.

Two-Step Synthesis Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Fluorination 1,3-Benzodioxole 1,3-Benzodioxole Crude 2,2-Dichloro-1,3-benzodioxole Crude 2,2-Dichloro-1,3-benzodioxole 1,3-Benzodioxole->Crude 2,2-Dichloro-1,3-benzodioxole  Cl₂, Radical Initiator, Benzotrifluoride   1,3-Benzodioxole->Crude 2,2-Dichloro-1,3-benzodioxole This compound This compound Crude 2,2-Dichloro-1,3-benzodioxole->this compound  HF, 0°C   Crude 2,2-Dichloro-1,3-benzodioxole->this compound

Caption: Two-step synthesis workflow from 1,3-benzodioxole.

Conclusion

The choice of reagent for the synthesis of this compound is a critical decision that balances yield, purity, safety, and operational complexity. The halogen exchange reaction of 2,2-dichloro-1,3-benzodioxole is a well-established and high-yielding approach. The use of potassium fluoride offers a safer alternative to hydrogen fluoride, although it requires higher temperatures and longer reaction times. Hydrogen fluoride , while providing a slightly higher yield and shorter reaction time, is extremely hazardous and necessitates specialized handling procedures and equipment.

The direct synthesis from catechol using dibromodifluoromethane presents a more atom-economical route, though specific, optimized protocols for this single step are less documented in publicly available literature. For large-scale industrial production, the two-step process starting from 1,3-benzodioxole offers a high-yielding pathway. Newer reagents like bromine trifluoride may offer rapid and efficient transformations but their extreme reactivity currently limits their widespread use.

Ultimately, for most laboratory-scale research and development, the use of potassium fluoride for the halogen exchange reaction represents a practical and relatively safe option. For industrial-scale production, the choice between KF and HF will depend on the available infrastructure and safety protocols, with the two-step process from 1,3-benzodioxole also being a strong contender. Further research into optimizing the direct synthesis from catechol could provide a more efficient and sustainable method in the future.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,2-Difluoro-1,3-benzodioxole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,2-Difluoro-1,3-benzodioxole, a fluorinated organic compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions:

Before commencing any disposal procedures, it is imperative to handle this compound within a well-ventilated area, ideally inside a chemical fume hood.[1][2] This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times to prevent exposure.[2][3][4]

Personal Protective Equipment (PPE) Requirements:
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, as the substance can cause skin irritation.[3][5]
Eye Protection Safety glasses with side-shields or chemical goggles.To protect eyes from splashes and vapors which can cause serious eye irritation.[3][5]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure. A chemical-resistant apron is recommended for larger quantities.[2]
Respiratory Protection Work in a well-ventilated area or fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To avoid inhalation of harmful vapors that may cause respiratory irritation.[3][4][5]
Spill Management:

In the event of a spill, the area should be evacuated and well-ventilated. For small spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the substance.[2][3][4] The absorbed material must then be collected and placed into a designated, labeled container for hazardous waste disposal.[2][3][4] For large spills, immediately contact your institution's environmental health and safety (EHS) department.[2]

Step-by-Step Disposal Protocol for this compound:

The disposal of this compound is governed by its classification as a hazardous and flammable liquid.[3][6] Adherence to institutional and regulatory guidelines is mandatory.

1. Waste Identification and Segregation:

  • Clearly label a dedicated and compatible waste container with "Hazardous Waste," the chemical name "this compound," and its approximate concentration.[1][7]

  • Do not mix this waste stream with other incompatible chemicals.[1][7]

2. Containerization:

  • Use a container that is in good condition, compatible with the chemical, and has a secure, tightly fitting cap.[7] The original container may be suitable if it is not compromised.

  • For liquid waste, ensure the container is designed to hold liquids and is properly sealed to prevent leaks or vapor release.[7]

3. Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[2][3]

  • The storage area should have secondary containment to manage any potential leaks.[2]

4. Final Disposal:

  • The ultimate disposal of this compound must be conducted through an approved hazardous waste disposal facility.[3]

  • Contact your institution's EHS department to arrange for the collection and disposal of the waste. They will ensure that the disposal method complies with all local, regional, and national regulations.[3][7]

  • Due to its fluorinated nature, this compound may require special disposal considerations, such as high-temperature incineration, to ensure its complete destruction and prevent the release of persistent environmental pollutants.[8][9][10]

Quantitative Data Summary:

PropertyValueSource
CAS Number 1583-59-1[3]
Molecular Formula C₇H₄F₂O₂
Molecular Weight 158.10 g/mol [11]
Appearance Colourless - Yellow Liquid[3]
Boiling Point 129 - 130 °C / 264.2 - 266 °F[3]
Flash Point 32 °C / 89.6 °F[3]
Density 1.303 g/mL at 25 °C
UN Number UN1993[3]
Hazard Class 3 (Flammable liquid)[3]

Disposal Workflow Diagram:

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE A->B C Select & Label Compatible Hazardous Waste Container B->C D Segregate from Incompatible Waste C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Ensure Secondary Containment F->G H Contact Institutional EHS for Waste Pickup G->H I Transport to Approved Hazardous Waste Facility H->I J High-Temperature Incineration (Preferred Method for Fluorinated Compounds) I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2,2-Difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, critical safety and logistical information for handling 2,2-Difluoro-1,3-benzodioxole (CAS No. 1583-59-1). Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard StatementSignal Word
Flammable liquids (Category 3)H226: Flammable liquid and vapor[1][2]Warning[1][3]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][3][4]Warning
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation[1][3][4]Warning
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[1][3][4][5]Warning
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2]Warning

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory when handling this compound.

PPE CategorySpecificationsRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[4] A face shield should be used where there is a splash potential.Protects against splashes and vapors that can cause serious eye irritation.[1][4]
Hand Protection Wear chemical-resistant gloves.[6] Butyl rubber or Viton® gloves are recommended for extended contact. Nitrile gloves (minimum 8 mil thickness) may be suitable for incidental contact, but should be promptly replaced if contamination occurs.[7][8] Always inspect gloves for degradation before use.Prevents skin irritation and absorption.[1] Different glove materials offer varying levels of protection and resistance to permeation.[7][9]
Skin and Body Protection Wear fire/flame resistant and impervious clothing, such as a lab coat.[4] Ensure eyewash stations and safety showers are close to the workstation.[1][5]Protects against skin contact and contamination of personal clothing.[5] Emergency washing facilities are crucial for immediate decontamination.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1][4][5] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[1][3]Minimizes inhalation of vapors, which can cause respiratory irritation.[1][3][5]

Operational Plan: Handling and Storage

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[3]

  • Wash hands and any exposed skin thoroughly after handling.[1][4][5]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][4][5]

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][3][5]

  • Use only non-sparking tools and take precautionary measures against static discharge.[1][5]

  • Ground/bond container and receiving equipment.[1][5]

Storage:

  • Store in a well-ventilated place.[4][5]

  • Keep container tightly closed in a dry and cool place.[1][3][4][5]

  • Store locked up.[4][5]

  • Keep away from strong oxidizing agents.[1][5]

Emergency Procedures and Disposal Plan

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3][4][5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[1][3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3][4][5]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[10]

Spill and Leak Procedures:

  • Evacuate personnel to safe areas.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[1]

  • Wear appropriate personal protective equipment.[3]

  • Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[1][10]

  • Use spark-proof tools and explosion-proof equipment.[1]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5]

  • Do not allow material to be released to the environment without proper governmental permits.[11]

Experimental Workflow Visualization

The following diagram outlines the procedural flow for responding to a chemical spill of this compound.

G Workflow for Chemical Spill Response spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation & Remove Ignition Sources ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect and Place in Sealed Container for Disposal contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose

Chemical Spill Response Workflow

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.